Product packaging for N-Carbobenzyloxy-D-serine-beta-lactone(Cat. No.:CAS No. 98632-91-8)

N-Carbobenzyloxy-D-serine-beta-lactone

Cat. No.: B1585129
CAS No.: 98632-91-8
M. Wt: 221.21 g/mol
InChI Key: CWFZPRQDHIUBDO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Carbobenzyloxy-D-serine-beta-lactone is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B1585129 N-Carbobenzyloxy-D-serine-beta-lactone CAS No. 98632-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333189
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98632-91-8
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Carbobenzyloxy-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-Ser-β-lactone) is a synthetically versatile chiral building block of significant interest in medicinal chemistry and drug development. As a constrained analog of D-serine, its high reactivity, driven by the strained four-membered β-lactone ring, makes it an excellent electrophile for introducing the D-serine scaffold into complex molecules. The carbobenzyloxy (Cbz) protecting group provides crucial stability and lipophilicity, facilitating its handling and use in organic synthesis. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Cbz-D-Ser-β-lactone, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into its mechanistic behavior, spectroscopic signature, and practical applications, particularly in the synthesis of β-substituted alanines and serine protease inhibitors.

Introduction: Structural Significance and Synthetic Utility

N-Carbobenzyloxy-D-serine-β-lactone, systematically named Benzyl [(3R)-2-oxo-3-oxetanyl]carbamate, is a crystalline solid that has emerged as a powerful intermediate in asymmetric synthesis. Its structure combines two key features:

  • The β-Lactone Ring: This four-membered cyclic ester is highly strained, with significant ring strain energy. This inherent strain renders the lactone susceptible to nucleophilic ring-opening, which is the cornerstone of its reactivity.[1] The relief of this strain provides a strong thermodynamic driving force for reactions.[2]

  • The N-Cbz Protecting Group: The carbobenzyloxy group serves multiple purposes. It protects the amino functionality of the serine backbone, preventing unwanted side reactions. Furthermore, it imparts crystallinity and enhances solubility in common organic solvents, simplifying purification and handling.

  • Defined Stereochemistry: As a derivative of D-serine, it possesses a defined stereocenter at the C3 position (R-configuration), making it an invaluable tool for introducing chirality into target molecules.

The strategic combination of a stable protecting group and a highly reactive electrophilic ring system allows for controlled and stereospecific introduction of a protected D-serine equivalent. This has profound implications in the synthesis of non-natural amino acids, peptide modifications, and the development of enzyme inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for confirming the identity and purity of Cbz-D-Ser-β-lactone. The following data provides a benchmark for quality control.

Physical Properties

A summary of the key physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 98632-91-8[5]
Molecular Formula C₁₁H₁₁NO₄[5]
Molecular Weight 221.21 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 131.0 - 135.0 °C
Optical Rotation [α]D²⁵ +21.0° to +30.0° (c=1 in acetonitrile)
Density 1.31 g/cm³ (Predicted)[5]
Boiling Point 425.5 °C at 760 mmHg (Predicted)[5]
Spectroscopic Profile
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Cbz group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the β-lactone ring protons.

  • ¹³C NMR: The carbon spectrum will distinctly feature the carbonyl carbons of the lactone and the carbamate, along with the carbons of the aromatic ring and the aliphatic carbons of the lactone ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong carbonyl stretching frequencies. A key diagnostic feature is the high-frequency C=O stretch of the strained β-lactone ring, typically appearing around 1820-1850 cm⁻¹, which is significantly higher than that of a typical ester or the carbamate carbonyl (~1700 cm⁻¹).

Synthesis and Purification

The most reliable and widely adopted method for synthesizing N-protected serine β-lactones is the intramolecular cyclization of the corresponding N-protected serine precursor under Mitsunobu reaction conditions .[7]

Synthesis Mechanism: Mitsunobu Cyclization

The Mitsunobu reaction is a powerful dehydration reaction that facilitates the formation of an ester bond with inversion of stereochemistry at the alcohol center.[8] In the context of Cbz-D-Ser-β-lactone synthesis from Cbz-D-serine, the reaction proceeds via activation of the primary hydroxyl group.

Labeling studies have definitively shown that the reaction proceeds through a 4-exo-tet cyclization mechanism where the carboxylate oxygen acts as the intramolecular nucleophile, attacking the activated C3 carbon and displacing the phosphonium-activated hydroxyl group.[7][9] This results in a clean inversion of configuration at the C3 position.

Below is a diagram illustrating the workflow for this critical synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification reactants Cbz-D-Serine + PPh₃ + DMAD complex Preformed Mitsunobu Complex (Phosphonium Betaine) reactants->complex  -78°C to 0°C activated_ser Activated Cbz-D-Serine complex->activated_ser lactone N-Cbz-D-Serine-β-lactone activated_ser->lactone  4-exo-tet  Intramolecular SN2  (Inversion at C3) crude Crude Reaction Mixture (Lactone + Byproducts) lactone->crude purified Purified Product crude->purified  Silica Gel Chromatography caption Figure 1. Synthetic Workflow via Mitsunobu Reaction.

Caption: Figure 1. Synthetic Workflow via Mitsunobu Reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of N-protected serine β-lactones.[7][10]

Materials:

  • N-Cbz-D-serine

  • Triphenylphosphine (PPh₃)

  • Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (CH₃CN)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (1.1 equivalents).

  • Solvent Addition: Add a 1:9 (v/v) mixture of anhydrous THF and anhydrous CH₃CN to dissolve the PPh₃.

  • Cooling: Cool the solution to -10 °C or lower using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of DMAD (1.1 equivalents) in anhydrous THF to the stirred solution. A white precipitate of the PPh₃-DMAD adduct should form.

  • Substrate Addition: Add solid N-Cbz-D-serine (1.0 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • The triphenylphosphine oxide and hydrazide byproducts are often poorly soluble and can be partially removed by filtration.

  • Purification: Purify the crude product immediately by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-D-serine-β-lactone as a white solid.

Trustworthiness Note: The success of this reaction is highly dependent on the use of anhydrous solvents and reagents to prevent premature hydrolysis of the reagents or the product. A slight excess of the Mitsunobu reagents can help drive the reaction to completion, but complicates purification. Quick purification is essential as unreacted triphenylphosphine can reportedly cause polymerization of the lactone.[7]

Chemical Reactivity: The Ring-Opening Reaction

The synthetic utility of Cbz-D-Ser-β-lactone is dominated by the nucleophilic ring-opening of the strained lactone. This reaction can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions:

  • Acyl-Oxygen Cleavage (Attack at C2): The nucleophile attacks the electrophilic carbonyl carbon (C2), leading to the formation of N-Cbz-D-serine derivatives (amides, esters, etc.). This is the most common pathway, especially with "hard" nucleophiles like alkoxides or when catalyzed by Lewis acids.[11][12]

  • Alkyl-Oxygen Cleavage (Attack at C3): The nucleophile attacks the β-carbon (C3), resulting in the formation of β-substituted alanine derivatives. This pathway involves an Sₙ2-type displacement of the carboxylate.

The choice of solvent can significantly influence this regioselectivity. For instance, reactions of trimethylsilylamines with N-Cbz-L-serine-β-lactone in acetonitrile favor alkyl-oxygen cleavage, while using halogenated solvents like chloroform shifts the selectivity towards acyl-oxygen cleavage.[12]

Caption: Figure 2. Regioselective Ring-Opening Pathways.

Applications in Research and Development

The unique reactivity profile of Cbz-D-Ser-β-lactone makes it a valuable precursor for several classes of molecules.

  • Synthesis of β-Substituted Alanines: As described above, reaction with a variety of nucleophiles provides a direct, stereocontrolled route to optically pure N-protected β-substituted alanines, which are important non-canonical amino acids for peptide synthesis.[10]

  • Serine Hydrolase Inhibitors: Beta-lactones are known inhibitors of serine hydrolases and proteases.[1][4] The lactone can act as a covalent warhead, acylating the active site serine residue of the enzyme, leading to irreversible inhibition. The D-enantiomer specifically has been shown to be a competitive reversible inhibitor of Hepatitis A virus (HAV) 3C proteinase.[11]

  • Peptide Ligation: While the simple serine-derived β-lactone itself can be too labile for some peptide coupling conditions, more robust β-lactone systems are being developed for novel, epimerization-free native chemical ligation strategies.[13][14] This highlights the potential of the β-lactone moiety as a C-terminal activating group.

Handling, Storage, and Safety

Stability and Storage: N-Cbz-D-serine-β-lactone is stable for many months when stored in its dry, crystalline form at low temperatures (e.g., 4 °C) and protected from moisture.[10] Due to the strained ring, it is sensitive to both strong acids and bases, which can catalyze hydrolysis and ring-opening. Solutions are most stable under neutral or slightly acidic conditions.

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

"N-Cbz-D-serine-β-lactone structure and stereochemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cbz-D-serine-β-lactone: Structure, Stereochemistry, and Applications

Executive Summary

N-Cbz-D-serine-β-lactone is a conformationally constrained derivative of the non-proteinogenic amino acid D-serine. Its structure is characterized by a highly strained four-membered β-lactone ring, a stereocenter derived from D-serine, and a carboxybenzyl (Cbz) protecting group on the amine. This unique combination of features makes it a potent, mechanism-based inhibitor of serine and cysteine proteases and a versatile chiral building block for organic synthesis. The inherent ring strain of the β-lactone drives its reactivity, enabling it to act as an electrophilic agent that covalently modifies the active sites of target enzymes. Understanding its precise stereochemistry is paramount, as biological activity is often highly dependent on the enantiomeric form. This guide provides a comprehensive analysis of its structure, stereochemistry, synthesis, mechanism of action, and applications for researchers and professionals in drug development.

Introduction: The Significance of β-Lactones in Drug Discovery

β-Lactones are a class of four-membered cyclic esters (oxetan-2-ones) that have garnered significant interest in medicinal chemistry. Analogous to the well-known β-lactam antibiotics like penicillin, the four-membered ring is highly strained and thus susceptible to nucleophilic ring-opening. This inherent reactivity is the cornerstone of their biological activity. Many natural products containing a β-lactone moiety exhibit potent inhibitory effects on key enzymes, such as lipases and proteases.[1][2] For example, Orlistat (tetrahydrolipstatin), an approved anti-obesity drug, utilizes a β-lactone ring to covalently inactivate pancreatic lipase.[2] This ability to form a stable covalent bond with an enzyme's active site makes β-lactones an attractive scaffold for designing targeted, irreversible inhibitors for a wide range of human diseases, including cancer, metabolic disorders, and viral infections.[1][3]

Core Analysis: N-Cbz-D-serine-β-lactone

Molecular Structure Deconstructed

The structure of N-Cbz-D-serine-β-lactone (CAS RN: 98632-91-8) can be broken down into three fundamental components, each contributing to its overall chemical properties and biological function.

  • The β-Propiolactone Ring: This is the reactive core of the molecule. The four-membered oxetan-2-one ring possesses significant angle and torsional strain, making the carbonyl carbon highly electrophilic and priming the C-O bonds for cleavage.

  • The D-Serine Backbone: The molecule is derived from D-serine, a non-proteinogenic amino acid that plays a crucial role as a coagonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][5] This backbone dictates the stereochemistry of the molecule.

  • The N-Cbz Protecting Group: The amine is protected with a carboxybenzyl (Cbz or Z) group. This bulky, aromatic group serves two primary purposes: it prevents the amine from participating in unwanted side reactions during synthesis and provides a handle for molecular recognition within enzyme active sites.

G Start N-Cbz-D-Serine Step1 Pre-form PPh₃-Azodicarboxylate Adduct at Low Temperature (-78 °C to 0 °C) Start->Step1 Reagents 1. PPh₃ 2. DMAD or DEAD Anhydrous THF/MeCN Reagents->Step1 Step2 Slow Addition of N-Cbz-D-Serine Solution Step1->Step2 Step3 Intramolecular Cyclization (Sₙ2) Step2->Step3 Product N-Cbz-D-serine-β-lactone Step3->Product Purify Rapid Chromatographic Purification Product->Purify Final Final Product Purify->Final G cluster_pre 1. Binding & Attack cluster_post 2. Covalent Adduct (Inactive Enzyme) Enzyme_Cys Enzyme-Cys-S⁻ Inhibitor N-Cbz-D-serine-β-lactone (R-configuration) Enzyme_Cys->Inhibitor Nucleophilic Attack on β-carbon Adduct Enzyme-S-CH₂-CH(NHCbz)-COO⁻ Inhibitor->Adduct Ring Opening (Alkyl-Oxygen Cleavage)

References

Introduction: The Strategic Importance of a Strained Chiral Lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Carbobenzyloxy-D-serine-β-lactone

N-Carbobenzyloxy-D-serine-β-lactone is a highly valuable, synthetically versatile chiral building block in modern organic chemistry. As a strained four-membered ring, this β-lactone is primed for nucleophilic ring-opening reactions, providing a powerful platform for the stereospecific introduction of diverse functionalities at the β-position of an alanine backbone. Its utility is prominently featured in the synthesis of non-proteinogenic β-substituted amino acids, enzyme inhibitors, and complex peptide structures.[1][2][3] The robust and stereospecific synthesis of this intermediate is therefore of critical interest to researchers in medicinal chemistry and drug development.

The most reliable and widely adopted method for preparing N-Cbz-D-serine-β-lactone is the intramolecular cyclization of the parent N-Cbz-D-serine via the Mitsunobu reaction.[4] This guide provides a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and critical insights into the practical execution of this synthesis.

The Core Synthesis: Intramolecular Mitsunobu Cyclization

The conversion of a β-hydroxy carboxylic acid, such as N-Cbz-D-serine, into a β-lactone is a dehydration reaction. The Mitsunobu reaction provides an exceptionally mild and efficient means to achieve this transformation with a predictable and crucial inversion of stereochemistry at the hydroxyl-bearing carbon.[5]

Reaction Mechanism: A Tale of Activation and Inversion

The mechanism of the Mitsunobu reaction is complex but well-studied, involving the in-situ generation of a reactive phosphonium salt.[6] For the cyclization of N-Cbz-D-serine, extensive labeling studies have definitively shown that the reaction proceeds through the activation of the hydroxyl group, not the carboxylic acid.[4][7][8]

The key mechanistic steps are as follows:

  • Adduct Formation: Triphenylphosphine (Ph₃P), a soft phosphine nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate, typically dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD). This forms a highly reactive betaine adduct.

  • Protonation: The acidic proton of the carboxylic acid on N-Cbz-D-serine protonates the betaine, generating a phosphonium salt and a carboxylate anion.

  • Hydroxyl Group Activation: The primary hydroxyl group of the serine derivative acts as a nucleophile, attacking the activated phosphorus atom of the phosphonium salt. This displaces the dialkyl hydrazodicarboxylate and forms a key intermediate: an alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into the excellent triphenylphosphine oxide (Ph₃PO) leaving group.

  • Intramolecular SN2 Cyclization: The tethered carboxylate anion performs a backside, intramolecular nucleophilic attack (SN2) on the β-carbon (C-3). This attack displaces the Ph₃PO leaving group and forges the four-membered β-lactone ring. Crucially, this SN2 displacement results in a complete inversion of the stereochemical configuration at C-3.[8]

This mechanistic pathway ensures high stereochemical fidelity, transforming D-serine (which has an R configuration at the α-carbon) into the corresponding β-lactone without racemization.[4]

Mitsunobu_Mechanism Figure 1: Reaction Mechanism of Mitsunobu Cyclization cluster_reagents Reagents cluster_products Products TPP Ph₃P Betaine Betaine Adduct Ph₃P⁺-N⁻(CO₂Me)N(CO₂Me)H TPP->Betaine + DMAD DMAD DMAD Serine N-Cbz-D-Serine Serine->Betaine + H⁺ (from COOH) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Serine-OH Lactone N-Cbz-D-Serine-β-Lactone Alkoxyphosphonium->Lactone Intramolecular SN2 (Inversion at C-3) Byproducts Ph₃PO + DMAD-H₂ Alkoxyphosphonium->Byproducts

Caption: Figure 1: Reaction Mechanism of Mitsunobu Cyclization.

Quantitative Data Summary

For clarity and quick reference, the key properties of the starting material and the final product are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-Cbz-D-SerineC₁₁H₁₃NO₅239.22119-120White Solid
N-Cbz-D-Serine-β-LactoneC₁₁H₁₁NO₄221.21131-135White Crystalline Powder

[Sources: 6, 18, 22]

Detailed Experimental Protocol

This protocol is adapted from established and verified procedures, primarily from Organic Syntheses, ensuring robustness and reproducibility.[1][9] The utmost care must be taken to ensure anhydrous conditions throughout the reaction.

I. Reagent & Glassware Preparation
  • Glassware: All glassware (a three-necked, round-bottomed flask, dropping funnel, etc.) must be oven-dried (120°C) for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry argon.

  • Solvent: Tetrahydrofuran (THF) must be anhydrous. It should be freshly distilled from a sodium-benzophenone ketyl still under an argon atmosphere immediately before use.[1]

  • Reagents:

    • N-Carbobenzyloxy-D-serine (N-Cbz-D-serine): Dry under high vacuum over phosphorus pentoxide (P₂O₅) for at least 24 hours.[1]

    • Triphenylphosphine (Ph₃P): Recrystallize from ethanol if necessary and dry under high vacuum over P₂O₅ for 72 hours.[1]

    • Dimethyl Azodicarboxylate (DMAD): Distill under reduced pressure before use. Caution: DMAD is a potential sensitizer and should be handled with care in a fume hood.

II. Reaction Assembly & Execution

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Dry glassware, Argon) B 2. Charge Flask (Ph₃P in anhydrous THF) A->B C 3. Cool to -78°C (Dry ice/acetone bath) B->C D 4. Add DMAD (Dropwise, form white slurry) C->D E 5. Add N-Cbz-D-Serine (Dropwise solution in THF) D->E F 6. Stir & Warm (Stir at -78°C, then warm to RT) E->F G 7. Solvent Removal (Rotary evaporation) F->G H 8. Rapid Purification (Flash column chromatography) G->H I 9. Characterization (Yield, MP, NMR) H->I

Caption: Figure 2: Experimental Workflow for β-Lactone Synthesis.

  • Initial Setup: Assemble the dry, three-necked flask equipped with a magnetic stir bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the procedure.

  • Reagent Charging: Charge the flask with triphenylphosphine (1.0 eq) and anhydrous THF. Stir until the Ph₃P is fully dissolved.

  • Cooling: Cool the flask to an internal temperature of -78°C using a dry ice/acetone bath.

  • Betaine Formation: Add distilled dimethyl azodicarboxylate (1.0 eq) dropwise via syringe over 10-15 minutes. A milky white slurry of the Ph₃P-DMAD betaine adduct will form. Stir the slurry at -78°C for an additional 10 minutes.[1]

  • Substrate Addition: In a separate flask, dissolve the dried N-Cbz-D-serine (1.0 eq) in anhydrous THF. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the cold reaction slurry over approximately 30 minutes.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at -78°C for 20-30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours with continuous stirring.

III. Workup & Purification

Critical Note: The β-lactone product is unstable in the crude reaction mixture containing residual reagents and byproducts. Purification must be performed promptly after the reaction is complete.[1]

  • Solvent Evaporation: Concentrate the reaction mixture on a rotary evaporator at a bath temperature no higher than 35°C to yield a pale yellow syrup or semi-solid containing the product, triphenylphosphine oxide (Ph₃PO), and dimethyl hydrazodicarboxylate.

  • Column Preparation: Prepare a flash chromatography column packed with silica gel in a hexane/ethyl acetate solvent system (e.g., 4:1 v/v).

  • Purification: Suspend the crude residue in a minimal amount of the chromatography eluent. It may be necessary to add a small amount of ethyl acetate to achieve dissolution before applying the solution to the column.[1]

  • Elution: Elute the column with the hexane/ethyl acetate mixture. The product is typically less polar than the Ph₃PO and hydrazide byproducts. Monitor the fractions by thin-layer chromatography (TLC), visualizing with a bromocresol green stain, which detects the acidic lactone as a yellow spot on a blue background upon gentle heating.[9]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford N-Cbz-D-serine-β-lactone as a white crystalline solid. Dry the product under high vacuum. The purified, crystalline product can be stored at -20°C for several months without significant decomposition.[1]

Expert Insights & Causality Behind Experimental Choices

  • Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze the reactive intermediates and the final β-lactone product. The rigorous exclusion of moisture is paramount for achieving a high yield.

  • Low Temperature (-78°C): The Mitsunobu reaction is highly exothermic. Performing the reaction at -78°C serves two critical functions: it controls the rate of reaction, preventing the formation of undesired side products, and it maintains the stability of the thermally sensitive betaine adduct and the β-lactone product.[8]

  • Reagent Stoichiometry: Using equimolar amounts of the three main reagents is standard. However, some protocols suggest using a slight excess (1-2%) of the azodicarboxylate. This ensures that all triphenylphosphine is consumed, preventing potential Ph₃P-catalyzed polymerization or decomposition of the β-lactone product.[8]

  • Rapid Purification: The urgency of purification cannot be overstated. Triphenylphosphine oxide and the reduced hydrazodicarboxylate byproduct can promote the decomposition of the β-lactone. Prompt removal of these impurities via flash chromatography is essential for isolating the product in high purity and yield.[1]

Conclusion

The intramolecular Mitsunobu cyclization of N-Cbz-D-serine is a highly effective and stereospecific method for the synthesis of N-Cbz-D-serine-β-lactone. A thorough understanding of the reaction mechanism, particularly the role of hydroxyl group activation and stereochemical inversion, is key to appreciating the elegance of the transformation. By adhering to a rigorous experimental protocol with strict control over reaction conditions—especially temperature and moisture—researchers can reliably produce this valuable chiral intermediate, unlocking access to a wide array of complex and biologically significant molecules.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Carbobenzyloxy-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Carbobenzyloxy-D-serine-β-lactone, often abbreviated as Z-D-Ser-β-lactone, belongs to a class of highly reactive small molecules known as β-lactones. These compounds are characterized by a strained four-membered ring containing an internal ester (lactone). This inherent ring strain is the primary driver of their chemical reactivity and biological activity.[1][2] Z-D-Ser-β-lactone has emerged as a potent, irreversible inhibitor of several serine proteases, with a particularly notable activity against human leukocyte elastase (HLE).[3][4] This guide provides a detailed examination of its chemical properties, the intricate mechanism of covalent inhibition, kinetic behavior, and the experimental methodologies used for its characterization.

Chemical Properties and Structure
PropertyValue
CAS Number 98632-91-8[5]
Molecular Formula C₁₁H₁₁NO₄[5]
Molecular Weight 221.21 g/mol [5]
Structure A β-lactone ring derived from D-serine with an N-terminal carbobenzyloxy (Cbz or Z) protecting group.

The key to the inhibitor's function lies in the electrophilicity of the carbonyl carbon within the strained β-lactone ring. This high degree of ring strain makes the lactone susceptible to nucleophilic attack, a feature that is exploited in its interaction with serine proteases.[1]

Core Mechanism of Action: Irreversible Covalent Inhibition

Z-D-Ser-β-lactone functions as a mechanism-based inhibitor, also known as a suicide inhibitor. It forms a stable, covalent acyl-enzyme intermediate with the target serine protease, rendering the enzyme permanently inactive.[6][7] The process is a classic example of covalent modification targeting the enzyme's active site.

The canonical catalytic triad of a serine protease, consisting of Serine (Ser), Histidine (His), and Aspartate (Asp), is the target. The mechanism unfolds as follows:

  • Initial Binding (Formation of the Michaelis Complex): The inhibitor first binds non-covalently to the active site of the serine protease, forming a reversible Michaelis-like complex (E•I).

  • Nucleophilic Attack: The active site Serine (specifically, Ser-195 in enzymes like chymotrypsin and elastase), made highly nucleophilic by the adjacent Histidine-57, attacks the electrophilic carbonyl carbon of the β-lactone ring.[8]

  • Ring Opening and Acylation: This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond between the inhibitor and the serine residue. This creates a covalent acyl-enzyme intermediate (E-I).[8][9]

  • Stable Adduct Formation: Unlike a normal substrate where this acyl-enzyme intermediate would be rapidly hydrolyzed to regenerate the free enzyme, the adduct formed by Z-D-Ser-β-lactone is highly stable and resistant to hydrolysis.[3][9] This effectively sequesters the enzyme in an inactive state. The relief of the high ring strain energy is a major driving force for the initial acylation step.[1][8]

Visualization of the Inhibition Mechanism

The following diagram illustrates the covalent modification of a serine protease active site by Z-D-Ser-β-lactone.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Mechanism Steps Enzyme Catalytic Triad (Ser-OH, His-Im, Asp-COO⁻) Michaelis 1. Non-covalent Binding (E•I Complex) Enzyme->Michaelis Inhibitor Z-D-Serine-β-lactone Inhibitor->Michaelis Attack 2. Nucleophilic Attack (Ser-OH attacks C=O) Michaelis->Attack Formation of Tetrahedral Intermediate AcylEnzyme 3. Covalent Acyl-Enzyme Adduct (Stable & Inactive E-I) Attack->AcylEnzyme Ring Opening & Ester Bond Formation

Caption: Covalent inhibition pathway of a serine protease by Z-D-Ser-β-lactone.

Kinetics of Inhibition

The interaction between Z-D-Ser-β-lactone and a serine protease is characterized by time- and concentration-dependent inactivation.[10] This irreversible process can be described by a two-step kinetic model:

E + I ⇌ E•I → E-I

Where:

  • E is the free enzyme.

  • I is the inhibitor.

  • E•I is the reversible Michaelis complex, with an affinity constant KI .

  • E-I is the final, inactive acyl-enzyme complex.

  • kinact is the maximal rate of inactivation.

The overall efficiency of the inhibitor is often expressed as the second-order rate constant kinact/KI . This value represents the potency of the inhibitor, accounting for both binding affinity and the rate of covalent modification.

Experimental Protocols for Characterization

Verifying the mechanism and quantifying the kinetics of inhibition require specific biochemical assays.

Protocol 1: Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the kinetic parameters of inhibition (e.g., IC₅₀, kinact, and KI) by monitoring the residual activity of the enzyme over time.

Objective: To measure the rate of enzyme inactivation.

Materials:

  • Target Serine Protease (e.g., Human Leukocyte Elastase).

  • N-Carbobenzyloxy-D-serine-β-lactone.

  • Chromogenic or Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for elastase).[11]

  • Assay Buffer (e.g., PBS, pH 7.4).

  • 96-well microtiter plate.

  • Spectrophotometer or plate reader.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of Z-D-Ser-β-lactone in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor.[11]

    • Include control wells: enzyme plus buffer (no inhibitor), and buffer plus substrate (no enzyme).[12]

    • Incubate the enzyme-inhibitor mixtures for various time points at a constant temperature (e.g., 37°C).

  • Activity Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance (or fluorescence) over time using a plate reader. The rate of substrate hydrolysis is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the progress curves.

    • Plot the residual enzyme activity against the pre-incubation time for each inhibitor concentration.

    • Fit the data to an exponential decay model to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

    • The kinetic parameters kinact and KI can then be determined by plotting kobs versus the inhibitor concentration.[13]

Visualization of the Inhibition Assay Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Enzyme, Inhibitor, & Substrate Stock Solutions B Mix Enzyme with Various Inhibitor Concentrations A->B C Incubate at 37°C for Timed Intervals B->C Pre-incubation Step D Add Chromogenic Substrate to Initiate Reaction C->D E Monitor Absorbance Change over Time (Plate Reader) D->E F Calculate Initial Velocities (V₀) E->F G Plot Residual Activity vs. Time to find k_obs F->G H Determine k_inact and K_I G->H

Caption: Experimental workflow for a serine protease inhibition kinetics assay.

Protocol 2: Mass Spectrometry for Adduct Confirmation

This protocol confirms the covalent modification of the enzyme and can identify the specific residue that has been modified.

Objective: To verify the formation of the covalent enzyme-inhibitor adduct.

Materials:

  • Inactivated enzyme sample (from Protocol 1).

  • Control (native) enzyme sample.

  • Proteolytic enzyme (e.g., Trypsin).

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Methodology:

  • Sample Preparation:

    • Incubate the target serine protease with a stoichiometric excess of Z-D-Ser-β-lactone to ensure complete inactivation.

    • Remove excess, unbound inhibitor via dialysis or size-exclusion chromatography.

  • Proteolytic Digestion:

    • Denature both the inhibited and native enzyme samples.

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures from both samples using mass spectrometry.

    • Compare the mass spectra of the inhibited and native enzyme digests.

    • Identify a peptide in the inhibited sample with a mass increase corresponding to the molecular weight of the opened β-lactone (221.21 Da).

  • Peptide Sequencing (MS/MS):

    • Select the modified peptide ion for tandem mass spectrometry (MS/MS) analysis.

    • Fragment the peptide and analyze the resulting fragment ions to pinpoint the exact amino acid residue (the active site Serine) to which the inhibitor is attached. This provides definitive evidence of the covalent modification site.[14]

Target Specificity and Applications

While highly effective against certain serine proteases like elastase, the specificity of β-lactone inhibitors can vary.[6][15] The substituents on the β-lactone ring play a crucial role in determining which proteases are targeted. This feature allows for the design of more selective inhibitors. For instance, while Z-D-Ser-β-lactone targets serine proteases, other β-lactones have been developed to inhibit cysteine proteases and other serine hydrolases.[14][16]

The ability of Z-D-Ser-β-lactone and related compounds to irreversibly inhibit proteases makes them valuable tools in biochemical research and potential starting points for therapeutic drug development, particularly for diseases involving excessive protease activity, such as inflammatory conditions.[2][17]

Conclusion

N-Carbobenzyloxy-D-serine-β-lactone is a potent mechanism-based inhibitor of serine proteases. Its efficacy stems from the high ring strain of its β-lactone core, which facilitates a nucleophilic attack by the active site serine of the target enzyme. This results in an irreversible acylation and the formation of a stable, inactive enzyme-inhibitor complex. The kinetic and mechanistic understanding of this process, validated through robust experimental protocols like enzyme inhibition assays and mass spectrometry, provides a solid foundation for its use as a research tool and for the rational design of novel therapeutic agents targeting the serine protease family.

References

A Technical Guide to the Biological Activity of N-Cbz-D-serine-β-lactone: A Stereospecific Modulator of Proteolytic Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Carbobenzyloxy-D-serine-β-lactone is a synthetic derivative of the non-proteinogenic amino acid D-serine. Its structure is characterized by a highly strained four-membered β-lactone ring and an N-terminal Carboxybenzyl (Cbz) protecting group. This molecular architecture, particularly the strained ring, confers significant chemical reactivity that is the basis of its biological activity. Primarily, N-Cbz-D-serine-β-lactone functions as an inhibitor of certain proteases. Its biological effect is exquisitely dependent on its stereochemistry. Unlike its L-enantiomer, which acts as an irreversible, mechanism-based inhibitor of specific cysteine proteases, the D-enantiomer functions as a reversible, competitive inhibitor.[1] This guide provides an in-depth analysis of its mechanism of action, inhibitory kinetics, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in enzymology and drug development.

Introduction to Serine β-Lactones

The β-Lactone Motif: A Strained Ring with High Reactivity

The β-lactone is a four-membered cyclic ester. The significant ring strain inherent in this structure makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of the biological activity of many β-lactone-containing molecules. In an enzymatic context, nucleophilic residues within an active site, such as serine or cysteine, can attack the carbonyl carbon or the β-carbon of the lactone ring. This reactivity has positioned the β-lactone motif as a valuable pharmacophore for designing inhibitors of hydrolytic enzymes, particularly serine hydrolases and proteases.[2][3]

The Critical Role of Stereochemistry: D- vs. L-Serine Derivatives

In biological systems, molecular recognition is fundamentally three-dimensional. The stereochemical configuration of an inhibitor is paramount in determining its binding affinity and mechanism of action. For N-Cbz-serine-β-lactone, the chirality at the α-carbon dictates its interaction with the enzyme's active site. The L-enantiomer can position itself optimally for the active site nucleophile to attack and form a permanent covalent bond, leading to irreversible inhibition. In contrast, the D-enantiomer, N-Cbz-D-serine-β-lactone, binds to the active site but its configuration prevents the ideal alignment for covalent modification, resulting in reversible competitive inhibition.[1]

N-Cbz-D-serine-β-lactone: Structure and Properties

N-Cbz-D-serine-β-lactone is a white to off-white solid compound. Its key chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[4][5]
Molecular Weight 221.21 g/mol [4]
CAS Number 26054-60-4[4][5]
IUPAC Name benzyl (R)-(2-oxooxetan-3-yl)carbamate[5]
Purity Typically ≥95-97%[4][5]

Mechanism of Action and Molecular Targets

Primary Target Class: Cysteine and Serine Proteases

The electrophilic nature of the β-lactone ring makes N-Cbz-D-serine-β-lactone a candidate for interacting with enzymes that utilize a nucleophilic catalytic residue. The most well-documented target class is proteases, specifically viral cysteine proteases.[1] The general principle extends to serine proteases, where the active site serine could act as the nucleophile.[3]

Case Study: Stereospecific Inhibition of Hepatitis A Virus (HAV) 3C Proteinase

A seminal study on the biological activity of N-Cbz-serine-β-lactones used the 3C cysteine proteinase of Hepatitis A virus as a model system.[1] This enzyme is essential for viral replication, making it a key therapeutic target. The study revealed a stark difference in the inhibitory mechanism based on the stereochemistry of the inhibitor.

  • The L-Enantiomer: An Irreversible Covalent Inhibitor Mass spectrometric and NMR studies demonstrated that the L-enantiomer, N-Cbz-L -serine-β-lactone, acts as a mechanism-based irreversible inhibitor. The active site cysteine (Cys-172) thiol attacks the β-position of the lactone ring. This attack leads to the opening of the strained ring and the formation of a stable covalent thioether bond, effectively alkylating and permanently inactivating the enzyme.[1]

  • The D-Enantiomer: A Reversible Competitive Inhibitor In stark contrast, N-Cbz-D -serine-β-lactone was found to be a reversible competitive inhibitor of the same enzyme.[1] This indicates that the molecule can bind to the active site, likely through non-covalent interactions, thereby competing with the natural substrate. However, its D-configuration sterically hinders the Cys-172 nucleophile from achieving the correct trajectory for attack on the lactone ring. The inhibitor can therefore bind and dissociate from the enzyme without forming a permanent covalent bond.

Diagram: Stereospecific Inhibition of HAV 3C Protease

The following diagram illustrates the distinct mechanisms of action for the L- and D-enantiomers of N-Cbz-serine-β-lactone against a cysteine protease.

References

An In-Depth Technical Guide on N-Carbobenzyloxy-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

N-Carbobenzyloxy-D-serine-β-lactone, a strained four-membered heterocyclic compound, serves as a pivotal chiral building block in synthetic organic chemistry. Its unique reactivity, stemming from the inherent ring strain of the β-lactone and the stereochemical control offered by the D-serine backbone, makes it a valuable intermediate in the synthesis of complex peptides, enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and diverse applications, with a focus on practical, field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of a Strained Ring

The β-lactone motif, a four-membered cyclic ester, is a recurring structural element in a variety of natural products with potent biological activities, including antibiotics and enzyme inhibitors.[1][2][3] The high ring strain of the oxetan-2-one core renders β-lactones susceptible to nucleophilic attack, making them versatile intermediates for the introduction of diverse functionalities. When derived from an amino acid like D-serine, the resulting β-lactone becomes a powerful tool for stereoselective synthesis. The carbobenzyloxy (Cbz or Z) protecting group on the amine provides stability and allows for controlled manipulation of the molecule during synthetic sequences.[4][5]

This guide will delve into the critical aspects of N-Cbz-D-serine-β-lactone, from its synthesis to its application as a precursor for novel molecular architectures.

Synthesis of N-Cbz-D-serine-β-lactone: Mastering the Mitsunobu Reaction

The primary and most effective method for the synthesis of N-Cbz-D-serine-β-lactone is the intramolecular cyclization of its precursor, N-Cbz-D-serine, via the Mitsunobu reaction.[6][7][8] This reaction, discovered by Oyo Mitsunobu, facilitates the conversion of an alcohol to various functional groups, including esters, through a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

The Precursor: Synthesis of N-Cbz-D-serine

The journey begins with the protection of the amino group of D-serine. This is a standard procedure in peptide chemistry, and the carbobenzyloxy group is a common choice due to its stability under various reaction conditions and its facile removal by hydrogenolysis.

Experimental Protocol: Synthesis of N-Cbz-D-serine [10]

  • Dissolve sodium bicarbonate (3.0 equivalents) in water and cool the solution to 0-5°C in an ice bath.

  • Add D-serine (1.0 equivalent) portion-wise to the cooled bicarbonate solution.

  • Slowly add a toluene solution of benzyl chloroformate (1.2 equivalents) dropwise over 1 hour, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Add ethyl acetate to the reaction mixture and adjust the pH to 2.0 with hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-D-serine as a white to off-white solid.

The Cyclization: Mitsunobu Reaction Mechanism and Protocol

The Mitsunobu reaction of N-Cbz-D-serine proceeds via a hydroxy group activation pathway.[7][8] Labeling studies have confirmed that the reaction occurs with inversion of configuration at the C-3 position of serine.[8]

Mechanism Overview:

  • Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[9]

  • The betaine deprotonates the carboxylic acid of N-Cbz-D-serine.

  • The resulting carboxylate anion activates the hydroxyl group of the serine side chain through the formation of an oxyphosphonium salt.

  • An intramolecular Sɴ2 attack by the carboxylate on the activated hydroxyl group displaces triphenylphosphine oxide, leading to the formation of the β-lactone ring with inversion of stereochemistry.[7][8]

Mitsunobu_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NCbzSer N-Cbz-D-serine IonPair [NCbzSerCOO⁻] [PPh₃-DEAD-H]⁺ NCbzSer->IonPair Deprotonation PPh3 PPh₃ Betaine [PPh₃-DEAD] Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->IonPair Oxyphosphonium Oxyphosphonium Salt IonPair->Oxyphosphonium Hydroxy Group Activation Hydrazine DEAD-H₂ IonPair->Hydrazine Lactone N-Cbz-D-serine-β-lactone Oxyphosphonium->Lactone Intramolecular SN2 Attack (Inversion of configuration) Ph3PO Ph₃PO Oxyphosphonium->Ph3PO caption Mitsunobu Cyclization of N-Cbz-D-serine

Caption: Mitsunobu Cyclization of N-Cbz-D-serine.

Experimental Protocol: Synthesis of N-Cbz-D-serine-β-lactone [8]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD) (1.1 equivalents) in anhydrous THF to the triphenylphosphine solution.

  • Stir the mixture at -78°C for 30 minutes to preform the betaine complex.

  • Add a solution of N-Cbz-D-serine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-D-serine-β-lactone as a white solid.

Critical Parameters for Success:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to side reactions and reduced yields.

  • Low Temperature: Performing the initial steps at -78°C is crucial to control the reactivity and minimize the formation of byproducts.[8]

  • Order of Addition: Preforming the triphenylphosphine-azodicarboxylate adduct before adding the N-Cbz-D-serine can improve yields.[9]

  • Purification: Prompt purification is necessary as the β-lactone can be susceptible to polymerization or degradation.[8]

Chemical Properties and Reactivity

The reactivity of N-Cbz-D-serine-β-lactone is dominated by the electrophilic nature of the strained four-membered ring. Nucleophiles can attack either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage), leading to a variety of ring-opened products.

Nucleophilic Ring-Opening

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

  • Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): Strong, hard nucleophiles, such as hydroxide, tend to attack the carbonyl carbon, leading to the formation of N-Cbz-D-serine derivatives.[7][8] This pathway is also favored by the use of aluminum-amine reagents.[11]

  • Attack at the β-Carbon (Alkyl-Oxygen Cleavage): Softer nucleophiles and certain reaction conditions can favor attack at the β-carbon. For instance, the active site cysteine of the hepatitis A virus 3C proteinase attacks the β-position of the lactone ring, resulting in irreversible inhibition of the enzyme.[12] Similarly, trimethylsilylamines in acetonitrile primarily lead to alkyl-oxygen cleavage.[11]

Ring_Opening cluster_acyl Acyl-Oxygen Cleavage cluster_alkyl Alkyl-Oxygen Cleavage Lactone N-Cbz-D-serine-β-lactone HardNu Hard Nucleophile (e.g., OH⁻) Lactone->HardNu Attack at Carbonyl SoftNu Soft Nucleophile (e.g., RSH, Me₃Si-NR₂) Lactone->SoftNu Attack at β-Carbon AcylProduct N-Cbz-D-serine Derivative HardNu->AcylProduct AlkylProduct β-substituted Alanine Derivative SoftNu->AlkylProduct caption Regioselectivity of Nucleophilic Ring-Opening

Caption: Regioselectivity of Nucleophilic Ring-Opening.

Ring-Opening Polymerization

N-Cbz-D-serine-β-lactone can undergo ring-opening polymerization to produce poly(D-serine) derivatives.[13] This polymerization can be initiated by various catalysts and is a promising route to biocompatible and biodegradable polymers with potential applications in drug delivery and tissue engineering.[14][15] The properties of the resulting polymer can be tuned by copolymerization with other lactones.[16][17][18]

Applications in Drug Discovery and Development

The unique chemical properties of N-Cbz-D-serine-β-lactone make it a valuable tool for medicinal chemists and drug development professionals.

Synthesis of Peptides and Peptidomimetics

N-Cbz-D-serine-β-lactone is a precursor for the synthesis of β-amino acids and other non-natural amino acids.[11][19] These modified amino acids can be incorporated into peptides to enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, or modulate their biological activity. While the serine-derived β-lactone itself has been found to be too labile for direct use in some native chemical ligation strategies, its derivatives are key for creating modified peptide backbones.[20][21]

Enzyme Inhibition

The electrophilic nature of the β-lactone ring makes it an effective warhead for targeting the active sites of enzymes, particularly serine and cysteine proteases.[1] As mentioned earlier, N-Cbz-L-serine-β-lactone has been shown to be an irreversible inhibitor of the hepatitis A virus 3C cysteine proteinase.[12] This highlights the potential of β-lactone-containing molecules as a new class of antiviral agents. The β-lactone motif is also found in inhibitors of serine β-lactamases.[2]

Development of Biocompatible Polymers

Poly(serine) and its derivatives are of great interest for biomedical applications due to their biocompatibility and biodegradability.[14][15][22][23] Ring-opening polymerization of N-Cbz-D-serine-β-lactone provides a direct route to these polymers. The pendant hydroxyl groups on the resulting polymer can be further functionalized to attach drugs, targeting ligands, or imaging agents.[23]

Data Summary

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁NO₄[24]
Molecular Weight 221.21 g/mol [24]
Appearance White to off-white solid[25]
Melting Point 131.0 - 135.0 °C[25]
Optical Rotation [α]D²⁵ +21.0 to +30.0° (c=1, acetonitrile)[25]
CAS Number 98632-91-8[25]

Conclusion and Future Outlook

N-Carbobenzyloxy-D-serine-β-lactone is a versatile and powerful synthetic intermediate with significant potential in organic synthesis and drug discovery. Its efficient synthesis via the Mitsunobu reaction and its predictable reactivity make it an attractive building block for the construction of complex and biologically relevant molecules. As the demand for novel therapeutics and advanced biomaterials continues to grow, the applications of this strained heterocyclic compound are poised to expand further. Future research will likely focus on the development of new catalytic systems for its ring-opening polymerization, the exploration of its utility in the synthesis of novel peptide-based drugs, and the design of new enzyme inhibitors based on the β-lactone scaffold.

References

The Serine β-Lactone Story: From Discovery to a Powerful Tool in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Strained Ring

In the vast and intricate world of pharmacologically active molecules, few structural motifs are as deceptively simple yet powerfully effective as the β-lactone. This four-membered cyclic ester, inherently strained and thus highly reactive, has emerged as a key pharmacophore in a growing class of enzyme inhibitors. At the heart of this class are the serine β-lactones, compounds that have carved a significant niche in drug discovery, particularly as potent inhibitors of serine proteases and other hydrolases. This guide delves into the discovery, history, and synthetic evolution of serine β-lactones, providing a comprehensive technical overview for scientists engaged in the exploration of novel therapeutics. We will journey from the initial discovery of naturally occurring β-lactones to the sophisticated synthetic strategies that have enabled the creation of highly specific and potent enzyme inhibitors, and explore the mechanistic intricacies that underpin their biological activity.

A Historical Perspective: Nature's Blueprint for Inhibition

The story of serine β-lactones begins not in a synthetic chemistry lab, but in the diverse and competitive world of microbial natural products. For decades, researchers have isolated a variety of β-lactone-containing compounds from bacteria and fungi, many of which exhibit potent biological activities.[1] These natural products provided the initial blueprint for understanding the therapeutic potential of this strained heterocyclic system.

A timeline of key discoveries that paved the way for the development of serine β-lactones as a distinct class of inhibitors includes:

  • Early Discoveries of β-Lactone Natural Products: The first synthesis of a β-lactone (2-oxetanone) was reported by Einhorn in 1883.[2] However, it was the later discovery of naturally occurring β-lactones with significant biological activity that truly sparked interest in this molecular scaffold.

  • The Rise of Protease Inhibitors: The recognition that aberrant protease activity is implicated in a wide range of diseases, from cancer to inflammatory disorders, fueled the search for potent and specific protease inhibitors. Serine proteases, with their highly reactive active site serine residue, became a prime target for drug discovery efforts.

  • Convergence of Fields: The convergence of natural product chemistry and the growing understanding of enzyme mechanisms set the stage for the targeted design and synthesis of serine β-lactones as mechanism-based inhibitors.

The Cornerstone of Synthesis: The Mitsunobu Cyclization

The ability to chemically synthesize serine β-lactones with high stereochemical control is fundamental to their development as research tools and therapeutic agents. While several methods for β-lactone formation exist, including the internal nucleophilic displacement of β-halocarboxylate salts and the cycloaddition of aldehydes and ketones with ketenes, the Mitsunobu reaction has emerged as the preeminent method for the cyclization of N-protected serine derivatives.[3][4]

The Mitsunobu reaction offers a reliable and stereospecific route to the strained four-membered ring, proceeding with inversion of configuration at the β-carbon of serine.[3] This stereochemical control is crucial for designing inhibitors that can precisely interact with the chiral environment of an enzyme's active site.

Causality in Experimental Design: Why the Mitsunobu Reaction?

The choice of the Mitsunobu reaction is not arbitrary; it is dictated by the specific chemical challenge of forming a strained β-lactone from a β-hydroxy acid like serine. The reaction proceeds through the activation of the hydroxyl group of serine by a phosphonium intermediate, making it an excellent leaving group for an intramolecular SN2 attack by the carboxylate. This intramolecular cyclization is favored under the reaction conditions, leading to the formation of the β-lactone with high efficiency. The reaction is typically carried out at low temperatures (-78 °C to room temperature) to control the reactivity of the intermediates and minimize side reactions.[5][6]

Experimental Protocol: Synthesis of N-(Benzyloxycarbonyl)-L-Serine β-Lactone

This protocol details the synthesis of a key serine β-lactone intermediate, N-(Benzyloxycarbonyl)-L-serine β-lactone, via a modified Mitsunobu cyclization.

Materials:

  • N-(Benzyloxycarbonyl)-L-serine (dried under vacuum over P₄O₁₀)[5]

  • Triphenylphosphine (dried under vacuum over P₄O₁₀)[5]

  • Dimethyl azodicarboxylate (DMAD) (distilled)[5]

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium benzophenone ketyl)[5]

  • Anhydrous Acetonitrile (distilled from CaH₂)[5]

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum. The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).[5]

  • Formation of the Mitsunobu Reagent: The solution is cooled to between -75°C and -78°C using a dry ice/acetone bath. Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise with a syringe over 10 minutes. The resulting pale yellow solution is stirred at this temperature for 10 minutes, at which point a milky white slurry is obtained.[5]

  • Addition of N-Cbz-L-serine: A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in anhydrous THF (240 mL) is added dropwise to the reaction mixture over 30 minutes via a pressure-equalizing dropping funnel.[5]

  • Reaction Progression: After the addition is complete, the mixture is stirred at -75°C to -77°C for 20 minutes. The cooling bath is then removed, and the mixture is slowly warmed to room temperature with stirring over 2.5 hours.[5]

  • Workup and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The residue is dissolved in a minimal amount of dichloromethane and purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient. It is crucial to perform the purification as quickly as possible, as the β-lactone is unstable in the crude reaction mixture.[5]

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed on a rotary evaporator to yield N-(benzyloxycarbonyl)-L-serine β-lactone as a white solid. The typical yield for this reaction is in the range of 44-47%.[5]

The Mechanism of Action: Covalent Inhibition of Serine Hydrolases

The therapeutic potential of serine β-lactones lies in their ability to act as potent and often irreversible inhibitors of serine hydrolases, a large and diverse family of enzymes that includes serine proteases, lipases, and esterases. The inhibitory mechanism is a classic example of covalent modification of the enzyme's active site.

The highly strained four-membered ring of the β-lactone is the key to its reactivity. The active site of a serine hydrolase contains a catalytic triad of amino acids, typically consisting of serine, histidine, and aspartate. The serine residue acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring.[7][8] This nucleophilic attack leads to the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[9] The relief of ring strain in the β-lactone provides a significant thermodynamic driving force for this reaction.[7]

// Nodes Enzyme [label="Serine Protease\n(Active Site)", pos="0,2!", fillcolor="#FFFFFF"]; Serine [label="Ser-OH", pos="0,1!", shape=plaintext, fontcolor="#34A853"]; BetaLactone [label="Serine β-Lactone", pos="2,2!", fillcolor="#FFFFFF"]; Structure [label="O\n//\nC–O\n| |\nR–CH–CH₂", shape=plaintext, pos="2,1!", fontcolor="#EA4335"]; AcylEnzyme [label="Acyl-Enzyme Intermediate\n(Inactive)", pos="1,-1!", fillcolor="#FFFFFF"]; CovalentBond [label="O\n//\nEnzyme-Ser-O–C–CH(R)–CH₂–OH", shape=plaintext, pos="1,-2!", fontcolor="#4285F4"];

// Edges Enzyme -> AcylEnzyme [label="Nucleophilic Attack", dir=forward]; BetaLactone -> AcylEnzyme [label="Ring Opening", dir=forward]; } }

Caption: Covalent modification of a serine protease by a serine β-lactone.

Structure-Activity Relationships and Quantitative Data

The potency and selectivity of serine β-lactone inhibitors can be fine-tuned by modifying their chemical structure. Key structural features that influence their biological activity include the nature of the N-protecting group on the serine backbone and the substituents on the β-lactone ring.

CompoundTarget EnzymeIC₅₀Reference
N-Cbz-L-serine β-lactoneHepatitis A virus 3C proteinasekᵢₙₐ꜀ₜ/Kᵢ = 3800 M⁻¹min⁻¹N/A
Omuralide20S Proteasome (Chymotrypsin-like)~50 nM[9]
Salinosporamide A (NPI-0052)20S Proteasome (Chymotrypsin-like)1.3 nM[9]

The Broader Landscape and Future Directions

The discovery and development of serine β-lactones is a testament to the power of chemical synthesis to harness the principles of natural product chemistry for the creation of potent and specific therapeutic agents. The journey from the initial isolation of β-lactone-containing natural products to the rational design and synthesis of targeted inhibitors has opened up new avenues for the treatment of a wide range of diseases.

The continued exploration of novel synthetic methodologies, including enzymatic and chemoenzymatic approaches, will undoubtedly lead to the discovery of new generations of serine β-lactone inhibitors with improved pharmacological properties.[10] Furthermore, the use of serine β-lactones as chemical probes for activity-based protein profiling is providing invaluable insights into the roles of serine hydrolases in health and disease, paving the way for the identification of new drug targets.[11] As our understanding of the intricate interplay between enzyme function and disease progression deepens, the versatile and potent serine β-lactone scaffold is poised to remain at the forefront of innovative drug discovery.

References

A Senior Application Scientist's Guide to Ethyl 4-nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of C11H11NO4

Introduction

The molecular formula C11H11NO4 represents a variety of structural isomers, each with distinct chemical personalities. This guide provides an in-depth technical exploration of one of the most prominent and well-characterized of these isomers: Ethyl (E)-3-(4-nitrophenyl)prop-2-enoate , commonly known as Ethyl 4-nitrocinnamate. With the CAS Registry Number 953-26-4, this compound serves as a valuable building block in organic synthesis and a reagent in biochemical studies.[1][2][3]

This document moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide not only the fundamental physical and chemical properties but also the underlying rationale for its behavior and the practical methodologies for its synthesis and characterization. We will delve into its spectroscopic signature, reactivity, and safe handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

The identity of a molecule is fundamentally defined by the spatial arrangement of its atoms and the nature of its chemical bonds. Ethyl 4-nitrocinnamate is a derivative of cinnamic acid featuring a nitro group (-NO₂) at the para position of the phenyl ring and an ethyl ester moiety.[3]

IUPAC Name: ethyl (E)-3-(4-nitrophenyl)prop-2-enoate[1][4] Synonyms: Ethyl p-nitrocinnamate, 4-Nitrocinnamic Acid Ethyl Ester, 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester[2][5][6] CAS Number: 953-26-4[2][7]

The molecule's structure is characterized by several key functional groups that dictate its properties:

  • Aromatic Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire conjugated system.

  • α,β-Unsaturated Ester: The conjugated system, which includes the phenyl ring, the alkene double bond, and the carbonyl group, is a key feature determining its reactivity and spectroscopic properties.

  • Trans (E) Alkene Geometry: The predominant isomer is the trans (E) configuration across the carbon-carbon double bond, which is the more thermodynamically stable form.[3]

Below is a diagram illustrating the logical relationship between the core functional groups that define the compound's reactivity.

cluster_groups Key Functional Groups cluster_properties Resulting Chemical Properties C11H11NO4 Ethyl 4-nitrocinnamate Nitro p-Nitro Group (-NO₂) C11H11NO4->Nitro Alkene Trans-Alkene (-CH=CH-) C11H11NO4->Alkene Ester Ethyl Ester (-COOEt) C11H11NO4->Ester Reactivity Electrophilic & Nucleophilic Reactivity Center Nitro->Reactivity Electron-withdrawing Spectroscopy UV-Vis & NMR Signature Nitro->Spectroscopy Alkene->Reactivity Site for addition rxns Alkene->Spectroscopy Ester->Reactivity Hydrolysis site Ester->Spectroscopy Synthesis Pharmaceutical Precursor Reactivity->Synthesis

Caption: Core functional groups of Ethyl 4-nitrocinnamate and their influence.

Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. Ethyl 4-nitrocinnamate is a light yellow crystalline solid at room temperature.[8] Its insolubility in water and higher melting point are consistent with a relatively large, polar, and symmetric organic molecule.[5][8]

PropertyValueSource(s)
Molecular Formula C11H11NO4[6][7]
Molecular Weight 221.21 g/mol [2][7]
Appearance Light yellow-beige to yellow crystalline powder[5][8]
Melting Point 138-140 °C[5][7]
Boiling Point 326.6 °C at 760 mmHg[7]
Solubility Insoluble in water. Soluble in organic solvents.[5][8]
Density 1.237 g/cm³[7]
Flash Point 141 °C[7]
Stability Stable under normal temperatures and pressures.[5][8]

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of Ethyl 4-nitrocinnamate is paramount. Spectroscopic methods provide a fingerprint of the molecule, and the data must align with the known structure in a self-validating manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton framework. For Ethyl 4-nitrocinnamate, the spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and ethyl protons.

  • Aromatic Protons (δ ~8.25 and 7.67 ppm): The protons on the nitro-substituted phenyl ring typically appear as two distinct doublets due to the symmetry of the para-substitution. The strong electron-withdrawing effect of the nitro group shifts these protons downfield.[3]

  • Vinylic Protons (δ ~7.71 and 6.56 ppm): The two protons on the C=C double bond appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E) configuration.[3]

  • Ethyl Group Protons (δ ~4.30 and 1.36 ppm): The methylene (-CH₂-) protons appear as a quartet, coupled to the methyl protons. The methyl (-CH₃-) protons appear as a triplet, coupled to the methylene protons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups by their characteristic vibration frequencies.

  • C=O Stretch (~1700 cm⁻¹): A strong absorption band corresponding to the ester carbonyl group.[3]

  • NO₂ Stretch (~1520 cm⁻¹): A strong, characteristic absorption for the asymmetric stretching of the nitro group.[3]

  • C=C Stretch (~1640 cm⁻¹): An absorption corresponding to the alkene double bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectra are available for this compound, which can be used to verify the molecular ion peak and analyze fragmentation patterns.[2]

Synthesis Protocol: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a reliable method for forming carbon-carbon bonds, making it a suitable choice for synthesizing cinnamates. The protocol involves the palladium-catalyzed reaction of an aryl halide with an alkene.

Expertise & Causality: This method is chosen for its efficiency and high stereo-selectivity, typically favoring the desired (E)-isomer. The palladium catalyst is crucial; it undergoes oxidative addition with the aryl halide, followed by migratory insertion of the alkene and subsequent beta-hydride elimination to yield the product and regenerate the catalyst.

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-iodonitrobenzene (1.0 eq), ethyl acrylate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand like PPh₃ (0.04 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a base, such as triethylamine (Et₃N) (1.5 eq), to neutralize the H-X acid formed during the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4-nitrocinnamate.

The workflow for this synthesis is visualized below.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants (4-iodonitrobenzene, ethyl acrylate) B Add Catalyst System (Pd(OAc)₂, PPh₃) A->B C Add Base (Et₃N) B->C D Heat Mixture (80-100°C) C->D E Monitor via TLC D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H I Final Product: Ethyl 4-nitrocinnamate H->I

Caption: Workflow for the synthesis of Ethyl 4-nitrocinnamate via Heck coupling.

Applications in Research and Drug Development

Ethyl 4-nitrocinnamate is more than a laboratory curiosity; it is a versatile intermediate.

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceutical agents. This makes Ethyl 4-nitrocinnamate a precursor for creating more complex molecules.

  • Biochemical Research: Nitro-substituted cinnamates are used in biochemical research, including studies related to apoptosis (programmed cell death).[3]

  • Material Science: Cinnamate derivatives are explored for their potential in creating polymers and other materials with specific optical or electronic properties.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol is only trustworthy if it is safe. Based on GHS classifications, Ethyl 4-nitrocinnamate is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[5][9]

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[9][10] Do not ingest or inhale.[5]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][9]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][8][9]

Conclusion

Ethyl 4-nitrocinnamate (C11H11NO4) is a well-defined chemical entity whose properties are logically derived from its structure. Its conjugated system, influenced by the powerful electron-withdrawing nitro group, gives it a distinct spectroscopic fingerprint and makes it a versatile intermediate for further chemical synthesis. The protocols for its creation and handling are robust and validated, underscoring its utility for professionals in research and development. This guide provides the foundational knowledge required to utilize this compound effectively and safely.

References

An In-depth Technical Guide to N-Cbz-D-serine-β-lactone (CAS

Author: BenchChem Technical Support Team. Date: January 2026

98632-91-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cbz-D-serine-β-lactone, a versatile research chemical with significant potential in drug discovery and development. We will delve into its chemical properties, synthesis, mechanism of action as an enzyme inhibitor, and practical experimental protocols. This document is intended to serve as a foundational resource for researchers exploring the applications of this compound.

Introduction: The Significance of the β-Lactone Moiety

N-Cbz-D-serine-β-lactone belongs to the β-lactone class of compounds, which are four-membered cyclic esters. The inherent ring strain of the β-lactone motif makes it a reactive electrophile, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as an inhibitor of various enzyme classes, particularly proteases. The N-Cbz (carboxybenzyl) protecting group on the serine backbone enhances its lipophilicity and modulates its interaction with biological targets. The D-chiral configuration of the serine backbone imparts stereospecificity to its interactions, a critical consideration in drug design.

While its L-enantiomer has been explored for applications in peptide synthesis, N-Cbz-D-serine-β-lactone has emerged as a valuable tool for investigating enzyme function and as a potential scaffold for therapeutic development.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Cbz-D-serine-β-lactone is essential for its effective use in research settings.

PropertyValueSource
CAS Number 98632-91-8N/A
Molecular Formula C11H11NO4N/A
Molecular Weight 221.21 g/mol N/A
Appearance White to off-white crystalline powderN/A
Purity Typically ≥97%N/A
Storage Store at -20°C for long-term stabilityN/A

Synthesis of N-Cbz-D-serine-β-lactone

The synthesis of N-Cbz-D-serine-β-lactone is typically achieved through the cyclization of its precursor, N-Cbz-D-serine. A common and effective method for this transformation is the Mitsunobu reaction.

Conceptual Workflow for Synthesis

The synthesis involves the activation of the hydroxyl group of N-Cbz-D-serine, followed by an intramolecular nucleophilic attack by the carboxylate to form the β-lactone ring.

G cluster_0 Synthesis of N-Cbz-D-serine-β-lactone A N-Cbz-D-serine C Intramolecular Cyclization A->C Activation of -OH group B Mitsunobu Reagents (e.g., DEAD, PPh3) B->C D N-Cbz-D-serine-β-lactone C->D Formation of β-lactone ring

Caption: Synthetic workflow for N-Cbz-D-serine-β-lactone.

Step-by-Step Synthesis Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous N-Boc-L-serine β-lactone and provides a reliable method for obtaining the target compound.

Materials:

  • N-Cbz-D-serine

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-D-serine and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Mitsunobu Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution with vigorous stirring. The reaction is often characterized by a color change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the product and concentrate them to yield N-Cbz-D-serine-β-lactone as a white solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action as an Enzyme Inhibitor

The primary mode of action of N-Cbz-D-serine-β-lactone is the inhibition of enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine and serine proteases.

Inhibition of Cysteine Proteases

N-Cbz-D-serine-β-lactone has been identified as a reversible competitive inhibitor of the hepatitis A virus (HAV) 3C cysteine proteinase.[1] In contrast, its L-enantiomer acts as an irreversible inhibitor of the same enzyme.[1]

Mechanism of Reversible Inhibition:

As a competitive inhibitor, N-Cbz-D-serine-β-lactone binds to the active site of the enzyme, preventing the substrate from binding. This interaction is non-covalent and reversible. The inhibition constant (Ki) for the D-enantiomer against HAV 3C has been determined to be 1.50 x 10⁻⁶ M.[1]

G cluster_0 Reversible Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (N-Cbz-D-serine-β-lactone) ES->E P Product (P) ES->P EI->E

Caption: Reversible competitive inhibition by N-Cbz-D-serine-β-lactone.

Potential as a Serine Hydrolase and Proteasome Inhibitor

Furthermore, β-lactones are a recognized class of proteasome inhibitors. The proteasome is a multi-subunit protease complex crucial for protein degradation and cellular homeostasis, making it a key target in cancer therapy. Further investigation is warranted to determine the specific inhibitory profile of N-Cbz-D-serine-β-lactone against the different catalytic subunits of the proteasome.

Experimental Protocols

The following is a generalized protocol for an in vitro enzyme inhibition assay that can be adapted to study the inhibitory effects of N-Cbz-D-serine-β-lactone on a target protease.

In Vitro Protease Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of N-Cbz-D-serine-β-lactone against a specific protease.

Materials:

  • Purified target protease

  • Fluorogenic or chromogenic substrate specific for the target protease

  • Assay buffer (optimized for the target enzyme's activity)

  • N-Cbz-D-serine-β-lactone (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Experimental Workflow:

G cluster_0 Protease Inhibition Assay Workflow A Prepare serial dilutions of N-Cbz-D-serine-β-lactone B Add inhibitor dilutions to microplate wells A->B C Add target protease to wells B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding substrate D->E F Monitor signal (fluorescence or absorbance) over time E->F G Data analysis to determine IC50 or Ki F->G

Caption: Workflow for a protease inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of N-Cbz-D-serine-β-lactone in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Assay Setup: To the wells of a 96-well microplate, add the diluted inhibitor solutions. Include appropriate controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Enzyme Addition: Add the purified target protease to each well (except the negative control).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Potential Applications and Future Directions

N-Cbz-D-serine-β-lactone serves as a valuable chemical probe for studying the structure and function of various enzymes. Its potential as a reversible inhibitor of specific proteases makes it a useful tool for dissecting the roles of these enzymes in complex biological processes.

Future research could focus on:

  • Broad-spectrum enzyme profiling: Screening N-Cbz-D-serine-β-lactone against a wide range of serine and cysteine proteases to identify novel targets and determine its selectivity profile.

  • Proteasome inhibition studies: Quantifying the inhibitory activity of the compound against the different catalytic subunits of the constitutive and immunoproteasome.

  • Cell-based assays: Investigating the cellular effects of N-Cbz-D-serine-β-lactone, such as its impact on cell viability, apoptosis, and specific signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of N-Cbz-D-serine-β-lactone to optimize its potency and selectivity for specific targets, paving the way for the development of novel therapeutic agents.

Conclusion

N-Cbz-D-serine-β-lactone is a reactive and stereospecific molecule with demonstrated utility as an enzyme inhibitor. Its ability to act as a reversible competitive inhibitor of a viral cysteine protease highlights its potential as a research tool and a starting point for drug discovery. This guide provides a solid foundation for researchers to understand and utilize this compound in their investigations, with the aim of advancing our knowledge of enzyme function and developing new therapeutic strategies.

References

A Senior Application Scientist's Guide to the Homochiral Synthesis of N-Protected Serine β-Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Serine β-Lactones

The β-lactone (2-oxetanone) ring is a highly strained, four-membered cyclic ester that serves as a powerful electrophilic warhead in biologically active molecules. When derived from the amino acid serine, these chiral β-lactones become invaluable building blocks and potent mechanism-based inhibitors for a wide range of serine hydrolases and proteases.[1][2][3] Their utility in drug discovery, particularly in developing novel antibiotics and targeted therapies for cancer, obesity, and viral diseases, is well-documented.[1][2][4]

The core challenge in their synthesis lies in maintaining the stereochemical integrity of the parent serine molecule during the formation of the strained ring. This guide provides an in-depth analysis of the predominant strategies for achieving homochiral synthesis, focusing on the underlying mechanisms, the critical role of N-protecting groups, and field-proven experimental protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The intramolecular cyclization of N-protected serine is the most common route to its corresponding β-lactone. This transformation requires the activation of the C-3 hydroxyl group to facilitate an intramolecular SN2 attack by the carboxylate. The success of this strategy hinges on reaction conditions that favor this 4-exo-tet cyclization while preserving the stereocenter at C-2.

The Mitsunobu Reaction: The Gold Standard for Serine Cyclization

The Mitsunobu reaction is arguably the most reliable and widely employed method for synthesizing N-protected serine β-lactones.[5][6] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD).

Causality Behind the Choice: The genius of the Mitsunobu reaction lies in its ability to activate the primary hydroxyl group of serine under mild, neutral conditions, transforming it into an excellent leaving group. The reaction proceeds with a clean inversion of configuration at the carbon bearing the hydroxyl group (C-3 of serine), a hallmark of the SN2 mechanism.[7][8][9]

Mechanism Deep Dive:

  • Betaine Formation: Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a highly reactive betaine intermediate.

  • Hydroxy Group Activation: The serine hydroxyl group attacks the activated phosphonium species. Isotopic labeling studies have definitively shown that for serine cyclization, the reaction proceeds via hydroxy group activation (HGA), not carboxy group activation (CGA).[7][8][10]

  • Intramolecular SN2 Cyclization: The deprotonated carboxylate acts as an intramolecular nucleophile, attacking the activated C-3 carbon and displacing the triphenylphosphine oxide moiety. This backside attack results in the formation of the β-lactone ring with inversion of stereochemistry at C-3.[7][8]

Diagram: Mitsunobu Cyclization Mechanism of N-Protected Serine

Mitsunobu_Mechanism Figure 1: Mitsunobu Cyclization Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Serine N-Protected Serine Oxyphosphonium Oxyphosphonium Salt (Activated Hydroxyl) Serine->Oxyphosphonium 2. Activate OH group Reagents PPh₃ + DEAD Betaine [Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et] Betaine Reagents->Betaine 1. Form Betaine Lactone N-Protected Serine β-Lactone Oxyphosphonium->Lactone 3. Intramolecular SN2 Attack (Inversion at C-3) Byproducts Ph₃PO + DEHD Oxyphosphonium->Byproducts

Caption: Mitsunobu cyclization of serine proceeds via hydroxy group activation.

Sulfonyl Chloride-Mediated Cyclization

An alternative classical approach involves the activation of the hydroxyl group via sulfonation, typically using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Sulfonation: The hydroxyl group is converted into a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group.

  • Base-Mediated Cyclization: A suitable base (e.g., triethylamine or potassium carbonate) deprotonates the carboxylic acid, which then performs the intramolecular SN2 displacement of the sulfonate to form the β-lactone.

Field-Proven Insight: While effective, this method can be more prone to side reactions, such as elimination to form dehydroalanine derivatives, especially if the N-protecting group is not chosen carefully.[11] The reaction conditions, particularly the choice of base and temperature, must be meticulously controlled to favor cyclization over elimination.

The Pivotal Role of the N-Protecting Group

The choice of the N-protecting group is not trivial; it profoundly influences the reaction's success, yield, and stereochemical outcome.[12]

  • Carbamates (Boc, Cbz, Fmoc): tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the most commonly used protecting groups for this synthesis.[5][13] They effectively prevent racemization at the α-carbon (C-2) by reducing the acidity of the α-proton and preventing the formation of aziridine or dehydropeptide side products.[12] These groups are robust enough to withstand the reaction conditions but can be removed under well-established protocols.

  • Dibenzyl Protection: In some contexts, particularly for synthesizing β-lactam pseudopeptides, dibenzyl protection has been shown to be superior, providing high yields where Boc or Cbz fail.[12]

  • Phthalimide (Pht): The use of a phthalimide group can also be effective but may require harsher deprotection conditions.

N-Protecting Group Cyclization Method Typical Yield Key Considerations Reference
Boc (tert-Butoxycarbonyl)Mitsunobu (PPh₃/DEAD)60-75%Excellent stereocontrol; side products can be challenging to remove.[5][14]
Cbz (Benzyloxycarbonyl)Mitsunobu (PPh₃/DMAD)60-72%Good yields and stereocontrol; removable by hydrogenolysis.[7][13]
Dibenzyl MitsunobuHigh YieldsParticularly effective for dipeptide precursors to avoid side reactions.[12]

Detailed Experimental Protocol: Mitsunobu Synthesis of N-Boc-L-Serine β-Lactone

This protocol is a robust, self-validating system based on established literature procedures.[5][14]

Materials:

  • N-Boc-L-Serine (dried under vacuum)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica Gel (for flash chromatography)

Workflow Diagram:

Synthesis_Workflow Figure 2: Experimental Workflow Start 1. Prepare Reagents (N-Boc-L-Serine, PPh₃ in THF) Cooling 2. Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cooling Addition 3. Add DEAD/DIAD Dropwise Cooling->Addition Reaction 4. Stir at -78 °C, then Warm to Room Temp. Addition->Reaction Workup 5. Quench & Aqueous Workup Reaction->Workup Purify 6. Flash Chromatography Workup->Purify Final 7. Characterize Product (N-Boc-L-Serine β-Lactone) Purify->Final

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven (120°C) overnight and assembled under an inert atmosphere (Argon or Nitrogen).[13]

  • Reagent Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Initiation: Slowly add DEAD or DIAD (1.1 equivalents) dropwise to the stirred PPh₃ solution. A milky white precipitate (the betaine intermediate) should form.[14] Stir for 10-15 minutes.

  • Substrate Addition: In a separate flask, dissolve N-Boc-L-serine (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold reaction mixture over 30 minutes.[14]

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78°C for an additional 20-30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours.[14] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure (rotary evaporator). Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide and the reduced hydrazide, which must be removed. This is best achieved by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[13][14] Trustworthiness Check: It is critical to purify the β-lactone quickly, as it can be unstable in the crude reaction mixture.[7]

  • Characterization: The final product, a white solid, should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiopurity.

Applications in Drug Development and Future Outlook

N-protected serine β-lactones are not merely synthetic curiosities; they are potent electrophilic probes and precursors for a vast array of β-substituted alanines.[6][13]

  • Enzyme Inhibition: They act as irreversible inhibitors of serine proteases and hydrolases, where the active site serine residue attacks the strained lactone ring, leading to covalent modification.[3] This mechanism is central to their potential as antibacterial and anti-cancer agents.[1][2]

  • Peptide Synthesis: While serine-derived β-lactones can be too labile for some applications, more stable threonine-derived analogues have been successfully used for native chemical ligation (NCL) in polypeptide synthesis.[15]

  • Chiral Building Blocks: Nucleophilic ring-opening of the lactone provides stereospecific access to a wide variety of non-proteinogenic amino acids, which are crucial components in modern peptidomimetics and pharmaceuticals.[5][16]

The future of this field lies in developing even milder and more atom-economical cyclization methods and expanding their application in complex target synthesis and activity-based protein profiling.[3]

References

Methodological & Application

Application Notes and Protocols: N-Carbobenzyloxy-D-serine-β-lactone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Carbobenzyloxy-D-serine-β-lactone is a strained four-membered heterocyclic compound with significant potential in synthetic organic chemistry. While its high reactivity precludes its direct use in conventional peptide synthesis due to instability during standard coupling conditions, its utility as a chiral building block is well-established. This guide provides a comprehensive overview of the synthesis, handling, and key applications of N-Cbz-D-serine-β-lactone, with a focus on its role as a precursor for non-canonical amino acids and as an enzyme inhibitor. Detailed protocols for its synthesis and subsequent derivatization are provided to enable researchers to effectively utilize this versatile reagent.

Introduction: The Double-Edged Sword of Reactivity

The β-lactone moiety is a highly strained ring system, rendering it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility.[1][2][3] In the context of peptide synthesis, this high reactivity proves to be a significant drawback. Attempts to use serine-derived β-lactones as C-terminal activating groups for peptide coupling have been met with challenges, as the molecule is prone to decomposition under standard coupling conditions, such as those employing EDC.[4][5]

However, this very lability makes N-Cbz-D-serine-β-lactone an excellent electrophile for stereospecific ring-opening reactions. This application note will explore the scientifically validated applications of this reagent, moving beyond the initial concept of direct peptide synthesis to its more practical and impactful uses in the synthesis of unique amino acid derivatives and as a tool for inhibiting specific enzymes.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of N-Cbz-D-serine-β-lactone is crucial for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₄[6]
Molecular Weight 221.21 g/mol [6]
Appearance White to off-white solid[7]
Storage Store at room temperature.[6]

Stability and Handling:

N-Cbz-L-serine β-lactone is a crystalline solid that can be handled in the air at room temperature. For long-term storage, it is recommended to keep it dry and at -20°C to prevent degradation.[8] Solutions in non-nucleophilic organic solvents like chloroform and ethyl acetate, or in neutral to slightly acidic aqueous solutions (pH 3-6), are stable for several days.[8] However, it is rapidly hydrolyzed in the presence of aqueous base.[8]

Safety Precautions:

Standard laboratory safety practices should be employed when handling N-Cbz-D-serine-β-lactone. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[7][9][10][11][12] Work should be conducted in a well-ventilated area.[7][11] In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][10]

Synthesis of N-Carbobenzyloxy-D-serine-β-lactone

The most common and effective method for synthesizing N-Cbz-D-serine-β-lactone is through the intramolecular cyclization of N-Cbz-D-serine using a modified Mitsunobu reaction.[8][13][14] This method proceeds with high stereospecificity.

G cluster_synthesis Synthesis Workflow N_Cbz_D_Serine N-Cbz-D-Serine Reaction_Conditions Anhydrous THF -78°C to RT N_Cbz_D_Serine->Reaction_Conditions Mitsunobu_Reagents Ph3P, DMAD (or DIAD) Mitsunobu_Reagents->Reaction_Conditions Beta_Lactone N-Cbz-D-serine-β-lactone Reaction_Conditions->Beta_Lactone Purification Flash Chromatography Beta_Lactone->Purification

Caption: Workflow for the synthesis of N-Cbz-D-serine-β-lactone.

Protocol: Synthesis of N-Cbz-D-serine-β-lactone

Materials:

  • N-Cbz-D-serine

  • Triphenylphosphine (Ph₃P)

  • Dimethyl azodicarboxylate (DMAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Silica gel for flash chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous THF in a round-bottom flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DMAD or DIAD to the cooled solution and stir for 10-15 minutes.

  • In a separate flask, dissolve N-Cbz-D-serine in anhydrous THF.

  • Add the N-Cbz-D-serine solution dropwise to the reaction mixture at -78°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-D-serine-β-lactone.

Application I: Synthesis of β-Substituted-D-alanines

The primary and most powerful application of N-Cbz-D-serine-β-lactone is in the stereospecific synthesis of a wide array of β-substituted D-alanine derivatives. The strained β-lactone ring readily undergoes nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is dependent on the nature of the nucleophile and the reaction conditions.[2][15]

  • Hard nucleophiles (e.g., alkoxides) tend to attack the carbonyl carbon (acyl-oxygen cleavage).

  • Soft nucleophiles (e.g., amines, thiols, azides) preferentially attack the β-carbon (alkyl-oxygen cleavage), leading to the formation of β-substituted alanines.[13]

G cluster_ring_opening Ring-Opening Reactions Beta_Lactone N-Cbz-D-serine-β-lactone Reaction Solvent, Temp. Beta_Lactone->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, HN₃) Nucleophile->Reaction Product β-Substituted-D-alanine (Z-D-Ser(Nu)-OH) Reaction->Product

Caption: General workflow for the synthesis of β-substituted D-alanines.

Protocol: General Procedure for Nucleophilic Ring-Opening

Materials:

  • N-Cbz-D-serine-β-lactone

  • Desired nucleophile (e.g., pyrazole, a secondary amine, a thiol)

  • Anhydrous solvent (e.g., acetonitrile, THF, chloroform)[15]

Procedure:

  • Dissolve N-Cbz-D-serine-β-lactone in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the nucleophile to the solution. The stoichiometry may need to be optimized depending on the nucleophile's reactivity.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting β-substituted D-alanine derivative by an appropriate method, such as crystallization or column chromatography.

Solvent Effects on Regioselectivity:

The choice of solvent can significantly influence the regioselectivity of the ring-opening reaction. For instance, with trimethylsilylamines, using acetonitrile as the solvent favors alkyl-oxygen cleavage to yield β-amino-L-alanine derivatives.[15] In contrast, halogenated solvents like chloroform can promote acyl-oxygen cleavage, leading to the formation of N-Cbz-L-serine amides.[15]

NucleophileSolventPredominant Product
Me₃Si-NR₂AcetonitrileN-Cbz-β-amino-D-alanine derivative
Me₃Si-NR₂ChloroformN-Cbz-D-serine amide
PyrazoleAcetonitrileNα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

Application II: Enzyme Inhibition

The electrophilic nature of the β-lactone ring makes it a potential "warhead" for the covalent modification of enzyme active sites. N-Cbz-serine-β-lactone has been shown to be an effective inhibitor of certain cysteine proteases.[16]

For example, N-benzyloxycarbonyl-L-serine β-lactone has been demonstrated to be an irreversible inactivator of the 3C cysteine proteinase of hepatitis A virus (HAV).[16] The mechanism involves the nucleophilic attack of the active site cysteine thiol on the β-carbon of the lactone ring, leading to covalent modification and inactivation of the enzyme.[16] Interestingly, the D-enantiomer acts as a reversible competitive inhibitor.[16]

G cluster_inhibition Enzyme Inhibition Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Covalent_Adduct Covalently Modified Inactive Enzyme Enzyme->Covalent_Adduct Nucleophilic Attack Beta_Lactone N-Cbz-L-serine-β-lactone Beta_Lactone->Covalent_Adduct

Caption: Mechanism of cysteine protease inhibition by N-Cbz-L-serine-β-lactone.

This application highlights the potential of N-Cbz-D-serine-β-lactone and its enantiomer in the development of novel therapeutic agents targeting specific enzymes.

Conclusion

N-Carbobenzyloxy-D-serine-β-lactone, while unsuitable for direct incorporation into peptides via standard coupling chemistries due to its inherent instability, is a highly valuable chiral synthon. Its utility lies in its controlled reactivity, enabling the stereospecific synthesis of a diverse range of β-substituted D-alanine derivatives through nucleophilic ring-opening reactions. Furthermore, its potential as an enzyme inhibitor opens avenues for its use in drug discovery and chemical biology. By understanding the specific reaction conditions that govern its reactivity, researchers can effectively harness the synthetic power of this strained heterocyclic compound.

References

Protocol for β-Lactone Mediated Peptide Ligation: A Modern Strategy for Epimerization-Free Coupling at Sterically Congested Sites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments.[1][2] However, conventional NCL methods face significant challenges when coupling at sterically hindered amino acid residues, such as threonine (Thr), valine (Val), and isoleucine (Ile), often resulting in slow reaction rates and a risk of epimerization.[3][4] This application note details a robust protocol leveraging a C-terminal threonine-derived β-lactone as a highly efficient acyl donor for peptide ligation. The inherent ring strain of the β-lactone moiety dramatically accelerates the ligation process, proceeding rapidly and without detectable epimerization, even at congested Thr-Xaa junctions.[3][5] This methodology demonstrates broad substrate scope, can be utilized for both inter- and intramolecular ligations to generate linear or cyclic peptides, and is compatible with a wide range of amino acid side chains.[3][4] We provide a detailed mechanistic overview, step-by-step protocols for peptide synthesis and ligation, and key insights for troubleshooting and optimization.

While β-lactones derived from serine have been explored as potential C-terminal activating groups, they have been found to be excessively labile, often decomposing during the necessary coupling steps of peptide synthesis, rendering them unsuitable for most ligation applications.[3][4] In contrast, threonine-derived β-lactones exhibit the requisite stability for synthesis and purification while retaining potent reactivity for the subsequent ligation step.

Mechanistic Principles and Advantages

The fundamental principle of this method is the reaction between a peptide fragment bearing a C-terminal threonine-derived β-lactone and a second peptide fragment with an N-terminal cysteine (Cys) residue. The reaction proceeds via a mechanism analogous to NCL.

Mechanism of Ligation:

  • Thiolate Attack: The reaction is initiated by the nucleophilic attack of the N-terminal cysteine's thiolate group on the carbonyl carbon of the strained β-lactone ring. This step is highly chemoselective.[3][6]

  • Ring Opening & Thioester Formation: The attack leads to the opening of the four-membered lactone ring, forming a transient thioester intermediate that links the two peptide fragments.

  • S-to-N Acyl Transfer: A spontaneous and irreversible intramolecular S-to-N acyl shift occurs. The α-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.[7]

G cluster_reactants Reactants Peptide1 Peptide-1-Thr-β-lactone Intermediate Thioester Intermediate Peptide1->Intermediate 1. Thiolate Attack & Ring Opening Peptide2 H-Cys-Peptide-2 Product Ligated Peptide (Peptide-1-Thr-Cys-Peptide-2) Intermediate->Product 2. S-to-N Acyl Shift (Irreversible) pH_note Reaction at elevated pH (e.g., 10) favors thiolate formation pH_note->Peptide1 Strain_note Ring strain of β-lactone accelerates initial attack Strain_note->Peptide1

Caption: Mechanism of β-lactone mediated peptide ligation.

Key Advantages:

  • Epimerization-Free: The stereocenter of the C-terminal threonine is not compromised during activation or ligation, a significant advantage over many traditional thioesterification methods.[3]

  • Rapid Kinetics: The strained four-membered ring of the β-lactone is highly susceptible to nucleophilic attack, leading to ligation reactions that are often complete in minutes to a few hours.[8]

  • High Yields: The methodology consistently provides excellent yields (often >80%) for the ligated product.[3][4]

  • Steric Hindrance Tolerance: This technique successfully couples peptides at challenging Thr-Xaa junctions, which are problematic for standard NCL.[3][5]

  • Broad Functional Group Compatibility: The reaction is highly chemoselective for the N-terminal cysteine, and side chains of common amino acids such as Lys, Asp, His, Arg, and Tyr do not interfere with the ligation process.[3][4]

Experimental Protocols

This section provides a comprehensive workflow, from the synthesis of the key β-lactone building block to the final ligation step.

Caption: Overall workflow for β-lactone mediated peptide ligation.

Part A: Synthesis of Peptide with C-Terminal β-Lactone

The synthesis begins with the preparation of a Boc-protected threonine β-lactone, which is then coupled to the N-terminus of a resin-bound peptide.

Materials:

  • Boc-L-threonine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOOBt (Hydroxy-3-oxo-3H-benzo[d][1][3][4]triazin-4-yl)

  • Standard reagents for solid-phase peptide synthesis (SPPS)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Synthesis of β-Lactone TFA Salt: The threonine-derived β-lactone can be synthesized from Boc-L-threonine in two steps with high yield (typically >65%), following established literature procedures.[3]

  • Coupling to Peptide: The resulting β-lactone TFA salt is coupled to the N-terminus of the desired peptide sequence (assembled on a resin using standard SPPS).

    • Swell the resin-bound peptide in DMF.

    • In a separate vessel, dissolve the β-lactone TFA salt (1.5 eq), EDC (1.5 eq), and HOOBt (1.5 eq) in DMF.

    • Add the activation mixture to the resin and couple for 4-6 hours at room temperature.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide-β-lactone conjugate by reverse-phase HPLC (RP-HPLC) and confirm its mass by mass spectrometry (MS).

Part B: β-Lactone Mediated Peptide Ligation

This protocol describes the core ligation reaction between the purified peptide-β-lactone and an N-terminal Cys-peptide.

Materials:

  • Peptide-1-β-lactone (lyophilized powder)

  • H-Cys-Peptide-2 (lyophilized powder, synthesized by standard SPPS)

  • Ligation Buffer: Water, with pH adjusted by an appropriate base.

  • Triethylamine (Et₃N) or other suitable base for pH adjustment.

Protocol:

  • Reagent Preparation: Dissolve the Peptide-1-β-lactone (1.0 eq) and H-Cys-Peptide-2 (1.1 eq) in the ligation buffer to a final concentration of 5-10 mM.

  • pH Adjustment (Critical Step): Adjust the pH of the reaction mixture to 10 using Et₃N. At neutral or slightly basic pH (e.g., 7-8), hydrolysis of the β-lactone is the dominant reaction.[3] A pH of 10 is crucial to ensure the cysteine thiol is deprotonated to the more nucleophilic thiolate, allowing it to effectively compete with hydrolysis.[3]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature (25 °C). Monitor the progress by taking aliquots at regular intervals (e.g., 10 min, 30 min, 1h, 2h) and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the peak corresponding to the ligated product.

  • Quenching and Purification: Once the reaction is complete (as determined by LC-MS), quench the reaction by acidifying the solution with a small amount of acetic acid or formic acid. Purify the final ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Data Summary and Troubleshooting

ParameterRecommended Value/RangeRationale & Notes
pH 10Critical. Maximizes cysteine thiolate concentration to outcompete lactone hydrolysis. Lower pH values (≤8) lead exclusively to hydrolysis byproduct.[3]
Temperature 25-35 °CReaction proceeds efficiently at room temperature. Slightly elevated temperatures may increase the rate but are often unnecessary.[3]
Reactant Ratio 1:1.1 (Lactone:Cys-Peptide)A slight excess of the Cys-peptide can help drive the reaction to completion.
Concentration 5-10 mMBalances solubility and reaction kinetics for intermolecular ligations. For intramolecular (cyclization) reactions, lower concentrations (~1 mM) are used to favor ring closure over polymerization.[4]
Typical Yield 70-95%Yields are generally high, with the primary limitation being the efficiency of the final purification step.[3][4]

Troubleshooting Guide:

  • Problem: Low or No Ligation Product, Only Hydrolyzed Lactone.

    • Cause: The pH of the reaction is too low.

    • Solution: Carefully re-check and adjust the pH to exactly 10 using a calibrated pH meter. Ensure the base used (e.g., Et₃N) is fresh.

  • Problem: Reaction Stalls or is Incomplete.

    • Cause: Impure starting materials or incorrect stoichiometry.

    • Solution: Ensure both peptide fragments are of high purity (>95% by HPLC). Re-quantify the lyophilized peptides and re-run the reaction with accurate stoichiometry.

  • Problem: Multiple Peaks in Final LC-MS.

    • Cause: Potential for disulfide bond formation of the Cys-peptide starting material or product.

    • Solution: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the ligation buffer to maintain the cysteine thiol in its reduced state.

References

N-Carbobenzyloxy-D-serine-β-lactone: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The β-Lactone Motif as a Serine Protease Inhibitor

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, from digestion to blood clotting and cellular signaling. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The development of specific and effective serine protease inhibitors is therefore a cornerstone of drug discovery.

N-Carbobenzyloxy-D-serine-β-lactone belongs to the β-lactone class of compounds, which are recognized as privileged structures for inhibiting serine hydrolases.[1] The inherent ring strain of the four-membered β-lactone ring makes it susceptible to nucleophilic attack by the active site serine of the protease. This guide provides a detailed overview of the mechanism, application, and protocols for utilizing N-Carbobenzyloxy-D-serine-β-lactone as a serine protease inhibitor in research and drug development settings.

Mechanism of Action: Reversible, Competitive Inhibition

The interaction of N-Carbobenzyloxy-D-serine-β-lactone with serine proteases is characterized by a reversible, competitive mode of inhibition. This is in stark contrast to its enantiomer, N-Cbz-L-serine-β-lactone, which acts as an irreversible inactivator of some proteases.[2] The stereochemistry at the alpha-carbon is thus a critical determinant of the inhibition mechanism.

In the case of the D-enantiomer, the inhibitor binds to the active site of the serine protease, competing with the natural substrate. The catalytic serine residue of the protease attacks the carbonyl carbon of the β-lactone ring. However, unlike irreversible inhibitors, the resulting acyl-enzyme intermediate is unstable and readily hydrolyzes, regenerating the active enzyme and the hydrolyzed, inactive form of the inhibitor. The high ring strain of the β-lactone is a significant driving force for the initial acylation of the active site serine.

The reversible nature of this inhibition is a key feature, making N-Cbz-D-serine-β-lactone a valuable tool for studying the transient inhibition of serine protease activity without permanently modifying the enzyme. A known Ki value for N-Cbz-D-serine-β-lactone against the hepatitis A virus 3C cysteine proteinase is 1.50 x 10⁻⁶ M, which can serve as a starting point for estimating effective concentrations in serine protease inhibition assays.[2]

Experimental Protocols

I. Preparation and Handling of N-Cbz-D-serine-β-lactone

A. Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₄[3][4]
Molecular Weight221.21 g/mol [3][4]
AppearanceWhite to off-white crystalline powder
StorageStore at room temperature[3]

B. Solubility and Stability:

The β-lactone ring is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is pH-dependent.[5][6][7] Therefore, it is crucial to follow these guidelines:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO or ethanol. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in the desired aqueous assay buffer immediately before use. Due to potential instability, do not store aqueous solutions of the inhibitor for extended periods.

  • pH Considerations: The rate of β-lactone hydrolysis can be influenced by pH.[5] It is recommended to conduct assays at a pH that is optimal for the target serine protease while being mindful of the inhibitor's stability. Neutral to slightly acidic pH conditions are generally preferred to minimize base-catalyzed hydrolysis.

II. Protocol for Determination of IC₅₀ and Kᵢ Values

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of N-Cbz-D-serine-β-lactone against a target serine protease using a chromogenic or fluorogenic substrate.[8]

A. Materials:

  • Purified serine protease of interest

  • N-Cbz-D-serine-β-lactone

  • Chromogenic or fluorogenic substrate specific for the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% (v/v) Tween-20; optimize for the specific protease)

  • Anhydrous DMSO

  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (in DMSO) add_inhibitor Add serial dilutions of Inhibitor to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (in Assay Buffer) add_enzyme Add Enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (in Assay Buffer) add_substrate Initiate reaction by adding Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15-30 min at RT) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance/Fluorescence kinetically add_substrate->read_plate calc_velocity Calculate Initial Velocities (v₀) read_plate->calc_velocity plot_ic50 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ calc_velocity->plot_ic50 plot_ki Use Cheng-Prusoff equation or non-linear regression to determine Kᵢ plot_ic50->plot_ki

Caption: Workflow for determining IC₅₀ and Kᵢ of N-Cbz-D-serine-β-lactone.

C. Step-by-Step Protocol:

  • Prepare a serial dilution of N-Cbz-D-serine-β-lactone: From your stock solution in DMSO, prepare a series of dilutions in the assay buffer. A typical starting range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute the serine protease and the substrate in the assay buffer to their optimal working concentrations. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) for accurate Kᵢ determination.

  • Assay Setup:

    • To the wells of the 96-well plate, add a fixed volume of the diluted inhibitor solutions. Include control wells with assay buffer and DMSO (vehicle control).

    • Add the enzyme solution to all wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Data Interpretation and Best Practices

  • Confirmation of Reversible Inhibition: To confirm that the inhibition is reversible, a "jump-dilution" experiment can be performed. After pre-incubating the enzyme with a high concentration of the inhibitor, rapidly dilute the mixture to a concentration well below the expected Kᵢ. A recovery of enzyme activity over time indicates reversible inhibition.

  • Control Experiments: Always include appropriate controls in your assays:

    • No enzyme control: To measure background signal from the substrate.

    • No inhibitor control (vehicle control): To determine the uninhibited enzyme activity.

    • Positive control inhibitor: If available, a known inhibitor of the target protease should be included to validate the assay.

  • Consideration of Pre-incubation Time: For reversible inhibitors, a short pre-incubation time is generally sufficient to reach binding equilibrium. However, optimizing this time for your specific enzyme-inhibitor pair is recommended.

  • Substrate Competition: Be aware that at high substrate concentrations, the apparent potency (IC₅₀) of a competitive inhibitor will be higher. Therefore, it is crucial to know the Kₘ of your substrate and to perform experiments at a substrate concentration at or below the Kₘ for accurate Kᵢ determination.

Mechanism of Serine Protease Inhibition by N-Cbz-D-serine-β-lactone

G E Enzyme (E) Active Site Ser-OH EI Enzyme-Inhibitor Complex (EI) Non-covalent binding E->EI + I (k_on) I Inhibitor (I) N-Cbz-D-serine-β-lactone EI->E (k_off) E_Acyl Acyl-Enzyme Intermediate Covalent but unstable EI->E_Acyl Acylation E_Acyl->E + P (Hydrolysis) E_Acyl->EI Deacylation (fast) P Hydrolyzed Inhibitor (P) Inactive

Caption: Reversible inhibition of a serine protease by N-Cbz-D-serine-β-lactone.

Conclusion

N-Carbobenzyloxy-D-serine-β-lactone is a valuable research tool for the study of serine proteases. Its reversible and competitive mode of inhibition, dictated by its specific stereochemistry, allows for the transient modulation of enzyme activity. By following the detailed protocols and best practices outlined in this guide, researchers can effectively utilize this compound to investigate the roles of serine proteases in various biological systems and to advance the development of novel therapeutics. The inherent reactivity of the β-lactone ring necessitates careful handling and experimental design, particularly concerning its stability in aqueous solutions. With these considerations in mind, N-Cbz-D-serine-β-lactone can provide significant insights into the complex world of serine protease biology.

References

Application Notes & Protocols: The Strategic Use of N-Cbz-D-serine-β-lactone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The β-Lactone Scaffold in Chemical Biology

In the landscape of medicinal chemistry and drug discovery, certain chemical motifs are recognized for their inherent reactivity and ability to interact with biological targets in a predictable and potent manner. These are often referred to as "privileged structures." The β-lactone, a four-membered cyclic ester, is a prime example of such a scaffold, particularly valued for its capacity to act as an electrophilic "warhead" that can covalently modify enzyme active sites.[1] This reactivity, stemming from the significant ring strain of the oxetanone core, makes β-lactones versatile tools for enzyme inhibition and activity-based protein profiling (ABPP).[1][2]

This guide focuses on a specific, synthetically accessible derivative: N-Carbobenzyloxy-D-serine-β-lactone (N-Cbz-D-serine-β-lactone). While its L-enantiomer has been more extensively characterized as an irreversible inhibitor, the D-form presents unique opportunities and distinct inhibitory modalities that are crucial for drug discovery professionals to understand. We will explore its mechanism of action and provide detailed protocols for its application as both a direct enzyme inhibitor and a probe in competitive profiling experiments, offering field-proven insights into its strategic deployment in target validation and lead discovery programs.

Mechanism of Action: A Tale of Two Enantiomers

The primary utility of N-Cbz-serine-β-lactone lies in its function as a mechanism-based inhibitor. The strained four-membered ring is highly susceptible to nucleophilic attack by residues within an enzyme's active site. For the vast class of serine hydrolases, which includes proteases and lipases, a catalytically active serine residue acts as the nucleophile.[3][4]

The reaction proceeds via the serine hydroxyl oxygen attacking the carbonyl carbon of the β-lactone ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This event effectively sequesters the catalytic serine, rendering the enzyme inactive.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Covalent Inactivation Serine_Residue Active Site Serine (Ser-OH) Histidine_Residue Histidine (His) Serine_Residue->Histidine_Residue H-Bond Beta_Lactone N-Cbz-D-serine-β-lactone (Electrophilic Carbonyl) Serine_Residue->Beta_Lactone Aspartate_Residue Aspartate (Asp) Histidine_Residue->Aspartate_Residue H-Bond Covalent_Adduct Stable Acyl-Enzyme Intermediate (Inactive Enzyme) Beta_Lactone->Covalent_Adduct 2. Ring Opening & Covalent Bond Formation

Mechanism of covalent inactivation of a serine protease.

A critical insight for researchers is the profound impact of stereochemistry on the inhibition modality. A study on the hepatitis A virus (HAV) 3C cysteine proteinase revealed that while N-Cbz-L-serine-β-lactone acts as an irreversible inactivator, its enantiomer, N-Cbz-D-serine-β-lactone , functions as a reversible competitive inhibitor against the same enzyme.[5] This stark difference underscores the necessity of using enantiomerically pure compounds and suggests that the D-enantiomer may be developed as a reversible inhibitor, which is often desirable for therapeutic applications to minimize off-target effects and toxicity.

Application I: Characterizing Enzyme Inhibition

N-Cbz-D-serine-β-lactone serves as an excellent tool compound for interrogating the function of purified serine or cysteine hydrolases. Its use can help validate whether a specific enzyme is a viable drug target by demonstrating that modulation of its activity is possible with a small molecule.

Quantitative Inhibition Data

The following table summarizes kinetic data for the inhibition of HAV 3C proteinase by the enantiomers of N-Cbz-serine-β-lactone, illustrating the dramatic difference in their mechanisms.[5]

CompoundTarget EnzymeInhibition TypeKi (μM)kinact (min⁻¹)kinact/Ki (M⁻¹min⁻¹)
N-Cbz-L-serine-β-lactone HAV 3C Cysteine ProteinaseIrreversible1840.703800
N-Cbz-D-serine-β-lactone HAV 3C Cysteine ProteinaseReversible Competitive1.50N/AN/A
Protocol 1: In Vitro Determination of Inhibitor Potency (IC₅₀)

This protocol provides a framework for measuring the concentration-dependent inhibition of a target enzyme.

Causality and Experimental Rationale:

  • Substrate Choice: A fluorogenic substrate is used for its high sensitivity and continuous readout, allowing for precise measurement of initial reaction velocities (V₀). The substrate concentration is set near its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors.

  • Pre-incubation: A pre-incubation step between the enzyme and inhibitor allows time for the binding equilibrium to be reached (for reversible inhibitors) or for time-dependent inactivation to occur (for irreversible inhibitors).

  • Controls: The "No Inhibitor" (DMSO vehicle) control defines 100% enzyme activity, while the "No Enzyme" control defines the background signal. These are essential for accurate data normalization.

Materials:

  • Purified target serine hydrolase

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • N-Cbz-D-serine-β-lactone (resuspended in 100% DMSO to create a 10 mM stock)

  • DMSO (Vehicle)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of N-Cbz-D-serine-β-lactone in 100% DMSO. Then, create an intermediate dilution plate by transferring a small volume of each concentration into the Assay Buffer. This minimizes the final DMSO concentration in the assay.

  • Enzyme Preparation: Dilute the enzyme stock to a working concentration of 2X the final desired concentration in cold Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of 2X enzyme solution to each well of the 96-well plate (except "No Enzyme" controls).

    • Add 25 µL of the appropriate inhibitor dilution to the wells. For controls, add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Add 25 µL of Assay Buffer to the "No Enzyme" control wells.

  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C.

  • Substrate Preparation: During the incubation, prepare the fluorogenic substrate at 4X the final desired concentration (e.g., at its Kₘ) in Assay Buffer.

  • Reaction Initiation: Add 25 µL of the 4X substrate solution to all wells to initiate the reaction. The final volume should be 125 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the average V₀ of the "No Enzyme" wells from all other wells.

    • Normalize the data by expressing the velocities as a percentage of the "No Inhibitor" (DMSO) control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: Target Identification via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy used to assess the activity of entire enzyme families directly in native biological systems.[1] N-Cbz-D-serine-β-lactone can be used in a competitive ABPP format to identify its potential cellular targets. In this workflow, a biological sample (e.g., cell lysate) is pre-incubated with the inhibitor, which binds to its targets. Subsequently, a broad-spectrum, tagged activity-based probe (ABP) that targets the same enzyme class is added. Enzymes that were bound by the inhibitor will be unavailable to react with the tagged ABP, resulting in a decreased signal for those specific proteins when visualized.

G Proteome Native Proteome (e.g., Cell Lysate) Proteome_C Proteome + DMSO Proteome->Proteome_C Proteome_T Proteome + N-Cbz-D-serine-β-lactone ABP_C Add Tagged ABP (e.g., FP-Rhodamine) Proteome_C->ABP_C 1. Labeling Gel_C SDS-PAGE Analysis (All active enzymes labeled) ABP_C->Gel_C 2. Visualization ABP_T Add Tagged ABP (e.g., FP-Rhodamine) Proteome_T->ABP_T 1. Labeling Gel_T SDS-PAGE Analysis (Target enzymes show reduced signal) ABP_T->Gel_T 2. Visualization

Workflow for competitive activity-based protein profiling.
Protocol 2: Competitive ABPP in a Proteome Lysate

This protocol is adapted from established methods for profiling serine hydrolase activity.[1]

Causality and Experimental Rationale:

  • Proteome Preparation: Lysates are prepared without detergents that would denature enzymes, and a protease inhibitor cocktail lacking serine protease inhibitors is used to maintain the activity of the targets of interest.

  • Competitive Incubation: Pre-incubating the proteome with N-Cbz-D-serine-β-lactone allows it to bind to its specific targets. The concentration should be chosen based on prior IC₅₀ data or screened across a range.

  • ABP Labeling: A broad-spectrum probe like Fluorophosphonate (FP)-Rhodamine is used, which covalently labels the active site of a wide range of serine hydrolases. This allows for the visualization of the entire active enzyme family.

  • SDS-PAGE Analysis: Separating the proteins by size allows for the identification of specific bands whose intensity is reduced in the presence of the inhibitor, indicating a target.

Materials:

  • Cultured cells or tissue of interest

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitor cocktail without serine protease inhibitors)

  • N-Cbz-D-serine-β-lactone (10 mM stock in DMSO)

  • Fluorophosphonate-Rhodamine (FP-Rhodamine) activity-based probe (100 µM stock in DMSO)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running apparatus

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the proteome concentration to 1 mg/mL with Lysis Buffer.

  • Competitive Incubation:

    • In separate microcentrifuge tubes, aliquot 50 µL of the normalized proteome.

    • To the "Test" sample, add N-Cbz-D-serine-β-lactone to a final concentration of 25 µM (or desired concentration).

    • To the "Control" sample, add an equivalent volume of DMSO.

    • Incubate all samples for 30 minutes at 37°C with gentle shaking.

  • ABP Labeling:

    • Add FP-Rhodamine probe to all samples to a final concentration of 2 µM.

    • Incubate for an additional 45 minutes at 37°C.

  • Sample Preparation for SDS-PAGE:

    • Stop the reaction by adding 2X Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Without staining, scan the gel on a fluorescence scanner (Rhodamine channel: ~530 nm excitation, ~580 nm emission).

  • Analysis:

    • Compare the fluorescent band pattern between the control (DMSO) and test (inhibitor) lanes.

    • Bands that are significantly diminished in intensity in the test lane represent potential targets of N-Cbz-D-serine-β-lactone. These bands can be excised for identification by mass spectrometry.

Experimental Design Considerations

  • Stereochemical Purity: As demonstrated, the biological activity of D- and L-enantiomers can be fundamentally different.[5] Always verify the enantiomeric purity of the compound and consider testing both enantiomers to fully understand the structure-activity relationship.

  • Compound Stability: β-lactones can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions from a DMSO stock for each experiment. One study noted that the serine-derived β-lactone was too labile for certain peptide coupling reactions, suggesting its stability should be considered in aqueous buffers over long incubation times.[6][7]

  • Selectivity Profiling: While useful, N-Cbz-D-serine-β-lactone is not expected to be perfectly selective. A positive result in an ABPP experiment should be followed by orthogonal validation, such as testing the inhibitor against individually expressed and purified candidate enzymes.

Conclusion

N-Cbz-D-serine-β-lactone is a valuable and versatile tool for drug discovery. Its utility extends from the initial validation of enzymes as therapeutic targets to the identification of novel targets through chemoproteomic platforms. The critical influence of its stereochemistry on its mechanism of inhibition—shifting from irreversible to reversible—provides a unique avenue for investigation and potential therapeutic design. By employing the robust protocols and strategic considerations outlined in this guide, researchers can effectively harness the power of this privileged scaffold to advance their drug discovery programs in oncology, virology, and beyond.

References

Application Notes and Protocols for the Synthesis of β-Substituted Alanines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Substituted Alanines in Modern Drug Discovery

β-substituted alanines are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can induce favorable conformational constraints, enhance proteolytic stability, and modulate biological activity. The unique stereochemistry at the β-carbon atom provides a powerful tool for probing and optimizing molecular interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to this important class of molecules is of paramount importance for the advancement of novel therapeutics.

This comprehensive guide provides detailed experimental procedures for several key methodologies in the synthesis of β-substituted alanines. The protocols are designed to be accessible to researchers and scientists with a foundational knowledge of organic synthesis, offering step-by-step instructions and critical insights into the underlying chemical principles.

Strategic Approaches to the Asymmetric Synthesis of β-Substituted Alanines

The stereoselective construction of the β-stereocenter is the cornerstone of β-substituted alanine synthesis. This guide will delve into several powerful strategies, including diastereoselective and enantioselective methods.

1. Diastereoselective Synthesis via Chiral Auxiliaries: The Pseudoephedrine Approach

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily attaching a chiral moiety to the substrate. This protocol details the use of the readily available and highly effective pseudoephedrine as a chiral auxiliary for the diastereoselective alkylation of a β-alanine derivative.[1][2]

Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a β-Alanine d Pseudoephedrine Amide a->d b Pseudoephedrine b->d c Coupling Reagent c->d e Pseudoephedrine Amide d->e h Alkylated Amide e->h f Base (e.g., LDA) f->h g Electrophile (R-X) g->h i Alkylated Amide h->i j Hydrolysis i->j k β-Substituted Alanine j->k l Recovered Pseudoephedrine j->l

Caption: Chiral auxiliary workflow.

Detailed Protocol: Synthesis of (R)-β-Phenylalanine using (1R,2S)-(-)-Pseudoephedrine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(1R,2S)-(-)-Pseudoephedrine165.231.65 g10.0
3-(tert-Butoxycarbonylamino)propanoic acid189.211.89 g10.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.702.11 g11.0
4-Dimethylaminopyridine (DMAP)122.170.12 g1.0
Dichloromethane (DCM), anhydrous-50 mL-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-5.5 mL11.0
Benzyl bromide171.041.2 mL10.0
Tetrahydrofuran (THF), anhydrous-40 mL-
Hydrochloric acid, 6 M-20 mL-
Diethyl ether-100 mL-
Sodium bicarbonate, saturated solution-50 mL-
Magnesium sulfate, anhydrous---

Procedure:

Step 1: Amide Formation

  • To a solution of (1R,2S)-(-)-pseudoephedrine (1.65 g, 10.0 mmol) and 3-(tert-butoxycarbonylamino)propanoic acid (1.89 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C, add EDC (2.11 g, 11.0 mmol) and DMAP (0.12 g, 1.0 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (from Step 1) in anhydrous THF (40 mL) and cool to -78 °C.

  • Slowly add LDA (5.5 mL of a 2.0 M solution, 11.0 mmol) and stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 3: Auxiliary Cleavage

  • Reflux the alkylated amide (from Step 2) in 6 M HCl (20 mL) for 6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 20 mL) to remove the cleaved pseudoephedrine.

  • Concentrate the aqueous layer under reduced pressure.

  • The resulting solid can be recrystallized from ethanol/water to yield (R)-β-phenylalanine hydrochloride.

2. Enantioselective Catalysis: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The rhodium-catalyzed asymmetric hydrogenation of β-enamides provides a direct route to enantiomerically enriched β-substituted alanines.[3]

Workflow for Asymmetric Hydrogenation

G cluster_0 Substrate Preparation cluster_1 Asymmetric Hydrogenation a β-Ketoester c Condensation a->c b Amine b->c d β-Enamide c->d e β-Enamide d->e h β-Substituted Alanine Derivative e->h f Chiral Rhodium Catalyst f->h g H₂ g->h

Caption: Asymmetric hydrogenation workflow.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a (Z)-β-Enamide

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(Z)-N-(1-Phenylprop-1-en-1-yl)acetamide175.23175 mg1.0
[Rh(COD)₂(R)-SDP]BF₄-5.0 mg0.005
Methanol, degassed-10 mL-
Hydrogen gas2.02--

Procedure:

  • In a glovebox, charge a pressure-resistant vial with (Z)-N-(1-phenylprop-1-en-1-yl)acetamide (175 mg, 1.0 mmol) and the rhodium catalyst (5.0 mg, 0.005 mmol).

  • Add degassed methanol (10 mL) to the vial.

  • Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography to yield the corresponding N-acetyl-β-phenylalanine derivative. The enantiomeric excess can be determined by chiral HPLC analysis.

3. Biocatalysis: Enzymatic Synthesis using L-Aspartate-α-decarboxylase (ADC)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. L-aspartate-α-decarboxylase (ADC) catalyzes the decarboxylation of L-aspartic acid to produce β-alanine.[4][5][6][7] This method can be extended to produce substituted β-alanines from corresponding substituted aspartic acid analogs.

Workflow for Enzymatic Synthesis

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction a Recombinant E. coli expressing ADC b Cell Lysis & Purification a->b c Purified ADC b->c e Purified ADC c->e d L-Aspartic Acid g β-Alanine d->g e->g f Buffer f->g

Caption: Enzymatic synthesis workflow.

Detailed Protocol: Synthesis of β-Alanine from L-Aspartic Acid

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
L-Aspartic acid133.101.33 g10.0
Purified L-Aspartate-α-decarboxylase (ADC)-10 mg-
Pyridoxal 5'-phosphate (PLP)247.142.5 mg0.01
Potassium phosphate buffer (0.1 M, pH 6.0)-100 mL-

Procedure:

  • Prepare a 100 mL solution of 0.1 M potassium phosphate buffer (pH 6.0).

  • Dissolve L-aspartic acid (1.33 g, 10.0 mmol) and PLP (2.5 mg, 0.01 mmol) in the buffer.

  • Add the purified ADC enzyme (10 mg) to the solution.

  • Incubate the reaction mixture at 37 °C with gentle shaking for 24 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, terminate the reaction by heating the mixture to 80 °C for 10 minutes to denature the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant containing β-alanine can be purified by ion-exchange chromatography.

4. Multicomponent Reactions: The Ugi and Strecker Syntheses

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The Ugi and Strecker reactions are classic examples of MCRs that can be adapted for the synthesis of β-amino acid derivatives.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity. A variation of this reaction using β-amino acids can lead to the formation of β-lactams, which are precursors to β-amino acids.[8]

Workflow for the Ugi Reaction

G a Aldehyde d One-Pot Reaction a->d b β-Amino Acid b->d c Isocyanide c->d e β-Lactam d->e f Hydrolysis e->f g β-Amino Acid f->g

Caption: Ugi reaction workflow.

The Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids, which can be adapted for β-amino acids by using β-aminonitriles as intermediates.[9][10][11]

Workflow for the Strecker Synthesis

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis a Aldehyde d β-Aminonitrile a->d b Amine b->d c Cyanide Source c->d e β-Aminonitrile d->e f Acidic or Basic Hydrolysis e->f g β-Amino Acid f->g

Caption: Strecker synthesis workflow.

5. Conjugate Addition Reactions: The Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. This strategy can be effectively employed for the synthesis of β-substituted alanines, particularly through the use of dehydroalanine derivatives as Michael acceptors.[12][13]

Workflow for Michael Addition

G a Dehydroalanine Derivative d Michael Addition a->d b Nucleophile (Nu⁻) b->d c Base c->d e β-Substituted Alanine Derivative d->e

Caption: Michael addition workflow.

Detailed Protocol: Michael Addition of Thiophenol to N-Acetyl-dehydroalanine Methyl Ester

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
N-Acetyl-dehydroalanine methyl ester143.14143 mg1.0
Thiophenol110.180.11 mL1.1
Triethylamine101.190.15 mL1.1
Methanol-10 mL-

Procedure:

  • Dissolve N-acetyl-dehydroalanine methyl ester (143 mg, 1.0 mmol) in methanol (10 mL).

  • Add thiophenol (0.11 mL, 1.1 mmol) and triethylamine (0.15 mL, 1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by flash chromatography on silica gel to afford the desired β-thiophenyl-alanine derivative.

Conclusion and Future Perspectives

The synthesis of β-substituted alanines is a dynamic and evolving field. The methodologies presented in this guide represent a selection of robust and versatile approaches. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemistry, and the scale of the synthesis. As the demand for enantiomerically pure β-substituted alanines continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of chemical research. The integration of biocatalysis and flow chemistry, for instance, holds great promise for the future of β-amino acid synthesis.

References

Application Notes and Protocols: Chiral Synthesis of Non-Proteinogenic Amino Acids via Serine β-Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Serine β-Lactones in Amino Acid Synthesis

Non-proteinogenic amino acids (npAAs) are crucial building blocks in modern drug discovery and chemical biology.[1][2] Their incorporation into peptides and other molecular scaffolds can induce specific conformations, enhance metabolic stability, and introduce novel functionalities, making them invaluable for developing new therapeutics.[3][4][5] Among the various synthetic strategies to access these chiral molecules, the use of serine-derived β-lactones has emerged as a particularly powerful and versatile approach.

This guide provides a comprehensive overview and detailed protocols for the synthesis of chiral non-proteinogenic amino acids using N-protected serine β-lactones as key intermediates. These strained four-membered rings serve as potent electrophiles, allowing for the stereospecific introduction of a wide range of substituents at the β-position through nucleophilic ring-opening reactions. This methodology offers a robust pathway to a diverse array of β-substituted alanines, starting from readily available and relatively inexpensive enantiopure serine.[6]

We will delve into the mechanistic underpinnings of β-lactone formation via the Mitsunobu reaction, explore the regioselectivity of their ring-opening with various nucleophiles, and provide step-by-step protocols for key transformations. These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this elegant synthetic strategy.

Overall Workflow

The synthesis of non-proteinogenic amino acids from serine can be conceptualized as a three-stage process: protection, activation via cyclization, and diversification through nucleophilic addition.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Activation cluster_2 Stage 3: Diversification & Deprotection Serine L-Serine Protected_Serine N-Protected L-Serine (Boc- or Cbz-) Serine->Protected_Serine Amine Protection Beta_Lactone N-Protected Serine β-Lactone Protected_Serine->Beta_Lactone Mitsunobu Cyclization Substituted_AA N-Protected β-Substituted α-Amino Acid Beta_Lactone->Substituted_AA Nucleophilic Ring-Opening Final_AA Non-Proteinogenic Amino Acid Substituted_AA->Final_AA Deprotection

Caption: General workflow for the synthesis of npAAs from L-serine.

Mechanistic Insights: Formation and Reactivity of Serine β-Lactones

The cornerstone of this synthetic approach is the efficient and stereospecific conversion of N-protected serine into its corresponding β-lactone. This is typically achieved through an intramolecular Mitsunobu reaction.

The Mitsunobu Cyclization: A Stereospecific Transformation

The cyclization of an N-protected serine, such as N-benzyloxycarbonyl-L-serine (Cbz-Ser) or N-tert-butoxycarbonyl-L-serine (Boc-Ser), proceeds under standard Mitsunobu conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD).[7] Isotopic labeling studies have confirmed that the reaction proceeds through the activation of the hydroxyl group.[7] This leads to a 4-exo-tet cyclization mechanism with a clean inversion of configuration at the β-carbon (C-3).[7]

G cluster_0 Mitsunobu Cyclization Mechanism N-Protected Serine N-Protected L-Serine (S-configuration at Cβ) Phosphonium Intermediate O-Phosphonium Intermediate N-Protected Serine->Phosphonium Intermediate PPh3/DEAD (Hydroxy activation) β-Lactone N-Protected β-Lactone (R-configuration at Cβ) Phosphonium Intermediate->β-Lactone Intramolecular SN2 (Inversion at Cβ)

Caption: Stereoinversion during Mitsunobu cyclization of L-serine.

Nucleophilic Ring-Opening: The Key to Diversification

The high ring strain of the β-lactone makes it an excellent electrophile. Nucleophilic attack can, in principle, occur at two positions: the carbonyl carbon (acyl C-O cleavage) or the β-carbon (alkyl C-O cleavage). The regioselectivity of this ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Acyl C-O Cleavage : "Soft" nucleophiles and basic conditions typically favor attack at the carbonyl carbon. For instance, hydrolysis with aqueous sodium hydroxide regenerates the N-protected serine with retention of configuration at the β-carbon.[7]

  • Alkyl C-O Cleavage (S_N2) : "Harder" nucleophiles, particularly organometallic reagents like Gilman cuprates, and acidic conditions favor attack at the β-carbon.[8] This S_N2-type displacement results in another inversion of stereochemistry at this center.

Crucially, the sequential double inversion (Mitsunobu cyclization followed by S_N2 ring-opening) ultimately results in a net retention of stereochemistry at the β-carbon relative to the starting L-serine. This stereochemical fidelity is a major advantage of this methodology.

Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-Lactone (Boc-Ser-β-lactone)

This protocol is adapted from Pansare, S. V., et al., Org. Synth.1992 , 70, 10.[6]

Materials:

  • N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH): 32.8 g, 160 mmol

  • Triphenylphosphine (PPh₃): 42.1 g, 160 mmol

  • Diethyl azodicarboxylate (DEAD): 27.86 g, 160 mmol

  • Anhydrous Tetrahydrofuran (THF): 1.34 L

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Apparatus Setup: Assemble a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum. Dry all glassware in an oven at 120°C overnight and assemble under a dry argon or nitrogen atmosphere.

  • Reagent Addition: Charge the flask with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g). Stir to dissolve and then cool the solution to -78°C using a dry ice-acetone bath.

  • Activator Addition: Add distilled DEAD (27.86 g) dropwise via syringe over 10 minutes, maintaining the internal temperature at -78°C. A pale yellow solution will form. Stir for an additional 10 minutes at this temperature, at which point a milky white slurry should be observed.

  • Substrate Addition: In a separate flask, dissolve Boc-L-Ser-OH (32.8 g) in anhydrous THF (240 mL). Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at -78°C.

  • Reaction and Workup: After the addition is complete, stir the mixture at -78°C for 20 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature with continuous stirring over approximately 2.5 hours.

  • Solvent Removal and Initial Purification: Remove the THF on a rotary evaporator. Add diethyl ether (500 mL) to the residue and stir for 10 minutes. The triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts will precipitate. Filter the mixture through a coarse-fritted funnel and wash the solid with three 100-mL portions of ether.

  • Concentration and Chromatography: Combine the filtrates and concentrate on a rotary evaporator to yield a yellow oil. Purify this crude product immediately by flash column chromatography on silica gel (800 g).

    • Eluent System: Start with a hexane/ethyl acetate mixture (85:15), then switch to a 70:30 mixture.

    • Fraction Collection: Collect 500-mL fractions. The desired β-lactone will elute in the 70:30 mixture.

  • Isolation: Combine the pure fractions and concentrate on a rotary evaporator to yield N-(tert-butoxycarbonyl)-L-serine β-lactone as a white solid.

    • Typical Yield: ~40-50%.

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. The pure β-lactone is stable for months when stored dry at 4°C.

Protocol 2: Synthesis of a β-Substituted α-Amino Acid via Organocuprate Ring-Opening

This generalized protocol is based on the methodology reported by Smith, N. D., et al., Org. Lett.2005 , 7, 255-258 for the synthesis of α-methyl amino acids, which can be adapted for serine-derived β-lactones.[8] Here, we exemplify the synthesis of N-Boc-β-methyl-L-alanine.

Materials:

  • Copper(I) iodide (CuI): 1.90 g, 10.0 mmol

  • Methyllithium (MeLi, ~1.6 M in diethyl ether): 12.5 mL, 20.0 mmol

  • N-Boc-L-serine β-lactone: 0.935 g, 5.0 mmol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Preparation of the Gilman Reagent (Lithium Dimethylcuprate):

    • In a flame-dried, argon-purged flask, suspend CuI (1.90 g) in anhydrous THF (~50 mL) and cool to 0°C.

    • Slowly add MeLi solution (12.5 mL) dropwise. The solution will typically change color, indicating the formation of the organocuprate. Stir the resulting solution at 0°C for 30 minutes.

  • β-Lactone Addition:

    • In a separate flask, dissolve the N-Boc-L-serine β-lactone (0.935 g) in a minimal amount of anhydrous THF.

    • Cool the organocuprate solution to -78°C and slowly add the β-lactone solution via cannula.

  • Reaction:

    • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.

    • Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc-protected β-methyl-α-amino acid.

    • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Applications and Scope

The synthetic utility of serine β-lactones extends to a wide variety of non-proteinogenic amino acids, driven by the diversity of nucleophiles that can be employed for the ring-opening reaction.

Nucleophile SourceIntroduced β-SubstituentResulting Amino Acid ClassReference
Organocuprates (R₂CuLi)Alkyl, Arylβ-Alkyl/Aryl-alanines[8]
Heterocycles (e.g., Pyrazole)Heterocyclylβ-Heterocyclic-alanines
Azides (e.g., NaN₃)Azido (-N₃)β-Azido-alanines[3]
Thiols (RSH)Thioether (-SR)β-Thioether-alanines[3]
Halides (e.g., LiCl)Halogen (-Cl)β-Halo-alanines[3]
Silylated Amines (Me₃SiNR₂)Amino (-NR₂)α,β-Diaminopropionic acids

This methodology is not only applicable to the synthesis of individual amino acids but has also been utilized in the preparation of complex natural products and their analogs. The ability to introduce diverse functionalities with high stereochemical control makes this a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. Furthermore, β-lactone-containing molecules themselves are of significant interest as inhibitors of various enzymes, particularly serine hydrolases.

Conclusion

The chiral synthesis of non-proteinogenic amino acids using serine β-lactones represents an elegant and powerful strategy for accessing a diverse range of valuable building blocks. The methodology is underpinned by a robust and stereospecific Mitsunobu cyclization to form the key β-lactone intermediate, followed by a versatile and regioselective nucleophilic ring-opening. The detailed protocols provided herein offer a practical guide for researchers to implement this strategy in their own synthetic endeavors, from small-scale laboratory synthesis to potential process development for drug discovery applications. The continued exploration of new nucleophiles and applications will undoubtedly further solidify the importance of serine β-lactones in the field of bioorganic and medicinal chemistry.

References

Application Notes & Protocols: Mitsunobu Reaction for N-Protected Serine β-Lactone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Serine β-Lactones

In the landscape of modern drug discovery and development, β-lactones, particularly those derived from amino acids, represent a class of highly valuable and versatile chiral building blocks. Their inherent ring strain makes them susceptible to nucleophilic ring-opening, providing a powerful platform for the stereoselective synthesis of a diverse array of β-substituted α-amino acids. Among these, serine β-lactones are of paramount importance, serving as precursors to compounds with significant biological activities, including enzyme inhibitors. The intramolecular cyclization of N-protected serine via the Mitsunobu reaction has emerged as a robust and reliable method for the synthesis of these strained four-membered rings with high yields and excellent stereochemical control.[1] This application note provides a comprehensive guide to the theoretical underpinnings, practical execution, and critical parameters of this pivotal transformation.

Theoretical Framework: The Mitsunobu Reaction in Intramolecular Cyclization

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[2][3] The reaction typically involves an alcohol, a nucleophile (in this case, the carboxylic acid of serine), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

The mechanism, while complex and subject to some debate, is generally understood to proceed through a series of key steps.[3][4] Initially, the triphenylphosphine acts as a nucleophile, attacking the azodicarboxylate to form a betaine intermediate.[3] This intermediate then deprotonates the carboxylic acid of the N-protected serine, forming an ion pair.[3] The alcohol of the serine is then activated by the phosphonium species, converting it into a good leaving group.[2] The final, and most critical, step is an intramolecular Sɴ2 reaction where the carboxylate anion attacks the activated hydroxyl group, leading to the formation of the β-lactone ring with a clean inversion of configuration at the β-carbon.[2][5]

Labeling studies have confirmed that for N-benzyloxycarbonyl-L-serine, the Mitsunobu cyclization proceeds through the activation of the hydroxyl group, resulting in the inversion of configuration at the C-3 position.[6][7] This stereochemical outcome is a hallmark of the Mitsunobu reaction and is crucial for the synthesis of enantiomerically pure β-lactones.

The Critical Role of the N-Protecting Group

The choice of the nitrogen protecting group is a critical determinant of the reaction's success.[8][9][10] The protecting group must be stable to the reaction conditions and should not possess any nucleophilic sites that could compete with the desired intramolecular cyclization. Furthermore, it should prevent unwanted side reactions such as the formation of aziridines.[11] Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed as they effectively shield the nitrogen atom and are generally stable under Mitsunobu conditions.[6]

Visualizing the Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_cyclization Cyclization Phase PPh3 PPh₃ Betaine [PPh₃-DIAD] Betaine PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair Proton Transfer N-Ser-COOH N-Protected Serine N-Ser-COOH->Ion_Pair Activated_Alcohol Activated Alcohol Intermediate Ion_Pair->Activated_Alcohol Alcohol Activation Intramolecular_Attack Intramolecular Sɴ2 Attack Activated_Alcohol->Intramolecular_Attack Beta_Lactone N-Protected Serine β-Lactone Intramolecular_Attack->Beta_Lactone Byproducts Triphenylphosphine Oxide (TPPO) + DIAD-H₂ Intramolecular_Attack->Byproducts

Caption: Generalized mechanism of the Mitsunobu reaction for β-lactone formation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of an N-protected serine β-lactone. Researchers should optimize conditions based on the specific N-protecting group and desired scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Protected L-Serine≥98%Commercially Availablee.g., N-Boc-L-serine, N-Cbz-L-serine
Triphenylphosphine (PPh₃)≥99%Commercially AvailableShould be fresh and stored under inert gas.
Diisopropyl azodicarboxylate (DIAD)~95%Commercially AvailableOften supplied as a solution in toluene.[12] Handle with care.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableShould be freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor work-up.
BrineSaturated NaCl solutionPrepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-protected serine (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the N-protected serine. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes.[12] A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.[12]

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 6-8 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[12]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-protected serine β-lactone.

Critical Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous THFEnsures solubility of reagents and intermediates. Other aprotic solvents like dioxane or dichloromethane can be used, but THF is generally preferred.[12] Wet solvents will quench the reactive intermediates, leading to low yields.
Temperature Initial addition at 0°C, then room temperatureLow-temperature addition of DIAD controls the initial exothermic reaction. Some protocols for serine β-lactone formation have reported success at temperatures as low as -78°C to improve yields.[1][7] If the reaction is sluggish, gentle warming may be necessary, but this can also promote side reactions.
Order of Addition DIAD added lastThe standard and generally most reliable order of addition involves dissolving the alcohol, nucleophile, and phosphine together before adding the azodicarboxylate.[3][12] In some difficult cases, pre-forming the betaine by adding DIAD to PPh₃ before adding the serine derivative may be beneficial.[3]
Stoichiometry 1.5 eq of PPh₃ and DIADA slight excess of the Mitsunobu reagents is typically used to ensure complete conversion of the starting material. Using a large excess can complicate purification.
Purification Flash ChromatographyThe primary by-product, triphenylphosphine oxide (TPPO), can sometimes be challenging to remove completely. Crystallization of the crude product or using modified phosphines or azodicarboxylates can facilitate easier purification.[2]

Conclusion

The Mitsunobu reaction stands as a powerful and highly effective method for the synthesis of N-protected serine β-lactones. Its key advantages lie in its mild reaction conditions and, most importantly, the predictable and clean inversion of stereochemistry at the β-carbon. By carefully controlling the reaction parameters, particularly the choice of N-protecting group, solvent purity, and temperature, researchers can reliably access these valuable chiral synthons. The protocols and insights provided in this application note are intended to equip scientists in drug discovery and chemical development with the necessary tools to successfully implement this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Enzymatic Synthesis of Peptide β-Lactone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Peptide β-lactones are a class of compounds with significant therapeutic potential, acting as potent inhibitors of various enzymes, including proteases and hydrolases. Their structural motif, a strained four-membered ring, is key to their biological activity. However, traditional chemical synthesis of these molecules is often fraught with challenges, including multi-step procedures, low temperatures, variable yields, and a lack of stereochemical control.[1][2] This guide details a powerful and versatile enzymatic approach that overcomes these limitations, enabling the efficient and stereoselective synthesis of diverse peptide β-lactone libraries for drug discovery and development. We will explore two prominent enzymatic systems, the obafluorin ("Obi") and the cystargolide/belactosin ("Cys/Bel") pathways, providing detailed protocols for their in vitro reconstitution and application in generating novel peptide β-lactone analogs.

Introduction: The Promise of Peptide β-Lactones and the Advantage of Biocatalysis

Peptide β-lactones are naturally occurring or synthetic molecules characterized by a β-lactone ring fused to a peptide backbone. This structural feature renders them effective covalent inhibitors of enzymes, particularly serine hydrolases, a large family of proteins implicated in a wide range of diseases including cancer, obesity, and neurodegenerative disorders.[1][2] The β-lactone warhead mimics the transition state of substrate hydrolysis, leading to irreversible acylation of the active site serine residue. This mechanism of action, similar to that of the renowned β-lactam antibiotics like penicillin, underscores the therapeutic potential of this compound class.

Conventional chemical synthesis of the strained β-lactone ring is notoriously difficult, often requiring harsh conditions and resulting in poor stereoselectivity and low yields.[1][2] Nature, however, has evolved elegant enzymatic machinery to construct this challenging motif with remarkable efficiency and precision. By harnessing these biosynthetic pathways in vitro, we can access a vast chemical space of novel peptide β-lactones.

Advantages of the Enzymatic Approach:

  • Stereoselectivity: Enzymes provide exquisite control over stereochemistry, leading to the synthesis of enantiomerically pure products.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near room temperature, avoiding the need for extreme temperatures and harsh reagents.[1][2]

  • High Yields: Biocatalytic routes can offer significantly higher yields compared to their chemical counterparts.

  • Versatility and Modularity: These enzymatic systems exhibit a degree of substrate promiscuity, allowing for the incorporation of non-natural building blocks to generate diverse libraries of analogs.[1]

  • Sustainability: Enzymatic synthesis is an environmentally friendly approach, reducing the reliance on hazardous organic solvents and reagents.

The Enzymatic Machinery: Two Pathways to Peptide β-Lactones

This guide focuses on two well-characterized enzymatic pathways for peptide β-lactone synthesis:

  • The Obafluorin ("Obi") Pathway: Discovered from the soil bacterium Pseudomonas fluorescens, this pathway utilizes a five-enzyme cascade (ObiL, ObiG, ObiH, ObiF, and ObiD) to produce the broad-spectrum antibiotic obafluorin.[1][2] The non-ribosomal peptide synthetase (NRPS) ObiF is the key enzyme responsible for the final β-lactone ring formation.[1]

  • The Cystargolide/Belactosin ("Cys/Bel") Pathway: This pathway, elucidated from Actinobacteria, is responsible for the synthesis of potent proteasome inhibitors. It employs a series of enzymes, including amide-bond synthetases and ATP-grasp enzymes (e.g., CysG, CysF, CysE, CysC, CysD), to assemble the peptide and form the β-lactone warhead.

The modularity of these pathways allows for a "mix-and-match" approach, where different substrates can be introduced to generate a library of novel compounds.

Experimental Protocols

General Considerations
  • Enzyme Expression and Purification: All enzymes should be expressed recombinantly (e.g., in E. coli) and purified to a high degree of homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Reagent Quality: Use high-purity reagents and sterile, nuclease-free water for all buffers and reaction mixtures.

  • Reaction Monitoring: Progress of the enzymatic reactions can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Product Characterization: The final products should be characterized by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and structure.

Protocol 1: One-Pot Synthesis of a Peptide β-Lactone Library using the Obi Enzyme Cascade

This protocol describes a one-pot reaction to synthesize a library of obafluorin analogs by varying the initial aldehyde precursor.

Materials:

  • Purified ObiL, ObiG, ObiH, ObiF, and ObiD enzymes

  • Aldehyde precursors (e.g., 4-nitrobenzaldehyde, benzaldehyde, etc.)

  • L-Threonine

  • 2,3-dihydroxybenzoic acid (DHB)

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • Sfp phosphopantetheinyl transferase (for post-translational modification of ObiD and ObiF)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT

  • Quenching Solution: Acetonitrile

  • HPLC-grade water and acetonitrile

  • Formic acid

Procedure:

  • Enzyme Preparation: Thaw all purified enzymes on ice. If required, perform a post-translational modification of the apo-forms of ObiD and ObiF with CoA using Sfp.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Reaction Buffer

    • ATP (final concentration: 5 mM)

    • CoA (final concentration: 1 mM)

    • Sfp (if necessary, catalytic amount)

    • ObiD (final concentration: 10 µM)

    • ObiF (final concentration: 10 µM)

    • ObiL (final concentration: 10 µM)

    • ObiG (final concentration: 10 µM)

    • ObiH (final concentration: 20 µM)

    • L-Threonine (final concentration: 20 mM)

    • DHB (final concentration: 2 mM)

    • Aldehyde precursor (final concentration: 5 mM, added from a DMSO stock)

  • Incubation: Gently mix the reaction and incubate at room temperature (approximately 25°C) for 12-24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Purification: Re-dissolve the dried residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Purify the peptide β-lactone by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.

dot

Enzymatic_Synthesis_Obi_Pathway cluster_products Products Aldehyde Aldehyde Precursor (Variable) ObiLGH ObiL, ObiG, ObiH Aldehyde->ObiLGH L_Thr L-Threonine L_Thr->ObiLGH DHB 2,3-DHB ObiF ObiF (NRPS) DHB->ObiF ObiLGH->ObiF β-hydroxy-α-amino acid intermediate Beta_Lactone Peptide β-Lactone Library ObiF->Beta_Lactone Cyclization & Release ObiD ObiD (ArCP) ObiD->ObiF Enzymatic_Synthesis_Cys_Pathway cluster_step1 Step 1: Warhead Synthesis cluster_step2 Step 2: Peptide Elongation Malic_Acid Malic Acid Derivative CysGFE CysG, CysF, CysE + SAM, ATP Malic_Acid->CysGFE Warhead β-Lactone Carboxylic Acid CysGFE->Warhead Amino_Acid_1 Amino Acid 1 CysC CysC + ATP Warhead->CysC Amino_Acid_1->CysC Dipeptide_Lactone Dipeptidyl-β-Lactone CysC->Dipeptide_Lactone CysD CysD + ATP Dipeptide_Lactone->CysD Amino_Acid_2 Amino Acid 2 Amino_Acid_2->CysD Tripeptide_Lactone Tripeptidyl-β-Lactone Analog CysD->Tripeptide_Lactone

References

Application Notes & Protocols: N-Carbobenzyloxy-D-serine-β-lactone as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—or synthons—are the foundational elements that allow chemists to construct complex, three-dimensional molecules with precise stereochemical control. Among these, derivatives of natural amino acids are particularly prized for their inherent chirality and biocompatibility.

N-Carbobenzyloxy-D-serine-β-lactone, hereafter referred to as Cbz-D-Ser-β-lactone, is a powerful and versatile chiral building block derived from D-serine. Its utility stems from the unique reactivity conferred by the highly strained four-membered β-lactone ring.[1] This strained system acts as a potent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles.[2] This reactivity, coupled with the fixed stereocenter from the parent D-serine, provides a reliable and elegant pathway for the synthesis of diverse, optically pure β-substituted D-alanine derivatives and other complex non-natural amino acids.[3][4][5]

These resulting structures are of significant interest in medicinal chemistry, serving as key components in peptidomimetics, enzyme inhibitors, and novel pharmaceutical agents.[1][6] This guide provides an in-depth exploration of the properties, applications, and field-proven protocols for leveraging Cbz-D-Ser-β-lactone in advanced organic synthesis.

Physicochemical Properties & Handling

Before employing any reagent, a thorough understanding of its physical properties and stability is crucial for reproducible and safe experimentation.

Table 1: Core Physicochemical Properties of N-Cbz-D-serine-β-lactone

PropertyValueSource
CAS Number 98632-91-8[7][8]
Molecular Formula C₁₁H₁₁NO₄[8][9]
Molecular Weight 221.21 g/mol [9]
Appearance White to off-white crystalline powder[10][11]
Melting Point 131-135 °C[10][11]
Optical Rotation [α]D²⁰ +21.0 to +30.0° (c=1 in Acetonitrile)[10][11]
Solubility Soluble in Acetonitrile, CH₂Cl₂, THF. Low solubility in water.N/A
Purity Typically ≥98% (HPLC)[10]

Storage and Handling:

  • Storage: Cbz-D-Ser-β-lactone should be stored at low temperatures, typically -10°C or below, under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation.[6] The β-lactone ring is susceptible to hydrolysis, and moisture should be rigorously excluded.

  • Handling: Due to its nature as a potent electrophile and potential alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity: The Ring-Opening Cascade

The synthetic power of Cbz-D-Ser-β-lactone lies in its predictable reaction with nucleophiles. The high ring strain of the oxetan-2-one system makes it an excellent electrophile. Nucleophilic attack can, in principle, occur at two positions: the carbonyl carbon (C2, acyl cleavage) or the β-carbon (C4, alkyl-oxygen cleavage).

For most applications in synthesizing β-substituted amino acids, the desired pathway is the SN2 attack at the β-carbon, which proceeds with inversion of stereochemistry at that center. This alkyl-oxygen cleavage opens the ring to generate a D-alanine derivative with a new substituent at the β-position.

The choice of nucleophile and solvent can significantly influence the regioselectivity of the ring-opening reaction.[12] "Hard" nucleophiles may favor attack at the carbonyl carbon, while a wide range of "soft" nucleophiles and organometallic reagents preferentially attack the β-carbon.[3]

G cluster_reactants Reactants A N-Cbz-D-serine-β-lactone C β-Substituted D-Alanine Derivative A->C Path A: Alkyl-Oxygen Cleavage (SN2 at β-carbon) Desired Pathway D D-Serine Amide (Acyl Cleavage Product) A->D Path B: Acyl-Oxygen Cleavage (Attack at Carbonyl) Side Reaction B Nucleophile (Nu⁻) B->A

Caption: General reaction pathways for Cbz-D-Ser-β-lactone.

Application & Protocol: Synthesis of a Non-Natural Amino Acid

A primary application of Cbz-D-Ser-β-lactone is the synthesis of enantiopure β-substituted D-amino acids. Organocuprates are particularly effective nucleophiles for this transformation, delivering alkyl or aryl groups to the β-position with high fidelity via an SN2 mechanism.[3]

Protocol: Synthesis of (2R)-2-(Benzyloxycarbonylamino)-3-phenylpropanoic Acid via Organocuprate Ring-Opening

This protocol details the synthesis of a protected D-phenylalanine derivative using a Gilman cuprate derived from phenylmagnesium bromide.

Objective: To synthesize a Cbz-protected D-phenylalanine analogue by reacting Cbz-D-Ser-β-lactone with a phenyl-based organocuprate.

Materials:

  • N-Cbz-D-serine-β-lactone (1.0 eq)

  • Copper(I) Iodide (CuI) (0.55 eq)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Experimental Workflow:

G start Start: Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) step1 Suspend CuI in anhydrous THF and cool to -20°C start->step1 step2 Slowly add PhMgBr solution to form the Gilman cuprate (Li₂CuPh₂) step1->step2 step4 Add β-lactone solution dropwise to the cuprate suspension at -20°C step2->step4 step3 In a separate flask, dissolve Cbz-D-Ser-β-lactone in anhydrous THF step3->step4 step5 Allow reaction to warm to room temperature and stir for 2-4 hours step4->step5 step6 Quench the reaction by slowly adding saturated aq. NH₄Cl step5->step6 step7 Acidify with 1 M HCl to pH ~2 step6->step7 step8 Perform aqueous workup: Extract with EtOAc (3x) step7->step8 step9 Wash combined organic layers with brine step8->step9 step10 Dry organic layer over MgSO₄, filter, and concentrate in vacuo step9->step10 end End: Purify crude product via column chromatography step10->end

Caption: Step-by-step workflow for organocuprate reaction.

Step-by-Step Procedure:

  • Cuprate Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Copper(I) Iodide (0.55 eq). Add anhydrous THF and cool the resulting suspension to -20°C (acetonitrile/dry ice bath). Slowly add phenylmagnesium bromide solution (1.1 eq) dropwise. The mixture will change color as the organocuprate forms. Stir for 30 minutes at -20°C.

    • Scientist's Insight: The formation of the Gilman cuprate (Li₂CuR₂) is critical. Maintaining a low temperature prevents undesired side reactions and decomposition of the organometallic species. The stoichiometry is key to ensuring complete conversion.

  • Reaction: In a separate dry flask, dissolve N-Cbz-D-serine-β-lactone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe or cannula to the stirred cuprate suspension at -20°C.

  • Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: The disappearance of the starting β-lactone spot on TLC is the primary indicator of reaction completion. A co-spot of the starting material is essential for accurate assessment.

  • Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This step ensures the product, a carboxylic acid, is protonated and will partition into the organic layer. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the enantiomerically pure Cbz-D-phenylalanine analogue.

Scope of Applications & Data Summary

The utility of Cbz-D-Ser-β-lactone extends to a wide variety of nucleophiles, making it a truly versatile building block. The table below summarizes representative transformations.

Table 2: Representative Ring-Opening Reactions of Cbz-D-Ser-β-lactone

NucleophileReagent/ConditionsProduct TypeTypical YieldReference
OrganocupratesR₂CuLi, THF, -23°Cβ-Alkyl/Aryl-D-alanines40-70%[2]
Amines (Silylated)Me₃Si-NR₂, ACNβ-Amino-D-alanine derivativesGood[12]
HalidesLiBr, THFβ-Bromo-D-alanineHigh[3]
AzideNaN₃, DMFβ-Azido-D-alanineHighN/A
ThiolsRSH, Baseβ-Thio-D-alaninesGoodN/A
HydrideLiBH₄, THFCbz-D-IsoserineHighN/A

Yields are generalized and highly dependent on the specific substrate and reaction conditions.

Troubleshooting and Key Considerations

  • Racemization: The cyclization of N-Cbz-D-serine to the β-lactone using methods like the Mitsunobu reaction generally proceeds without racemization.[3] The subsequent SN2 ring-opening also preserves stereochemical integrity. Any loss of optical purity likely points to issues with starting material quality or harsh, non-standard reaction conditions.

  • Regioselectivity: As mentioned, solvent choice can be critical. For instance, with silylated amines, using acetonitrile favors the desired alkyl-oxygen cleavage, whereas halogenated solvents like chloroform can promote acyl-oxygen cleavage, leading to serine amides.[12]

  • Lability: The serine-derived β-lactone is noted to be more labile than some other β-lactones, such as those derived from threonine. It can be prone to decomposition, especially during coupling reactions like those involving EDC, or hydrolysis in non-anhydrous conditions.[13][14] Rigorous exclusion of moisture is non-negotiable.

Conclusion

N-Carbobenzyloxy-D-serine-β-lactone is a high-value chiral synthon that provides an efficient and stereocontrolled route to a diverse array of non-natural D-amino acids. Its reactivity is dominated by the strain-release of the β-lactone ring, enabling predictable SN2 reactions with a wide range of nucleophiles. By understanding its properties and employing carefully controlled reaction protocols, researchers in drug discovery and peptide chemistry can unlock its full potential for constructing novel, enantiopure molecules of therapeutic interest.

References

Troubleshooting & Optimization

"N-Carbobenzyloxy-D-serine-beta-lactone stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-serine-β-lactone). This document is intended for researchers, scientists, and professionals in drug development who utilize this highly reactive yet valuable synthetic intermediate.

Introduction: The Challenge of the β-Lactone Ring

N-Cbz-D-serine-β-lactone is a powerful tool in chemical synthesis, particularly for creating modified amino acids and peptides. Its utility stems from the high reactivity of its four-membered β-lactone ring. This strained ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is key for its synthetic applications. However, this same reactivity makes the compound inherently unstable and prone to degradation if not handled and stored with meticulous care. This guide is designed to help you navigate these challenges to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-Cbz-D-serine-β-lactone degradation?

A1: The most significant degradation pathway is hydrolysis.[1] Due to the high strain energy of the β-lactone ring, it is highly susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by acidic or basic conditions, results in the opening of the ring to form the corresponding N-Cbz-D-serine.[1][2]

Q2: How does pH impact the stability of the compound in solution?

A2: pH is a critical factor. Generally, β-lactones are most stable in acidic conditions (pH 2-4) and are extremely unstable in neutral to alkaline (basic) environments, where the rate of hydrolysis increases dramatically.[1][3] For instance, a representative β-lactone shows a half-life of hours at pH 4, which shortens to minutes at pH 9.[1] Studies involving similar serine-derived β-lactones have shown that they undergo rapid and exclusive hydrolysis in aqueous buffers at pH levels of 6.8 and 7.8.[4]

Q3: What are the definitive storage conditions for solid N-Cbz-D-serine-β-lactone?

A3: For long-term stability, the solid compound must be stored at low temperatures, ranging from -20°C to -70°C.[1][5] It is also crucial to protect it from atmospheric moisture and air.[6] The recommended practice is to store the solid in a tightly sealed container, inside a desiccator, under an inert atmosphere such as argon or nitrogen.[1][6]

Q4: Should I store the compound as a solid or pre-made in a stock solution?

A4: Always store N-Cbz-D-serine-β-lactone in its solid, crystalline form.[1] Due to its high susceptibility to hydrolysis and solvolysis, storing it in solution, even at low temperatures, is not recommended for any significant length of time. Solutions should be prepared fresh immediately before use for each experiment.

Q5: Are there specific solvents or buffers that should be avoided?

A5: Yes. Avoid nucleophilic buffers, such as phosphate-buffered saline (PBS), as the phosphate ions can act as nucleophiles and accelerate the degradation of the lactone ring.[1] When preparing solutions, use dry, aprotic solvents like acetonitrile whenever possible.[7] If a buffer is absolutely necessary, choose a non-nucleophilic buffer system and validate the compound's stability within your experimental timeframe.

Stability Data Summary

While precise kinetic data for N-Cbz-D-serine-β-lactone is not extensively published, the following table provides stability information for β-propiolactone, a representative compound, to illustrate the critical influence of environmental factors. These principles are directly applicable to N-Cbz-D-serine-β-lactone.

ConditionParameterStability OutcomeSource
pH (in aqueous solution) pH 4 (25°C)Half-life of ~5 hours[1]
pH 7 (25°C)Half-life of ~1.5 hours[1]
pH 9 (25°C)Half-life of ~10 minutes[1]
Temperature (Solid) -70°CRecommended for long-term storage; high stability.[5]
-20°CSuitable for long-term storage.[1]
0-10°C (Refrigerated)Suitable for short-term storage only.[6]
Storage Form Solid, desiccated, inert gasHigh stability.[1][6]
In Solution (Aqueous)Very low stability, rapid degradation.[1]
In Solution (Aprotic)Moderate stability; prepare fresh.

Troubleshooting Guide

Issue 1: My compound shows rapid degradation after being dissolved in an aqueous buffer.

  • Plausible Causes:

    • Incorrect pH: The buffer pH is likely neutral or alkaline (pH ≥ 7), which dramatically accelerates hydrolysis.

    • Nucleophilic Buffer: The buffer itself (e.g., phosphate) is attacking the lactone ring.

    • Elevated Temperature: The experiment is being conducted at room temperature or higher, increasing the degradation rate.

  • Troubleshooting Protocol:

    • Verify pH: Measure the pH of your buffer. If it is not acidic, switch to a buffer system that maintains a pH between 3 and 5.

    • Change Buffer System: If using a nucleophilic buffer, replace it with a non-nucleophilic alternative like HEPES, ensuring the pH is in the stable range.[1]

    • Work at Low Temperature: Perform the dissolution and subsequent reaction steps on ice or at a controlled low temperature to minimize hydrolysis.

    • Prepare Fresh: Do not use stock solutions. Weigh the solid and prepare the solution immediately before it is needed for the reaction.

    • Run a Control: As a self-validating step, incubate the N-Cbz-D-serine-β-lactone in your chosen buffer system without other reactants and monitor its concentration over time via HPLC or TLC to determine its stability under your specific conditions.

Issue 2: My solid compound shows signs of degradation (e.g., decreased purity, inconsistent melting point).

  • Plausible Causes:

    • Moisture Exposure: The container was not sealed properly or was stored in a humid environment, leading to hydrolysis.

    • Improper Temperature: The compound was stored at room temperature or 4°C for an extended period.

    • Air Exposure: The compound is sensitive to air and may have oxidized or degraded.[6]

  • Troubleshooting Protocol:

    • Confirm Purity: Before use, always confirm the purity of a new or stored batch via HPLC or another suitable analytical method.

    • Improve Storage: Transfer the material to a new, dry vial. Use a vacuum pump to remove air and backfill with an inert gas like argon or nitrogen.

    • Seal and Desiccate: Tightly seal the vial with a high-quality cap and store it inside a desiccator to protect it from moisture.

    • Ensure Low Temperature: Place the desiccator in a -20°C or -70°C freezer for all long-term storage.

Issue 3: My reaction with an amine nucleophile is giving a mixture of products or low yield.

  • Plausible Causes:

    • Solvent-Dependent Regioselectivity: The choice of solvent can influence whether the nucleophile attacks the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl cleavage), leading to different products.[7]

    • Competing Hydrolysis: Trace amounts of water in the reagents or solvent are hydrolyzing the starting material, reducing the yield of the desired product.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all solvents are rigorously dried and that the reaction is performed under an inert atmosphere to exclude moisture.

    • Optimize Solvent: The regioselectivity of ring-opening is solvent-dependent. Reactions in acetonitrile tend to favor alkyl-oxygen cleavage, while halogenated solvents may favor acyl-oxygen cleavage.[7] Experiment with different dry, aprotic solvents to optimize for your desired product.

    • Control Temperature: Run the reaction at a low temperature (e.g., 0°C or -78°C) to control reactivity and minimize side reactions.

Visual Guides

Primary Degradation Pathway

cluster_main Figure 1: Hydrolytic Degradation of N-Cbz-D-serine-β-lactone start N-Cbz-D-serine-β-lactone reagent + H₂O product N-Cbz-D-serine (Ring-Opened Product) start->product  Hydrolysis (H⁺ or OH⁻ catalysis)

Caption: Hydrolysis of the strained β-lactone ring by water.

Recommended Handling & Storage Workflow

cluster_workflow Figure 2: Recommended Workflow for N-Cbz-D-serine-β-lactone receive Receive Compound store_long Long-Term Storage: - Tightly sealed vial - Inert atmosphere (Ar/N₂) - In desiccator - Store at -20°C to -70°C receive->store_long For storage handle Prepare for Use store_long->handle When needed for experiment dissolve Dissolve in appropriate anhydrous aprotic solvent immediately before use. Work at low temperature. handle->dissolve use Use in Experiment dissolve->use discard Discard Unused Solution (Do Not Store) use->discard

Caption: Step-by-step workflow for optimal storage and handling.

References

Technical Support Center: Purification of Crude N-Cbz-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-Cbz-D-serine-β-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. The inherent reactivity and potential instability of the β-lactone ring necessitate careful and efficient purification protocols.

The primary route to N-Cbz-D-serine-β-lactone is through the cyclization of N-Cbz-D-serine, most commonly achieved via the Mitsunobu reaction.[1] This reaction, while effective, introduces byproducts that can complicate purification and potentially lead to the degradation of the desired product. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of crude N-Cbz-D-serine-β-lactone.

Problem 1: Low Yield of Crude Product After Initial Reaction Workup

Possible Causes:

  • Incomplete Reaction: The Mitsunobu reaction may not have gone to completion.

  • Product Degradation: The β-lactone is susceptible to hydrolysis or reaction with nucleophiles present in the reaction mixture.[1][2]

  • Side Reactions: The formation of byproducts can consume the starting material. A common side reaction in the Mitsunobu reaction is the displacement of the activated alcohol by the azodicarboxylate instead of the intended intramolecular cyclization.[3]

Solutions:

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting N-Cbz-D-serine.

  • Temperature Control: Maintain a low temperature (e.g., -78°C to 0°C) during the addition of the Mitsunobu reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) to minimize side reactions.[1][3]

  • Rapid Workup: It is crucial to purify the β-lactone from the crude reaction mixture as quickly as possible to prevent degradation.[1][2]

  • Reagent Stoichiometry: Using a slight excess of the azodicarboxylate can help to consume any unreacted triphenylphosphine, which has been reported to cause polymerization of the β-lactone.[1]

Problem 2: Difficulty in Removing Mitsunobu Byproducts (Triphenylphosphine Oxide and Hydrazodicarboxylate)

Possible Causes:

  • High Polarity of Byproducts: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are often polar and can co-elute with the product during silica gel chromatography.

  • Crystallization Issues: These byproducts can interfere with the crystallization of the desired β-lactone.

Solutions:

  • Modified Mitsunobu Reagents: Consider using modified Mitsunobu reagents that facilitate easier removal of byproducts. For example, polymer-supported triphenylphosphine can be filtered off, and azodicarboxylates with different ester groups can alter the solubility of the resulting hydrazine byproduct.[4][5]

  • Precipitation/Filtration: In some cases, the reduced diethyl hydrazodicarboxylate can be precipitated from the reaction mixture by cooling and can be removed by filtration.

  • Chromatographic Optimization:

    • Solvent System: Carefully select the solvent system for column chromatography. A gradient elution may be necessary to separate the product from the more polar byproducts.

    • Column Type: While silica gel is common, other stationary phases could be explored if co-elution is a persistent issue.

  • Crystallization: If the crude product is an oil, attempting to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexane) can help to isolate the product from the soluble byproducts.[6]

Problem 3: Product Degradation During Purification

Possible Causes:

  • Hydrolysis: The β-lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2]

  • Nucleophilic Attack: The strained four-membered ring is prone to attack by nucleophiles.[7] This can include residual amines, water, or even the hydroxyl group of silica gel to some extent.

  • Prolonged Exposure to Silica Gel: Extended time on a silica gel column can lead to degradation.

Solutions:

  • Neutral Conditions: Ensure that all solvents and reagents used during workup and purification are neutral and dry.

  • Rapid Chromatography: Perform column chromatography as quickly as possible. Consider using flash chromatography to minimize the contact time with the stationary phase.

  • Solvent Choice: Use aprotic solvents for purification whenever possible.[8]

  • Recrystallization as an Alternative: If possible, recrystallization is a milder purification method than chromatography and can reduce the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure N-Cbz-D-serine-β-lactone?

A1: Pure N-Cbz-D-serine-β-lactone is typically a white to off-white crystalline solid.[9] It can be stored dry at -20°C for several months without significant decomposition.[2] Solutions in non-nucleophilic organic solvents like chloroform or ethyl acetate are stable for several days.[2] However, it will rapidly hydrolyze in aqueous base.[2]

Q2: What are the key analytical techniques to assess the purity of N-Cbz-D-serine-β-lactone?

A2: The purity of N-Cbz-D-serine-β-lactone can be assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric purity.[10]

  • Infrared (IR) Spectroscopy: The characteristic carbonyl stretch of the β-lactone ring should be observable.

  • Melting Point: A sharp melting point range is indicative of high purity.[9]

Q3: Can I use recrystallization as the sole method of purification?

A3: In some cases, yes. If the crude product is obtained as a solid and the main impurities are the soluble Mitsunobu byproducts, direct recrystallization from a suitable solvent system can be an effective and gentle purification method.[11] However, if the crude product is an oil or contains impurities with similar solubility to the product, column chromatography will likely be necessary first.

Q4: What are some common impurities to look out for besides the Mitsunobu byproducts?

A4: Besides TPPO and the reduced azodicarboxylate, other potential impurities include:

  • Unreacted N-Cbz-D-serine: The starting material.

  • Polymerized product: Unreacted triphenylphosphine can sometimes catalyze the polymerization of the β-lactone.[1]

  • Ring-opened products: Such as N-Cbz-D-serine amides or esters if nucleophilic solvents or impurities are present during workup.[8]

  • Enantiomeric impurity: If the starting D-serine is not enantiomerically pure.

Q5: What is a typical workflow for the purification of crude N-Cbz-D-serine-β-lactone?

A5: A general workflow is as follows:

Purification Workflow A Crude Reaction Mixture (Post-Mitsunobu) B Solvent Removal (Rotary Evaporation) A->B C Initial Purification (e.g., Precipitation of Hydrazine byproduct) B->C D Column Chromatography (Silica Gel) C->D Crude Product E Fraction Analysis (TLC) D->E F Solvent Removal from Pure Fractions E->F Combine Pure Fractions G Final Purification (Recrystallization) F->G Concentrated Product H Pure N-Cbz-D-serine-β-lactone G->H Troubleshooting Logic Start Low Purity after Purification Q1 Are Mitsunobu byproducts (TPPO, hydrazine) present? Start->Q1 A1_Yes Optimize Chromatography: - Adjust solvent polarity - Use gradient elution - Consider alternative stationary phase Q1->A1_Yes Yes A1_No Check for other impurities Q1->A1_No No End High Purity Achieved A1_Yes->End Q2 Is starting material (N-Cbz-D-serine) present? A1_No->Q2 A2_Yes - Ensure complete reaction - Optimize reaction time/temp Q2->A2_Yes Yes A2_No Check for degradation products Q2->A2_No No A2_Yes->End Q3 Are there signs of ring-opening/polymerization? A2_No->Q3 A3_Yes - Use anhydrous solvents - Ensure neutral pH during workup - Minimize purification time Q3->A3_Yes Yes A3_No Consider enantiomeric purity issues Q3->A3_No No A3_Yes->End A3_No->End

References

Technical Support Center: Synthesis of N-Carbobenzyloxy-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-Ser-β-lactone). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. The intramolecular cyclization of N-Cbz-D-serine, typically accomplished via a modified Mitsunobu reaction, is a powerful transformation for creating a highly reactive and synthetically useful β-lactone intermediate. However, the strained four-membered ring and the reaction's sensitivity to conditions can lead to several common side reactions and challenges.

This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I observe a significant amount of a white, insoluble precipitate. What is the likely cause and how can I prevent it?

A1: This is a classic sign of β-lactone polymerization. The high ring strain of the β-lactone makes it susceptible to nucleophilic attack, including by another β-lactone molecule or trace nucleophiles, initiating ring-opening polymerization.[1][2][3]

Causality and Prevention:

  • Excess Triphenylphosphine (PPh₃): Unreacted triphenylphosphine is a known culprit in causing polymerization.[4] It can act as a nucleophile, initiating the ring-opening process.

    • Troubleshooting Protocol:

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the azodicarboxylate reagent (e.g., DEAD or DMAD) relative to triphenylphosphine. This ensures all the PPh₃ is consumed in the formation of the Mitsunobu betaine intermediate.[4]

      • Pre-formation of Complex: A highly effective strategy is to pre-form the PPh₃-azodicarboxylate complex at low temperatures (-78 °C) before adding the N-Cbz-D-serine.[4][5] This minimizes the exposure of the formed β-lactone to free PPh₃.

  • Elevated Temperatures: The β-lactone is thermally labile. Allowing the reaction to warm prematurely or performing the workup at room temperature for extended periods can promote polymerization.

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C during the addition and initial stirring phases.[4][6]

      • Controlled Warming: Allow the reaction to warm to room temperature slowly over a defined period (e.g., 2.5 hours) as specified in established protocols.[5]

      • Prompt Workup: Once the reaction is complete, proceed with the workup and purification as quickly as possible. Avoid leaving the crude reaction mixture to stand for extended periods.[5]

  • Contaminants: Trace amounts of water or other nucleophilic impurities can initiate polymerization.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents (e.g., THF).

      • Reagent Quality: Use high-purity, dry reagents.

Workflow for Minimizing Polymerization

cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction & Workup A Dry Glassware & Anhydrous THF B Add PPh₃ A->B C Cool to -78 °C B->C D Add DEAD/DMAD (Slight Excess) C->D E Form Mitsunobu Complex D->E D->E Ensures no free PPh₃ F Add N-Cbz-D-Serine Solution E->F G Stir at -78 °C F->G H Slowly Warm to RT G->H I Prompt Aqueous Workup & Extraction H->I J Rapid Purification (Flash Chromatography) I->J I->J Minimizes product degradation Start Crude Reaction Mixture (β-Lactone, TPPO, Hydrazine) Filter Suspend in Hexane/EtOAc Filter Solids Start->Filter Filtrate Filtrate (Enriched in β-Lactone) Filter->Filtrate Liquid Phase Solid Filtered Solid (Mainly TPPO, Hydrazine) Filter->Solid Solid Phase Chromatography Rapid Flash Chromatography (Silica Gel, Hexane/EtOAc) Filtrate->Chromatography Product Pure Cbz-D-Ser-β-Lactone Chromatography->Product Early Fractions Byproducts Separated Byproducts (TPPO, Hydrazine) Chromatography->Byproducts Later Fractions

References

Technical Support Center: Optimizing N-Cbz-D-serine-β-lactone Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cbz-D-serine-β-lactone chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block for the synthesis of novel amino acids and peptide derivatives. As a strained, electrophilic scaffold, N-Cbz-D-serine-β-lactone offers a powerful route for introducing unique functionality, but its reactivity requires carefully controlled conditions to achieve desired outcomes.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of your coupling reactions and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for N-Cbz-D-serine-β-lactone with nucleophiles?

N-Cbz-D-serine-β-lactone is a highly strained four-membered ring, making it an excellent electrophile. Its reactivity is dominated by nucleophilic ring-opening, which can occur at two distinct sites, leading to different product classes.[1]

  • Alkyl C-O Cleavage (SN2 Attack at Cβ): Nucleophilic attack at the β-carbon (C4) results in cleavage of the alkyl C-O bond. This pathway is favored by many nucleophiles and leads to the formation of β-substituted N-Cbz-D-alanine derivatives. This is often the desired pathway for creating unnatural amino acids.[1]

  • Acyl C-O Cleavage (Attack at Carbonyl): Nucleophilic attack at the carbonyl carbon (C2) results in the cleavage of the acyl C-O bond. This pathway generates N-Cbz-D-serine amide or ester derivatives.[1][2]

The choice of nucleophile, solvent, and additives is critical for controlling the regioselectivity of this ring-opening.[2]

Q2: How do I choose the correct solvent for my reaction?

Solvent selection is arguably the most critical parameter for controlling the regioselectivity of the coupling reaction.[1][2] The polarity and nature of the solvent directly influence which reaction pathway is favored.

  • For Alkyl C-O Cleavage (to form β-amino acids): Aprotic, polar solvents like acetonitrile (MeCN) are highly effective. These solvents can stabilize charged intermediates without competing as nucleophiles, promoting the desired SN2 attack at the β-carbon.[2]

  • For Acyl C-O Cleavage (to form serine amides): Halogenated solvents such as chloroform (CHCl₃) or 1,2-dichloroethane tend to alter the regiospecificity to favor attack at the carbonyl group.[2] This can also be achieved using specific reagents like aluminum-amine compounds.[2]

The following diagram provides a decision-making workflow for solvent selection.

start What is your desired product? product_beta_aa β-Substituted N-Cbz-D-alanine Derivative start->product_beta_aa product_ser_amide N-Cbz-D-serine Amide/Ester Derivative start->product_ser_amide process_alkylation Mechanism: Alkyl C-O Cleavage (Attack at Cβ) product_beta_aa->process_alkylation process_acylation Mechanism: Acyl C-O Cleavage (Attack at Carbonyl) product_ser_amide->process_acylation solvent_acetonitrile Recommended Solvent: Acetonitrile (MeCN) process_alkylation->solvent_acetonitrile solvent_halogenated Recommended Solvents: Chloroform (CHCl₃) 1,2-Dichloroethane process_acylation->solvent_halogenated

Solvent selection guide for regioselectivity.
Q3: What is the role of a base in the coupling reaction, and is it always necessary?

A base is not always required and can sometimes be detrimental. Its role depends entirely on the nucleophile and the solvent system.

  • Deprotonating the Nucleophile: For nucleophiles with a high pKa (e.g., thiols, some amines), a base is necessary to generate the more nucleophilic conjugate base (e.g., thiolate). In polypeptide ligations using β-lactones, a high pH (~10) was required to deprotonate the cysteine thiol, forming the highly nucleophilic thiolate which then efficiently opened the lactone ring.[3][4]

  • Risk of Hydrolysis: The primary risk of using a base, particularly in the presence of water, is promoting the hydrolysis of the β-lactone ring to N-Cbz-D-serine.[3][4] This is a common cause of low yields.

  • Non-Nucleophilic Bases: If a base is required, a non-nucleophilic base like triethylamine (Et₃N) is often used. However, even supposedly non-nucleophilic bases can sometimes cause ring-opening, so their use should be carefully evaluated.[3] In aqueous systems, inorganic bases like NaOH can be used to adjust pH.[3]

Q4: My β-lactone seems unstable. What are the best practices for handling and storage?

N-Cbz-D-serine-β-lactone and its analogs can be sensitive. The high ring strain makes them susceptible to decomposition over time or in the presence of nucleophiles (including water) or unreacted reagents from their synthesis (e.g., triphenylphosphine).[5][6]

  • Storage: Store the β-lactone as a dry solid at low temperatures (4°C or below) under an inert atmosphere (N₂ or Ar).[6]

  • Handling: Use freshly prepared or purified β-lactone for best results. It is recommended to purify the crude product via flash chromatography on the same day it is synthesized to avoid decomposition.[6]

  • Stability in Solution: Neutral or slightly acidic solutions of the β-lactone are generally stable for at least a day, whereas basic conditions can lead to rapid hydrolysis or other side reactions.[3][6]

Q5: How can I effectively monitor the progress of my coupling reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of side products from over-reaction or decomposition.

  • Thin-Layer Chromatography (TLC): TLC is the most common and immediate method. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve the starting β-lactone, the nucleophile, and the product.[6] Stains like potassium permanganate or ninhydrin (if a free amine is generated) can be used for visualization.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can be used to determine the consumption of starting materials and the formation of the product with high precision. This is one of the most widely used techniques in clinical and pharmaceutical analysis for its ability to separate parent compounds from metabolites or byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide definitive evidence of product formation by identifying characteristic new signals.

Troubleshooting Guide

Problem: Low or no yield of the desired coupled product.

This is the most common issue and can stem from several sources. A systematic approach is needed to diagnose the cause.

start Low / No Product Yield q1 1. Check β-Lactone Quality: Is it freshly prepared/purified? Was it stored properly? start->q1 sol1_yes Degradation is unlikely. Proceed to next check. q1->sol1_yes Yes sol1_no Action: - Re-synthesize or re-purify the β-lactone. - Ensure storage at ≤4°C under inert gas. q1->sol1_no No q2 2. Assess Reaction Conditions: Is the solvent appropriate? Is the temperature correct? sol1_yes->q2 sol2_yes Conditions seem correct. Check nucleophile reactivity. q2->sol2_yes Yes sol2_no Action: - Switch to recommended solvent (e.g., MeCN for Cβ attack). - Run reaction at optimal temperature (start at RT). q2->sol2_no No q3 3. Evaluate Nucleophile: Is it sufficiently reactive? Does it require activation (e.g., deprotonation)? sol2_yes->q3 sol3_yes Nucleophile is likely reactive. Consider reaction time/concentration. q3->sol3_yes Yes sol3_no Action: - Add a non-nucleophilic base (e.g., Et3N) if pKa is high. - Consider a more reactive derivative of the nucleophile. q3->sol3_no No q4 4. Check for Hydrolysis: Is there N-Cbz-D-serine in the crude mixture? Was water rigorously excluded? sol3_yes->q4 sol4_no Hydrolysis is not the main issue. q4->sol4_no No sol4_yes Action: - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂/Ar). q4->sol4_yes Yes

Troubleshooting workflow for low product yield.
Potential CauseSuggested Solution(s)
Degraded β-Lactone The β-lactone is susceptible to degradation. Use only freshly prepared and purified material. Impurities from the synthesis, like triphenylphosphine, can cause polymerization.[5] Store under inert gas at ≤4°C.[6]
Hydrolysis of β-Lactone This is a major side reaction, especially under basic conditions or with adventitious water, yielding N-Cbz-D-serine.[3][4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).
Poor Nucleophilicity The chosen nucleophile may not be reactive enough to open the lactone ring under the reaction conditions. For amines, steric hindrance can be an issue. For thiols, deprotonation to the more nucleophilic thiolate is often required, which may necessitate a high pH.[3][4]
Incorrect Solvent The solvent has a profound effect on reactivity and regioselectivity. If you are getting no reaction, the solvent may be too non-polar to facilitate the reaction. Ensure you are using a suitable solvent like acetonitrile for most applications.[2]
Sub-optimal Temperature Most coupling reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial. However, higher temperatures can also promote decomposition or side reactions.[3]

Problem: My reaction produces a mixture of products (poor regioselectivity).

This issue arises when the nucleophile attacks both the β-carbon and the carbonyl carbon, yielding a mixture of the β-amino acid derivative and the serine amide.

Potential CauseSuggested Solution(s)
Incorrect Solvent Choice This is the most common cause of poor regioselectivity. Using halogenated solvents like CHCl₃ or CH₂Cl₂ promotes attack at the carbonyl, while acetonitrile strongly favors attack at the β-carbon.[2] The choice of solvent is paramount for directing the reaction pathway.
Nature of the Nucleophile "Hard" nucleophiles may favor attack at the "hard" carbonyl center, while "soft" nucleophiles may prefer the "soft" β-carbon. While solvent effects are generally dominant, highly reactive or sterically hindered nucleophiles may show mixed behavior.
Lewis Acid Catalysis The presence of Lewis acidic metals can direct nucleophilic attack to the carbonyl of the lactone.[2] Ensure your reagents and glassware are free from metal contaminants if you desire alkyl C-O cleavage.

Summary of Solvent Effects on Regioselectivity [1][2]

SolventPredominant Reaction PathwayPrimary Product Type
Acetonitrile (MeCN) Alkyl C-O CleavageN-Cbz-β-amino-D-alanine derivatives
Chloroform (CHCl₃) Acyl C-O CleavageN-Cbz-D-serine amides
1,2-Dichloroethane Acyl C-O Cleavage (or poor selectivity)N-Cbz-D-serine amides / Mixture
Aqueous Buffer Hydrolysis / Nucleophilic AttackN-Cbz-D-serine / Desired Product
Problem: Significant starting material remains, even after extended reaction times.

If the reaction stalls, it points to an issue with activation energy or reagent deactivation.

Potential CauseSuggested Solution(s)
Insufficient Nucleophile Reactivity As mentioned, the nucleophile may not be strong enough. If using a base to activate the nucleophile (e.g., for a thiol), ensure the base is added correctly and is not being consumed by other acidic protons.[3]
Low Temperature If the reaction is clean but slow at room temperature, consider gently heating the mixture. Monitor by TLC to ensure that heating accelerates the desired reaction without causing decomposition.
Reagent Stoichiometry Ensure at least one equivalent of the nucleophile is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Inhibitors Acidic impurities can protonate the nucleophile, rendering it inactive. Basic impurities can degrade the lactone. Ensure all reagents are pure.

Key Experimental Protocols

Protocol 1: General Procedure for Coupling of an Amine Nucleophile

This protocol describes a general method for the reaction of an amine with N-Cbz-D-serine-β-lactone to form an N-Cbz-β-amino-D-alanine derivative, favoring alkyl C-O cleavage.

Materials:

  • N-Cbz-D-serine-β-lactone (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Add N-Cbz-D-serine-β-lactone (e.g., 221 mg, 1.0 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Rationale: Using dry glassware under an inert atmosphere is crucial to prevent hydrolysis of the sensitive β-lactone.[3][4]

  • Dissolution: Add anhydrous acetonitrile (e.g., 10 mL) to the flask via syringe. Stir the mixture at room temperature until the lactone is fully dissolved.

    • Rationale: Acetonitrile is the solvent of choice to promote the desired alkyl C-O bond cleavage.[2]

  • Nucleophile Addition: In a separate vial, dissolve the amine nucleophile (1.1 mmol) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred solution of the β-lactone at room temperature.

    • Rationale: A slight excess of the nucleophile helps ensure complete consumption of the limiting β-lactone. Dropwise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 30-60 minutes. The reaction is complete when the β-lactone spot is no longer visible.

    • Rationale: Continuous monitoring prevents over-reaction and helps determine the optimal endpoint, maximizing yield and minimizing side-product formation.

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure (rotary evaporation).

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate or dichloromethane). The purification method will depend on the product's properties.

    • Acid/Base Extraction: If the product has a basic amine and the starting nucleophile was neutral, an acidic wash can be used to extract the product into an aqueous layer, followed by basification and re-extraction.

    • Silica Gel Chromatography: This is the most common method. Use a gradient elution system (e.g., Hexane/Ethyl Acetate) to separate the product from any unreacted starting material or byproducts.[6]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot the plate with:

    • C (Co-spot): A combined spot of the starting material and the reaction mixture.

    • SM (Starting Material): A dilute solution of the N-Cbz-D-serine-β-lactone.

    • RXN (Reaction Mixture): A small aliquot taken directly from the reaction.

  • Elution: Place the plate in a TLC chamber containing the chosen mobile phase (e.g., 1:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Let the solvent front run until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if applicable). Then, stain the plate using an appropriate stain (e.g., potassium permanganate) and gentle heating.

  • Analysis: The disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot indicate that the reaction is progressing. The Rf values should be distinct for proper analysis.

References

"preventing racemization in peptide synthesis with N-Cbz-D-serine-β-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Preventing Racemization in Peptide Synthesis with a Critical Evaluation of N-Cbz-D-serine-β-lactone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying principles and field-proven insights to overcome common challenges. Today, we address the critical issue of racemization, with a specific analysis of the proposed use of N-Cbz-D-serine-β-lactone as a preventative agent.

The Challenge of Racemization in Peptide Synthesis

Racemization, the conversion of a chiral amino acid into an equal mixture of its D and L enantiomers, is a significant side reaction in peptide synthesis.[1] The loss of stereochemical integrity at the α-carbon can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities.[2] This issue is particularly pronounced for certain amino acids, such as histidine and cysteine, but can also be a concern for serine under specific conditions.[1][3][4]

Primary Mechanisms of Racemization

Understanding the mechanisms is key to prevention. There are two main pathways through which racemization occurs during the coupling step:

  • Oxazolone Formation: This is the most prevalent mechanism.[2][3] The activation of the C-terminal carboxyl group of the N-protected amino acid can lead to an intramolecular cyclization, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face, leading to racemization.[5]

  • Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming a carbanion/enolate intermediate.[2][3] Reprotonation then leads to a mixture of stereoisomers. This pathway is more significant for amino acid residues with highly acidic α-protons.[2]

RacemizationMechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_L L-Amino Acid Pathway cluster_D D-Amino Acid Pathway L_AA N-Protected L-Amino Acid Activated_L Activated Intermediate L_AA->Activated_L Coupling Agent Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) Activated_L->Oxazolone Intramolecular Cyclization Peptide_L Desired L-Peptide Activated_L->Peptide_L Coupling with Peptide Chain Oxazolone->Activated_L Reprotonation Activated_D Activated Intermediate (D) Oxazolone->Activated_D Reprotonation D_AA N-Protected D-Amino Acid Activated_D->D_AA Peptide_D Diastereomeric D-Peptide Activated_D->Peptide_D Coupling with Peptide Chain Base Base (e.g., DIEA) Base->Oxazolone α-Proton Abstraction

Caption: Oxazolone formation is a primary cause of racemization.

Technical Evaluation: N-Cbz-D-serine-β-lactone as a Racemization-Proof Building Block

The idea of using a conformationally locked building block like a β-lactone is theoretically appealing. By incorporating the chiral center into a strained, rigid ring, the formation of a planar oxazolone intermediate could potentially be avoided. The N-Cbz-D-serine-β-lactone, with its pre-activated carbonyl within the lactone ring, seems like a candidate for direct, racemization-free coupling.

However, extensive research and practical application have revealed a significant challenge: the high lability of serine-derived β-lactones.

One study explicitly notes that serine-derived β-lactone was "too labile for ligation" and that it "decomposed during the EDC coupling step and could not be used in polypeptide synthesis."[6][7] This high reactivity, driven by the strain of the four-membered ring, makes it susceptible to premature ring-opening by nucleophiles (including solvents and bases) or hydrolysis, rather than the desired aminolysis by the peptide chain.[6][7]

LactonePathway Figure 2: Reaction Pathways of N-Cbz-D-serine-β-lactone cluster_desired Desired Pathway (Theoretically Ideal) cluster_actual Likely Decomposition Pathways Lactone N-Cbz-D-serine-β-lactone Desired_Product Coupled Peptide (Racemization-Free) Lactone->Desired_Product Aminolysis (Low Efficiency) Decomposition_Product Ring-Opened Products (N-Cbz-D-serine, amides, etc.) Lactone->Decomposition_Product Nucleophilic Attack (High Efficiency) Peptide_N_Terminus Peptide N-Terminus (R-NH2) Peptide_N_Terminus->Desired_Product Nucleophiles Nucleophiles (H₂O, Base, Solvent) Nucleophiles->Decomposition_Product

Caption: The β-lactone is more likely to decompose than couple.

Troubleshooting Guide: Experiments with N-Cbz-D-serine-β-lactone

If you are encountering issues while attempting to use this reagent, this guide will help you diagnose the problem.

Q1: My coupling reaction with N-Cbz-D-serine-β-lactone failed. Mass spectrometry and HPLC show primarily my starting peptide and N-Cbz-D-serine. What happened?

A1: This is the most common outcome and points directly to the instability of the β-lactone. The reagent likely underwent hydrolysis (ring-opening by water) or reacted with other nucleophiles in your mixture before it could couple with the N-terminus of your peptide chain. The high strain of the four-membered ring makes the carbonyl carbon extremely electrophilic and susceptible to attack by even weak nucleophiles, leading to decomposition rather than the desired peptide bond formation.[6][7]

Q2: I'm observing multiple unidentified peaks in my chromatogram after the coupling attempt. Could these be side-products from the β-lactone?

A2: Yes. Besides hydrolysis, the β-lactone can react with the amine base (e.g., DIEA) or the solvent (e.g., DMF, especially if it contains dimethylamine impurities) to form various amide side-products. The reaction can also be non-regiospecific under certain conditions, with nucleophilic attack at the β-carbon instead of the carbonyl carbon, leading to a different set of byproducts.[8] This complex product profile is a strong indicator of reagent decomposition.

Q3: Is there a way to verify the integrity of my N-Cbz-D-serine-β-lactone before use?

A3: Absolutely. Given its instability, pre-use verification is crucial. The most definitive method is Infrared (IR) Spectroscopy. A key feature of the β-lactone is a very high-frequency carbonyl (C=O) stretching band, typically appearing around 1840-1850 cm⁻¹. The presence of this sharp, intense peak is a good indicator of an intact lactone ring. If this peak is weak or absent, and you instead see a broad hydroxyl (-OH) peak and a standard amide/acid carbonyl peak (~1650-1720 cm⁻¹), your sample has likely hydrolyzed.

Q4: If this reagent is unsuitable for direct coupling, does it have other applications in synthesis?

A4: Yes, its high reactivity is leveraged in other contexts. N-Cbz-protected serine β-lactones are valuable intermediates for synthesizing various non-canonical amino acids. They can be ring-opened by a wide range of nucleophiles in a controlled manner to produce β-substituted alanine derivatives, which are important in medicinal chemistry.[8][9]

FAQs: Field-Proven Strategies for Preventing Racemization

Since the direct use of N-Cbz-D-serine-β-lactone for coupling is not recommended, this section provides authoritative, practical solutions for minimizing racemization, especially for sensitive residues.

Q1: What is the most effective overall strategy to prevent racemization when coupling amino acids?

A1: The most effective strategy is a multi-faceted approach focusing on the choice of coupling reagents, additives, base, and reaction conditions. Urethane-based N-protecting groups (like Fmoc and Boc) are inherently less prone to racemization than simple acyl groups because their electronic structure disfavors oxazolone formation.[4][5] Combining these protecting groups with modern coupling reagents and additives that promote rapid peptide bond formation while suppressing side reactions is the gold standard.

Q2: Which coupling reagents and additives are best for minimizing racemization?

A2: The choice of coupling reagent is critical.[1] Reagents that form highly reactive intermediates which couple quickly are preferred, as this minimizes the time the activated amino acid can exist and potentially racemize. Additives like HOBt and its derivatives form activated esters that are more stable towards racemization than the intermediates formed by carbodiimides alone.

Coupling Reagent/AdditiveRacemization RiskMechanism of Action / Comments
HATU / HBTU / HCTU LowForms an activated ester with HOAt/HOBt, promoting rapid coupling. Considered the industry standard for difficult couplings.
COMU Very LowOxyma-based aminium salt. The OxymaPure leaving group is excellent at suppressing racemization.[3] Often performs better than HOBt/HOAt-based reagents.
DIC/HOBt or DIC/OxymaPure Low to ModerateThe carbodiimide (DIC) activates the acid, which then reacts with the additive (HOBt/Oxyma) to form a less racemization-prone active ester.[3] Slower than aminium salts.
DIC alone HighThe O-acylisourea intermediate is highly activated and very susceptible to racemization. Not recommended without an additive.

Q3: How does the choice of base impact racemization?

A3: The base is crucial because it can directly cause racemization via Hα abstraction.[2][3] The ideal base should be sufficiently strong to deprotonate the incoming amino group's ammonium salt but be sterically hindered and non-nucleophilic to avoid abstracting the α-proton.

  • Recommended: N,N-Diisopropylethylamine (DIEA) is a common choice due to its steric bulk. 2,4,6-Collidine is even less nucleophilic and can be superior in highly sensitive cases.

  • Use with Caution: N-methylmorpholine (NMM) is less sterically hindered and can lead to higher racemization rates.

  • Avoid: Triethylamine (TEA) is generally not recommended as it is less hindered and more nucleophilic, increasing the risk of side reactions.

Q4: What other experimental conditions should I control to minimize racemization?

A4:

  • Temperature: Keep reactions at or below room temperature. Elevated temperatures, while accelerating coupling, also significantly increase the rate of racemization.[1]

  • Pre-activation Time: Minimize the time the amino acid sits in the activation solution before being added to the peptide-resin.[1] A long pre-activation period allows more time for the oxazolone to form and racemize. In situ activation is often the best approach.

  • Solvent: While DMF is standard, switching to a less polar solvent like N-methylpyrrolidone (NMP) or Dichloromethane (DCM) can sometimes reduce racemization.[1][10]

Recommended Protocol: Low-Racemization Coupling of a Sensitive Amino Acid in SPPS

This protocol details the coupling of Fmoc-Ser(tBu)-OH onto a resin-bound peptide using COMU, a highly efficient, low-racemization method.

Materials:
  • Peptide-resin with free N-terminal amine

  • Fmoc-Ser(tBu)-OH (3 equivalents)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid Phase Peptide Synthesis (SPPS) vessel

  • Kaiser test kit

Step-by-Step Methodology:
  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in the SPPS vessel.

    • If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly to remove all piperidine: DMF (5x), DCM (3x), DMF (3x).

  • Amino Acid Activation (In Situ):

    • In a separate, dry glass vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and COMU (3 eq.) in a minimal amount of anhydrous DMF.

    • Causality: Using equivalents ensures the reaction is driven to completion. COMU is chosen for its superior performance in suppressing racemization.[3]

  • Coupling Reaction:

    • Add the Fmoc-Ser(tBu)-OH/COMU solution to the swelled, deprotected peptide-resin in the reaction vessel.

    • Immediately add the base, DIEA (6 eq.), to the vessel.

    • Causality: Adding the base last initiates the reaction in situ. This minimizes the pre-activation time, giving the activated amino acid less opportunity to form the oxazolone intermediate before it couples to the peptide chain.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • After the coupling time, take a small sample of beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive (blue beads), the coupling is incomplete. The reaction can be allowed to proceed longer, or a second coupling (double coupling) may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and soluble byproducts. The resin is now ready for the next deprotection and coupling cycle.

References

Technical Support Center: Synthesis of N-Cbz-D-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of N-Cbz-D-serine-β-lactone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this challenging but rewarding synthesis. The formation of the strained β-lactone ring via intramolecular cyclization is a powerful tool, but one that demands precision and a deep understanding of the underlying reaction mechanics.

This guide moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common points of failure, and provide a framework for optimizing your yield and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles the specific, practical problems that frequently arise during the synthesis.

Q1: My yield of N-Cbz-D-serine-β-lactone is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and typically points to problems in one of three areas: reagent integrity, reaction conditions, or side reactions.

Causality: The synthesis of N-Cbz-D-serine-β-lactone is most effectively achieved through a Mitsunobu reaction, which relies on the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] This intermediate then activates the hydroxyl group of the serine derivative, allowing for an intramolecular Sₙ2 attack by the carboxylate.[3][4] Any deviation from this pathway can drastically reduce the yield.

Recommended Solutions:

  • Reagent Quality is Paramount:

    • Solvent: The reaction is highly sensitive to moisture. Use anhydrous tetrahydrofuran (THF), preferably freshly distilled or from a solvent purification system.[5]

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon storage. Use freshly opened or purified PPh₃.

    • Azodicarboxylate (DEAD/DIAD): These reagents can decompose. Use a recently purchased bottle and handle it under an inert atmosphere. A simple test for DEAD activity is its characteristic yellow-orange color; if it's colorless, it has likely decomposed.[6]

  • Strict Temperature Control: The reaction is highly exothermic and must be maintained at very low temperatures to prevent side reactions.

    • Cool the solution of N-Cbz-D-serine and PPh₃ in THF to -78 °C (a dry ice/acetone bath) before the dropwise addition of DEAD/DIAD.[5][7] Maintaining this temperature is critical during the addition and for a short period afterward. Letting the temperature rise prematurely is a primary cause of failure.

  • Order of Reagent Addition: The standard protocol involves dissolving the alcohol (N-Cbz-D-serine) and PPh₃ in THF, cooling, and then slowly adding the DEAD.[1] An alternative, which can sometimes improve yields, is to pre-form the betaine by adding DEAD to PPh₃ at 0 °C before adding the alcohol.[1]

  • Minimizing Side Reactions: Unreacted PPh₃ can promote polymerization of the β-lactone product. Using a slight excess of the azodicarboxylate can help consume all the PPh₃ and improve the yield.[3]

Q2: I'm struggling with the purification. The crude product is contaminated with byproducts that are difficult to remove by chromatography.

This is a classic challenge of the Mitsunobu reaction. The main byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, often co-elute with the desired product.

Causality: Both TPPO and the reduced DEAD/DIAD are polar and can have similar retention factors (Rƒ) to the β-lactone product on silica gel, making separation challenging.

Recommended Solutions:

  • Optimized Flash Chromatography: This is the most common method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar system like hexane/ethyl acetate (e.g., 85:15) and gradually increase the polarity.[5]

    • Visualization: The β-lactone can be visualized on a TLC plate using a bromocresol green spray, where it appears as a yellow spot on a blue background after gentle heating.[5]

  • Pre-Chromatography Workup:

    • After removing the THF in vacuo, suspend the residual syrup in a minimal amount of a solvent mixture like hexane/ethyl acetate (85:15) or diethyl ether.[5][6]

    • This often causes a significant portion of the TPPO and hydrazine byproduct to precipitate.

    • Filter off the solids and concentrate the filtrate. This enriched solution can then be subjected to column chromatography. Sonication can sometimes aid in precipitating more of the byproducts.[6]

  • Alternative Reagents: Consider using polymer-supported PPh₃ or modified azodicarboxylates designed for easier removal of byproducts, although this will require re-optimization of the reaction.[2]

Table 1: Troubleshooting Summary for Low Yield
Symptom Possible Cause Recommended Solution
Reaction fails to start (no product formation)Decomposed DEAD/DIAD or oxidized PPh₃. Wet solvent.Use fresh, high-purity reagents and anhydrous THF.[5]
Low conversion, starting material remainsInsufficient equivalents of Mitsunobu reagents. Poor temperature control.Use 1.1-1.5 equivalents of PPh₃ and DEAD. Maintain reaction at -78 °C during addition.[3][7]
Complex mixture of unidentified productsReaction temperature was too high, leading to decomposition and side reactions.Ensure strict adherence to low-temperature protocol (-78 °C).[4]
Product decomposes during workup/purificationThe β-lactone is labile and sensitive to heat and nucleophiles (e.g., water, alcohols).Perform workup and purification quickly at low temperatures. Avoid prolonged storage of the crude mixture.[5][8]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and mechanistic questions.

Q1: What is the precise mechanism of the Mitsunobu cyclization for N-Cbz-D-serine, and why is stereochemistry important?

Answer: The Mitsunobu cyclization of N-Cbz-D-serine proceeds through a well-defined pathway involving the activation of the primary alcohol.

  • Betaine Formation: PPh₃ attacks the N=N double bond of DEAD, forming a phosphorus-nitrogen betaine intermediate.

  • Hydroxy Group Activation: The hydroxyl group of N-Cbz-D-serine is protonated by the betaine, and the resulting alkoxide attacks the now-electrophilic phosphorus atom. This forms an oxyphosphonium salt, converting the hydroxyl into an excellent leaving group.[2]

  • Intramolecular Sₙ2 Cyclization: The carboxylate anion of the same molecule then acts as an intramolecular nucleophile, attacking the β-carbon (C-3) and displacing the bulky triphenylphosphine oxide leaving group.[3][7]

Stereochemical Outcome: This intramolecular attack occurs via an Sₙ2 mechanism , which dictates a complete inversion of configuration at the stereocenter being attacked (the β-carbon).[3][4] Therefore, starting with N-Cbz-D -serine (which is R configuration at the α-carbon) results in a β-lactone with an inverted configuration at the β-carbon. This stereochemical control is a hallmark of the Mitsunobu reaction and is critical for the synthesis of stereochemically pure downstream products.[2]

Mitsunobu_Mechanism cluster_activation Step 1: Hydroxyl Activation cluster_cyclization Step 2: Intramolecular SN2 Attack Serine N-Cbz-D-Serine Activated_Serine Oxyphosphonium Salt (Activated Intermediate) Serine->Activated_Serine Reagents Reagents PPh₃ + DEAD Lactone N-Cbz-D-serine-β-lactone (Inverted Stereochemistry at Cβ) Activated_Serine->Lactone Intramolecular Sₙ2 Attack TPPO TPPO (Byproduct) Activated_Serine->TPPO Leaving Group

Caption: Simplified mechanism of β-lactone formation.

Q2: How stable is the N-Cbz-D-serine-β-lactone product, and what are the optimal storage conditions?

Answer: The product is a strained four-membered ring and is consequently quite labile. It is susceptible to nucleophilic ring-opening.[9]

  • Hydrolysis: Even trace amounts of water can hydrolyze the lactone back to N-Cbz-D-serine.

  • Aminolysis: It will react readily with amine nucleophiles.

  • Temperature: The product is sensitive to heat. While pure, crystalline material is more stable, it can decompose or polymerize, especially if residual reagents are present.[5] Some sources note that even storing the concentrated crude reaction mixture at -20°C overnight can lead to substantial decomposition.[5]

Optimal Storage:

  • Temperature: Store the purified, solid product at -20 °C or below.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture.

  • Purity: Ensure the product is free from acidic or basic impurities, which can catalyze its decomposition.

Q3: Can I use DIAD instead of DEAD? What are the practical differences?

Answer: Yes, diisopropyl azodicarboxylate (DIAD) can generally be used in place of diethyl azodicarboxylate (DEAD). The reaction mechanism is identical.

Practical Differences:

  • Reactivity: Their reactivity is very similar, and one can often be substituted for the other without significant changes to the protocol.

  • Byproduct Removal: The primary advantage of DIAD is that its reduced form, diisopropyl hydrazodicarboxylate, is sometimes easier to remove during purification than the diethyl analog. It can have different solubility and chromatographic properties.

  • Safety/Stability: Both are hazardous reagents. DIAD is generally considered slightly more thermally stable than DEAD, but both should be handled with extreme care, stored cold, and kept away from heat.[1]

Experimental Protocols

Workflow for N-Cbz-D-serine-β-lactone Synthesis

Synthesis_Workflow Start 1. Reagent Preparation N-Cbz-D-Serine, PPh₃ in Anhydrous THF Cooling 2. Cooling to -78 °C (Dry Ice / Acetone Bath) Start->Cooling Addition 3. Slow Dropwise Addition of DEAD in Anhydrous THF Cooling->Addition Reaction 4. Stirring at -78 °C then Warm to RT Addition->Reaction Workup 5. Solvent Removal (Rotary Evaporator) Reaction->Workup Precipitation 6. Byproduct Precipitation (Add Ether or Hexane/EtOAc) Workup->Precipitation Filtration 7. Filtration Precipitation->Filtration Chromatography 8. Flash Chromatography (Silica Gel) Filtration->Chromatography Filtrate Final 9. Pure β-Lactone (Characterize & Store Cold) Chromatography->Final

Caption: General experimental workflow for the synthesis and purification.

Detailed Synthesis Protocol

This protocol is adapted from established procedures, such as those published in Organic Syntheses.[5]

Materials:

  • N-Cbz-D-serine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1-1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic stir bar, an argon inlet, a low-temperature thermometer, and a rubber septum.

  • Reagent Loading: Charge the flask with N-Cbz-D-serine and triphenylphosphine. Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the serine derivative.

  • Cooling: Cool the resulting solution or slurry to -78 °C using a dry ice/acetone bath.

  • DEAD/DIAD Addition: In a separate syringe, draw up the required amount of DEAD/DIAD and dissolve it in a small volume of anhydrous THF. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A milky slurry may form.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over 2-3 hours.

  • Workup: Remove the THF under reduced pressure using a rotary evaporator at a bath temperature below 35 °C.

  • Purification:

    • Suspend the resulting pale yellow syrup in a minimal volume of diethyl ether or a hexane/ethyl acetate (85:15) mixture.

    • Stir or sonicate the slurry to precipitate the byproducts (TPPO and the hydrazine).

    • Filter the mixture through a pad of Celite, washing the solid with a small amount of the same cold solvent.

    • Concentrate the filtrate.

    • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The final product should be a white solid. Characterize by ¹H NMR, ¹³C NMR, and optical rotation to confirm identity and purity.[5][10] Store immediately at ≤ -20 °C under an inert atmosphere.

References

"challenges in scaling up N-Carbobenzyloxy-D-serine-beta-lactone production"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of N-Carbobenzyloxy-D-serine-β-lactone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. N-Cbz-D-serine-β-lactone is a highly valuable intermediate, but its synthesis, particularly on a larger scale, presents a unique set of challenges stemming from its strained four-membered ring and the intricacies of the reactions used to create it.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of N-Cbz-D-serine-β-lactone. The primary method of synthesis discussed is the intramolecular cyclization of N-Cbz-D-serine via the Mitsunobu reaction.

Issue 1: Low Yield of N-Cbz-D-serine-β-lactone Upon Scale-Up

Question: I had a good yield (70-80%) of N-Cbz-D-serine-β-lactone on a small scale (1-2 mmol), but upon scaling up to 20-30 mmol, my yield has dropped significantly to less than 40%. What could be the cause?

Answer: This is a common issue when scaling up the Mitsunobu reaction.[5] Several factors can contribute to this drop in yield:

  • Inefficient Mixing and Heat Transfer: On a larger scale, maintaining a homogeneous reaction mixture and consistent temperature is more challenging. Localized overheating can lead to decomposition of the product and reagents. Ensure you are using an appropriate-sized reaction vessel and an overhead stirrer that provides vigorous agitation. A temperature probe should be used to monitor the internal reaction temperature closely.

  • Order of Reagent Addition: The order of addition is critical in the Mitsunobu reaction. For the synthesis of β-lactones from N-protected serine, it is often recommended to add the azodicarboxylate slowly to a solution of the N-Cbz-D-serine and triphenylphosphine (TPP) at a low temperature (e.g., 0 °C or below).[6] This helps to control the reaction rate and minimize side reactions.

  • Solvent Choice and Concentration: The concentration of your reaction mixture can impact the reaction rate and the solubility of intermediates. Tetrahydrofuran (THF) is a commonly used solvent. If you are experiencing issues, ensure your solvent is anhydrous, as water will consume the Mitsunobu reagents. You may also need to adjust the solvent volume to maintain an optimal concentration as you scale up.

Issue 2: Difficulty in Removing Byproducts During Purification

Question: My primary challenge is purifying the N-Cbz-D-serine-β-lactone. I'm struggling to remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct. Column chromatography is not feasible for the scale I'm working at. Are there alternative purification strategies?

Answer: The removal of Mitsunobu byproducts is a well-documented challenge in large-scale synthesis.[5][7] Here are several strategies to consider:

  • Crystallization: If your N-Cbz-D-serine-β-lactone is a crystalline solid, you may be able to selectively crystallize it from the reaction mixture. Experiment with different solvent systems (e.g., diethyl ether, ethyl acetate/hexane) to induce crystallization of the product while leaving the byproducts in the mother liquor.

  • Byproduct Precipitation: In some cases, the hydrazine byproduct can be precipitated by adding a non-polar solvent like hexane or diethyl ether after the reaction is complete. The precipitated solid can then be removed by filtration.

  • Alternative Reagents: Consider using reagents that generate more easily removable byproducts. For instance, using diisopropyl azodicarboxylate (DIAD) may sometimes result in a hydrazine byproduct that is more amenable to removal than that from diethyl azodicarboxylate (DEAD).[5] Another alternative is 1,1'-(azodicarbonyl)dipiperidine (ADDP), which generates a hydrazine byproduct that is often more crystalline and easier to filter off.[5]

Experimental Protocol: Mitsunobu Cyclization of N-Cbz-D-Serine

This protocol provides a starting point for the synthesis of N-Cbz-D-serine-β-lactone. Optimization may be required based on your specific lab conditions and scale.

Materials:

  • N-Cbz-D-serine

  • Triphenylphosphine (TPP)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Cbz-D-serine (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of N-Cbz-D-serine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can then be purified by one of the methods described in the troubleshooting section (crystallization or chromatography).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for N-Cbz-D-serine-β-lactone, and how can I prevent it?

A1: The primary degradation pathway for β-lactones is nucleophilic ring-opening due to their high ring strain.[2][4] N-Cbz-D-serine-β-lactone is particularly labile.[8] Nucleophiles such as water, alcohols, and amines can attack the carbonyl carbon or the β-carbon, leading to the formation of N-Cbz-D-serine or its corresponding esters and amides. To prevent degradation:

  • Work under anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents.

  • Avoid basic conditions: The lactone is more susceptible to hydrolysis under basic conditions.

  • Storage: Store the purified product at low temperatures (-20 °C) under an inert atmosphere (nitrogen or argon).

Q2: Are there any specific safety precautions I should take when working with the reagents for the Mitsunobu reaction?

A2: Yes, the reagents for the Mitsunobu reaction require careful handling:

  • Azodicarboxylates (DEAD and DIAD): These are potentially explosive and should be handled with care. Avoid heating them, and always use a safety shield. They are also toxic and should be handled in a well-ventilated fume hood.

  • Triphenylphosphine (TPP): TPP is an irritant. Avoid inhalation of the dust and contact with skin and eyes.

Q3: Can I use a different protecting group for the serine nitrogen instead of Cbz?

A3: Yes, other protecting groups like tert-Butoxycarbonyl (Boc) can also be used. The choice of protecting group may influence the reaction conditions and the stability of the resulting β-lactone. For example, N-(tert-butoxycarbonyl)serine can also be cyclized to its β-lactone using modified Mitsunobu conditions.[6]

Part 3: Data and Diagrams

Table 1: Reagent Stoichiometry for N-Cbz-D-serine-β-lactone Synthesis
ReagentMolar EquivalenceNotes
N-Cbz-D-serine1.0Starting material
Triphenylphosphine (TPP)1.1 - 1.5Excess is used to drive the reaction to completion.
DIAD or DEAD1.1 - 1.5Excess is used to ensure full consumption of the starting material.
Diagrams

Diagram 1: Mitsunobu Reaction Mechanism for β-Lactone Formation

Mitsunobu_Mechanism TPP Ph₃P Betaine Ph₃P⁺-N(R)N⁻-CO₂R TPP->Betaine + DIAD DIAD DIAD Oxyphosphonium [Ph₃P⁺-O-Serine] + H-N(R)N⁻-CO₂R Betaine->Oxyphosphonium + Serine Serine N-Cbz-D-Serine Lactone N-Cbz-D-serine-β-lactone Oxyphosphonium->Lactone Intramolecular SN2 TPPO Ph₃P=O Oxyphosphonium->TPPO Hydrazine Reduced DIAD Oxyphosphonium->Hydrazine Scale_Up_Workflow Start Small-Scale Synthesis (1-2 mmol) ScaleUp Scale-Up (20-30 mmol) Start->ScaleUp Reaction Mitsunobu Reaction (Controlled Addition, Temp Monitoring) ScaleUp->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification Workup->Purification Crystallization Crystallization Purification->Crystallization Preferred for scale-up Chromatography Column Chromatography (If necessary) Purification->Chromatography For smaller scale/difficult cases FinalProduct Pure N-Cbz-D-serine-β-lactone Crystallization->FinalProduct Chromatography->FinalProduct Troubleshooting_Tree Problem Low Yield or Purity? YieldIssue Low Yield Problem->YieldIssue Yes PurityIssue Purity Issues Problem->PurityIssue Yes CheckMixing Improve Mixing & Temp Control YieldIssue->CheckMixing CheckReagents Verify Reagent Purity & Anhydrous Conditions YieldIssue->CheckReagents OptimizePurification Optimize Purification Method PurityIssue->OptimizePurification TryCrystallization Attempt Crystallization OptimizePurification->TryCrystallization AlternativeReagents Consider Alternative Mitsunobu Reagents OptimizePurification->AlternativeReagents

References

Technical Support Center: Troubleshooting Low Yield in β-Lactone Mediated Ligation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support resource for β-Lactone Mediated Ligation. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues leading to low ligation yields. As Senior Application Scientists, we understand that success lies in understanding the causality behind each experimental step. This center is designed to be a self-validating system, guiding you through logical troubleshooting to enhance the efficiency and reliability of your protein and peptide syntheses.

Section 1: Foundational Checks - Reagent & Substrate Integrity

The quality of your starting materials is paramount. The high reactivity of the β-lactone moiety, which makes it an excellent acyl donor, also renders it susceptible to degradation.

Q1: I suspect my peptide containing the C-terminal β-lactone is degrading. What are the common causes and how can I ensure its stability?

A1: Degradation of the β-lactone is a primary contributor to low ligation yields. The strained four-membered ring is highly susceptible to hydrolysis, which opens the ring to form an inert 3-hydroxycarboxylic acid (i.e., a C-terminal threonine residue).[1][2] This hydrolysis reaction effectively caps the peptide and prevents ligation.

Causality and Prevention:

  • pH-Induced Degradation: The stability of β-lactones is critically pH-dependent. They are most stable under acidic conditions (pH 2-4) and degrade rapidly in neutral to alkaline solutions.[1] For instance, the half-life of β-propiolactone at 25°C can decrease from 5 hours at pH 4 to just 1.5 hours at pH 7.[1]

  • Thermal Instability: Elevated temperatures accelerate hydrolysis. Long-term storage should be at -20°C to -70°C.[1] Avoid repeated freeze-thaw cycles.

  • Storage Form: Whenever possible, store your β-lactone-activated peptide as a lyophilized solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[1] If stock solutions are necessary, use an anhydrous aprotic solvent like DMSO and store in small aliquots at -80°C.[3]

Troubleshooting Protocol: Verifying β-Lactone Integrity

  • Prepare a fresh sample: Dissolve a small, precisely weighed amount of your lyophilized β-lactone peptide in an appropriate solvent for analysis.

  • Analyze via LC-MS: Immediately analyze the sample. The expected mass of the active β-lactone peptide should be the dominant peak.

  • Look for Hydrolysis Product: The primary degradation product will be the hydrolyzed form, which corresponds to the mass of the peptide with a C-terminal threonine (M + 18.01 Da relative to the lactone). The presence of a significant peak for this hydrolyzed species confirms degradation.

Section 2: Optimizing Core Reaction Conditions

Once reagent integrity is confirmed, the reaction environment is the next critical area to troubleshoot. The ligation is a competition between two nucleophiles attacking the β-lactone: the desired N-terminal cysteine thiol and the undesired water (or other nucleophiles).

Q2: My ligation yield is very low or non-existent, and I only recover the hydrolyzed β-lactone. How should I optimize the reaction pH?

A2: This is the most common issue encountered. The problem arises from a delicate balance: the nucleophile for the ligation, a cysteine thiolate (S⁻), is only present in significant concentrations at basic pH. However, basic conditions also accelerate the hydrolysis of the β-lactone.

The Causality of pH:

  • Below pH 8.0: The equilibrium for the N-terminal cysteine's side chain (pKa ≈ 8.3) favors the protonated thiol (-SH) form. The thiol is a poor nucleophile, and as a result, the rate of ligation is negligible. In this pH range, aqueous solution outcompetes the desired thiolysis, leading almost exclusively to the hydrolyzed byproduct.[2][4] Experiments conducted in PBS buffer at pH 7.8 or 6.8 have been shown to yield only the hydrolysis product.[2][4]

  • Optimal pH ≈ 10: At a higher pH, typically around 10, a sufficient population of the highly nucleophilic thiolate anion (S⁻) is generated. This thiolate is potent enough to outcompete hydrolysis and efficiently attack the β-lactone, driving the ligation forward.[2][4] In model systems, switching the pH from 8 to 10 using a non-nucleophilic base like triethylamine (Et₃N) increased the yield from 0% to 82%.[2][4]

Experimental Protocol: pH Optimization

  • Reagent Preparation:

    • Dissolve the N-terminal cysteine peptide in degassed, purified water.

    • Dissolve the C-terminal β-lactone peptide in a minimal amount of a compatible organic solvent (e.g., acetonitrile or DMSO) before adding it to the aqueous reaction mixture to prevent premature hydrolysis.

  • Reaction Setup:

    • Combine the two peptide solutions to a final concentration of approximately 1-10 mM.

    • Adjust the pH of the reaction mixture to 10 using a 1 M solution of a non-nucleophilic base like triethylamine (Et₃N). Avoid nucleophilic bases like DABCO or imidazole, which can interfere with the reaction.[2]

  • Incubation:

    • Incubate the reaction at room temperature (25°C). Increasing the temperature does not necessarily improve the yield and may accelerate hydrolysis.[2]

  • Monitoring:

    • Monitor the reaction progress by taking aliquots at time points (e.g., 10 min, 30 min, 1h, 2h) and analyzing via LC-MS. The reaction is often rapid and can be complete within 2 hours.[4]

Q3: What role do additives play? Should I use thiol additives like in standard Native Chemical Ligation (NCL)?

A3: No, you should not use thiol additives. Standard NCL often employs thiol catalysts like 4-mercaptophenylacetic acid (MPAA) to facilitate a reversible transthioesterification step.[5] However, β-lactone mediated ligation operates via a different mechanism—the direct, irreversible nucleophilic attack of the cysteine thiolate on the activated lactone ring. The presence of external nucleophilic additives can disrupt this process and may lead to unwanted side reactions or increased hydrolysis.[2][4] This reaction is designed to be additive-free.[6]

Optimized Reaction Parameters Summary

ParameterRecommended ValueRationale & References
pH 10.0Maximizes cysteine thiolate (S⁻) concentration to favor ligation over hydrolysis.[2][4]
Base Triethylamine (Et₃N)A non-nucleophilic organic base that effectively adjusts pH without competing in the reaction.[2][4]
Temperature Room Temperature (~25°C)Sufficient for rapid ligation; higher temperatures do not improve yield and may increase hydrolysis.[2]
Additives NoneThiol catalysts or other nucleophilic additives are unnecessary and can be detrimental.[2][4][6]
Peptide Conc. 1-10 mMA common concentration range for efficient bimolecular reactions.

Section 3: Understanding Side Reactions and Substrate Scope

Even under optimized conditions, understanding potential side reactions and the limitations of your substrates is key to achieving high yields.

Q4: Besides hydrolysis, are there other common side reactions like epimerization?

A4: A significant advantage of β-lactone mediated ligation is its resistance to epimerization. The use of a C-terminal β-lactone, derived from residues like threonine, provides a highly constrained ring structure that facilitates rapid peptide ligation without detectable epimerization at the α-center.[2][7] This is a major improvement over traditional C-terminal thioesters of β-branched amino acids (e.g., Thr, Val), which react slowly and are susceptible to epimerization and hydrolysis.[4][7]

The chemoselectivity is also excellent. The reaction is highly specific for the N-terminal cysteine. Side chains of other reactive amino acids such as Lysine, Aspartic Acid, Histidine, Arginine, Tyrosine, and Serine do not interfere with the ligation process.[2][4]

Q5: Are there limitations on the amino acids that can be used for this ligation?

A5: Yes, the stability of the β-lactone itself is a key factor.

  • Threonine-derived β-lactones are well-established and robust for this methodology, providing an excellent route to ligate at sterically congested Thr-Xaa junctions.[2][4]

  • Serine-derived β-lactones were investigated as a potential alternative but proved to be too labile (unstable) to be effective for ligation under these conditions.[2][4]

The N-terminal fragment must possess a cysteine residue for the initial thiolysis to occur. However, this cysteine can subsequently be desulfurized to an alanine, expanding the accessible ligation sites.[5]

Visual Workflow and Troubleshooting Guides

To provide a clearer picture, the following diagrams illustrate the experimental workflow and a logical troubleshooting path.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Analysis & Purification Lactone C-terminal β-Lactone Peptide (Lyophilized Solid) Mix Combine Peptides Adjust to pH 10 Incubate @ RT Lactone->Mix Add last Cys N-terminal Cysteine Peptide Cys->Mix Buffer Degassed H₂O & Et₃N Base Buffer->Mix LCMS Monitor by LC-MS Mix->LCMS Reaction Monitoring Purify Purify by HPLC LCMS->Purify Upon Completion Product Final Ligated Polypeptide Purify->Product

Caption: A standard workflow for β-lactone mediated ligation.

Troubleshooting Logic Diagram

G start Low Ligation Yield Observed check_lactone Q: Is the β-lactone starting material intact? start->check_lactone lactone_ok YES check_lactone->lactone_ok  Intact lactone_bad NO check_lactone->lactone_bad  Degraded check_ph Q: Was the reaction run at pH 10? lactone_ok->check_ph re_synthesize Action: Re-synthesize or acquire fresh β-lactone peptide. Verify storage/handling protocols. lactone_bad->re_synthesize ph_ok YES check_ph->ph_ok  Correct pH ph_bad NO check_ph->ph_bad  Incorrect pH check_byproduct Q: What is the major species by LC-MS? ph_ok->check_byproduct adjust_ph Action: Repeat ligation at pH 10 using a non-nucleophilic base (e.g., Et₃N). ph_bad->adjust_ph hydrolysis Hydrolysis Product (M+18) check_byproduct->hydrolysis starting_material Unreacted Starting Materials check_byproduct->starting_material hydrolysis_cause Indicates conditions still favor hydrolysis. Confirm pH in situ and ensure rapid mixing. hydrolysis->hydrolysis_cause sm_cause Indicates poor reactivity. Confirm Cys peptide purity and concentration. Check for inhibitors in buffer. starting_material->sm_cause

Caption: A logical flowchart for troubleshooting low ligation yield.

References

Validation & Comparative

A Comparative Guide to N-Carbobenzyloxy-D-serine-beta-lactone and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Serine Proteases

Serine proteases are a vast and crucial family of enzymes involved in a myriad of physiological processes, including digestion, blood coagulation, immunity, and inflammation.[1][2] Their activity is characterized by a catalytic triad in their active site, which features a highly reactive serine residue.[1] Given their central role in biology, the dysregulation of serine protease activity is implicated in numerous diseases, making them prime targets for therapeutic intervention and requiring their precise control during experimental procedures.[1][2]

The Landscape of Serine Protease Inhibitors

Serine protease inhibitors are broadly categorized as either irreversible or reversible.[2] Irreversible inhibitors, such as the focus of this guide, Z-D-Ser-BL, and sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable, covalent bond with the active site serine, leading to permanent inactivation.[2][3] Reversible inhibitors, which include natural polypeptides like Aprotinin and small molecules like Leupeptin, bind non-covalently or form a transient covalent intermediate, allowing for the potential restoration of enzyme activity.[2][4] The choice between these classes is dictated by the experimental goal; irreversible inhibitors are often preferred for complete and lasting inactivation during protein extraction, while reversible inhibitors are more suited for modulating protease activity within a dynamic biological system.[2]

In Focus: N-Carbobenzyloxy-D-serine-beta-lactone (Z-D-Ser-BL)

Mechanism of Action: Z-D-Ser-BL belongs to the class of mechanism-based, or "suicide," inhibitors. Its strained β-lactone ring is susceptible to nucleophilic attack by the active site serine of the protease. This reaction results in the formation of a stable, covalent acyl-enzyme intermediate, which effectively and irreversibly inactivates the enzyme.[3] The β-lactone warhead is a key feature of several potent covalent inhibitors targeting serine hydrolases.[3]

Specificity and Applications: While information on the broad-spectrum activity of Z-D-Ser-BL is less consolidated than for other inhibitors, its D-serine scaffold suggests a degree of stereospecificity. It has been noted for its ability to inhibit caspases, a family of cysteine proteases with serine-like substrate specificity that are central to apoptosis. This makes it a useful tool in cell death studies, although it is important to note that it is not exclusively a caspase inhibitor and may affect other serine proteases.

Comparative Analysis of Key Serine Protease Inhibitors

The selection of an appropriate inhibitor is a critical decision in experimental design. Below is a comparative analysis of Z-D-Ser-BL and other widely used serine protease inhibitors.

Key Competitors:
  • Phenylmethylsulfonyl fluoride (PMSF): A classic, low-cost irreversible inhibitor. However, it is highly toxic, has poor solubility in aqueous solutions, and a short half-life at physiological pH.[5][6]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF or Pefabloc SC®): A superior alternative to PMSF, AEBSF is water-soluble, significantly less toxic, and more stable in aqueous solutions.[5][6][7][8] It acts as a potent, irreversible inhibitor of a broad range of serine proteases including trypsin, chymotrypsin, and thrombin.[7][8][9]

  • Serpins (Serine Protease Inhibitors): A superfamily of natural, irreversible inhibitors that employ a unique suicide substrate mechanism involving a dramatic conformational change to trap and inactivate the target protease.[10] They are highly specific but are large proteins, which can limit their cell permeability and introduce complexity in some experimental systems.

  • Peptide-Based Inhibitors (e.g., Leupeptin, Aprotinin): These are typically reversible inhibitors. Leupeptin inhibits both serine and cysteine proteases, while Aprotinin is a specific, competitive inhibitor of serine proteases like trypsin.[4][11] Their reversibility and specificity make them valuable for specific applications.

Quantitative Data Summary
InhibitorMechanismTarget ClassWater SolubilityStability (in aqueous buffer)ToxicityKey AdvantagesKey Disadvantages
Z-D-Ser-BL Irreversible, CovalentSerine Proteases, CaspasesModerateModerateModerateMechanism-based, stereospecificityLess characterized broad-spectrum activity
PMSF Irreversible, CovalentBroad-spectrum SerineVery Low[7]Low (half-life ~30 min at pH 8)[6]High (Neurotoxin)[5][12]Low cost, rapid action[5]High toxicity, poor stability & solubility[5][6]
AEBSF Irreversible, CovalentBroad-spectrum Serine[7][8][9]High (200 mg/mL)[7][8]High (stable at neutral pH)[8][13]Low (14x less toxic than PMSF)[7]High stability & solubility, low toxicity[5][7]Can modify off-target residues (Tyr, Lys)[5][8]
Serpins Irreversible, Suicide SubstrateHighly Specific SerineHighHighLowHigh specificityLarge size, potential immunogenicity
Leupeptin Reversible, CovalentSerine & CysteineHighHighLowBroad serine/cysteine inhibitionReversible, may not be ideal for complete inactivation
Aprotinin Reversible, CompetitiveSpecific Serine (Trypsin-like)HighHighLowHigh specificity for trypsin-like proteasesReversible, polypeptide nature

Experimental Protocols for Inhibitor Evaluation

To ensure scientific rigor, protocols for evaluating and comparing inhibitors must be robust and include appropriate controls.

Protocol 1: In Vitro Determination of IC50 using a Chromogenic Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for an inhibitor against a specific serine protease (e.g., trypsin).

Causality Behind Experimental Choices:

  • Chromogenic Substrate: Provides a simple, colorimetric readout directly proportional to enzyme activity.

  • Pre-incubation Step: Crucial for irreversible inhibitors to allow time for the covalent modification of the enzyme to occur.

  • Controls: The "No Inhibitor" control establishes the 100% activity baseline, while the "Vehicle Control" ensures that the solvent used to dissolve the inhibitor does not affect enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Enzyme Stock: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

    • Substrate Stock: Prepare a 10 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of the inhibitor (e.g., AEBSF) in the appropriate solvent (water for AEBSF, anhydrous isopropanol for PMSF). Create a serial dilution series (e.g., from 1 mM to 1 nM) in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of each inhibitor dilution to the respective wells. For controls, add 10 µL of the solvent (vehicle control) or Assay Buffer (no inhibitor control).

    • Add 10 µL of the diluted enzyme solution to all wells.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the L-BAPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibitor Cytotoxicity (MTT Assay)

This protocol assesses the general toxicity of an inhibitor on a cultured cell line.

Causality Behind Experimental Choices:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is reduced to a purple formazan product by mitochondrial reductases in living cells. The amount of formazan is directly proportional to the number of viable cells.

  • Dose Range: Using a wide range of inhibitor concentrations is essential to determine the concentration at which toxic effects become apparent.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Inhibitor Treatment:

    • Prepare a range of inhibitor concentrations in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).

    • Incubate for 24-48 hours.[9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 5 minutes and read the absorbance at 540 nm.[9]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against inhibitor concentration to assess the cytotoxic effects.

Visualizations: Mechanisms and Workflows

G cluster_0 Mechanism of Covalent Inhibition by a β-Lactone E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES Formation of Non-covalent Complex EI_int Irreversibly Inactivated Enzyme ES->EI_int Nucleophilic Attack (Ring Opening) Ser Active Site Serine (Nucleophile) Ser->ES Lactone β-Lactone Inhibitor Lactone->E_S Binds to Active Site

Caption: Covalent inhibition by a β-lactone suicide inhibitor.

G start Start: Prepare Reagents plate Dispense Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate start->plate preincubate Pre-incubate at 37°C (15 min) plate->preincubate add_sub Add Chromogenic Substrate (Initiate Reaction) preincubate->add_sub read Kinetic Read at 405 nm (20 min) add_sub->read analyze Calculate Reaction Velocities read->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot end Determine IC50 plot->end

Caption: Workflow for in vitro IC50 determination.

G q1 Goal: Complete & Sustained Inhibition? q2 Is Aqueous Stability/Solubility Critical? q1->q2 Yes q4 Need to Modulate Activity Reversibly? q1->q4 No q3 Is Low Toxicity Required? q2->q3 Yes a_pmsf Use PMSF (with caution) q2->a_pmsf No (cost-sensitive) q3->a_pmsf No a_aebsf Use AEBSF (Pefabloc SC) q3->a_aebsf Yes q5 Targeting a Specific Protease? q4->q5 Yes a_rev Use Reversible Inhibitor (e.g., Leupeptin) q4->a_rev No (Broad Spectrum) q5->a_rev No a_spec Use Specific Inhibitor (e.g., Aprotinin, Serpin) q5->a_spec Yes

Caption: Decision tree for selecting a serine protease inhibitor.

Conclusion and Future Perspectives

The choice of a serine protease inhibitor is a critical parameter that can significantly impact experimental outcomes. While classic inhibitors like PMSF have been staples in the lab, their significant drawbacks in terms of stability and toxicity have led to the development and preference for superior alternatives like AEBSF.[5][6] this compound represents a class of mechanism-based inhibitors whose strained ring chemistry provides potent and irreversible inactivation.

For general applications requiring robust, safe, and stable inhibition, AEBSF stands out as the superior choice for broad-spectrum serine protease inhibition during protein purification and analysis.[7][13] For studies requiring high specificity or reversible modulation of protease activity, peptide-based inhibitors or natural inhibitors like serpins are more appropriate. Z-D-Ser-BL and similar β-lactone compounds offer a valuable tool for specific mechanistic studies, particularly in the context of enzymes that recognize this unique warhead, such as certain caspases. The continued development of covalent inhibitors with novel reactive groups and targeting moieties promises to deliver even more potent and selective tools for dissecting the complex roles of serine proteases in health and disease.[14][15]

References

A Comparative Guide to the Enantiomeric Activity of N-Cbz-serine-β-lactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. This guide provides an in-depth comparison of the L- and D-enantiomers of N-(benzyloxycarbonyl)-serine-β-lactone (N-Cbz-serine-β-lactone), a reactive and versatile chemical entity with significant potential as an enzyme inhibitor. We will delve into the profound impact of chirality on its inhibitory mechanism, supported by experimental data, and provide detailed protocols for its synthesis and evaluation.

Introduction: The Significance of Chirality in β-Lactone Inhibitors

β-lactones are a class of strained four-membered cyclic esters that have garnered considerable attention as inhibitors of various enzymes, particularly serine and cysteine proteases.[1] Their inherent ring strain makes them susceptible to nucleophilic attack, leading to covalent modification of active site residues. The N-Cbz-serine-β-lactone scaffold, derived from the readily available amino acid serine, offers a chiral center that dramatically influences its interaction with target enzymes. Understanding the differential activity of its L- and D-enantiomers is crucial for the rational design of selective and potent therapeutic agents.

Comparative Inhibitory Activity: A Tale of Two Enantiomers

The most striking illustration of the differential activity between the L- and D-enantiomers of N-Cbz-serine-β-lactone comes from studies on the hepatitis A virus (HAV) 3C cysteine proteinase, an enzyme essential for viral replication.[2] This enzyme, despite being a cysteine protease, shares structural similarities with the chymotrypsin-like serine proteases.

Distinct Mechanisms of Inhibition

Experimental data reveals that the two enantiomers inhibit the HAV 3C proteinase through fundamentally different mechanisms:

  • L-N-Cbz-serine-β-lactone acts as an irreversible inactivator .[2]

  • D-N-Cbz-serine-β-lactone behaves as a reversible competitive inhibitor .[2]

This divergence in mechanism underscores the critical role of stereochemistry in the interaction between the inhibitor and the enzyme's active site.

Quantitative Comparison of Inhibitory Potency

The kinetic parameters for the inhibition of HAV 3C proteinase by the two enantiomers quantify their distinct behaviors.

EnantiomerInhibition Typek_inact (min⁻¹)K_I (M)k_inact/K_I (M⁻¹min⁻¹)K_i (M)
L-N-Cbz-serine-β-lactone Irreversible0.701.84 x 10⁻⁴3800N/A
D-N-Cbz-serine-β-lactone Reversible CompetitiveN/AN/AN/A1.50 x 10⁻⁶

Data sourced from Lall, M. S., et al. (1999).[2]

As the data indicates, the D-enantiomer is a potent reversible inhibitor with a K_i value in the low micromolar range. In contrast, the L-enantiomer irreversibly inactivates the enzyme, with a second-order rate constant (k_inact/K_I) of 3800 M⁻¹min⁻¹.

Mechanistic Insights into Irreversible Inactivation by the L-Enantiomer

The irreversible inactivation of the HAV 3C proteinase by L-N-Cbz-serine-β-lactone has been elucidated through mass spectrometry and NMR studies.[2] The mechanism involves a nucleophilic attack by the active site cysteine residue (Cys-172) on the β-carbon of the lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable covalent bond between the enzyme and the inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme HAV 3C Protease (with active site Cys-172) Covalent_Complex Inactive Covalently Modified Enzyme Enzyme->Covalent_Complex Nucleophilic attack by Cys-172 thiol L_Lactone L-N-Cbz-serine-β-lactone L_Lactone->Covalent_Complex Ring opening at β-position

Caption: Mechanism of irreversible inhibition of HAV 3C protease by L-N-Cbz-serine-β-lactone.

Activity Against Serine Proteases: An Unresolved Question

While the differential activity of the N-Cbz-serine-β-lactone enantiomers against a cysteine protease is well-documented, their comparative activity against classical serine proteases like chymotrypsin and elastase remains an area for further investigation.

A study on the hydrolysis of the enantiomers of a related compound, 3-benzyl-2-oxetanone, by α-chymotrypsin showed that the enzyme was "virtually unable to differentiate the enantiomers".[3] This suggests that the pronounced stereospecificity observed with the HAV 3C cysteine protease may not be a universal phenomenon for all protease interactions with β-lactones.

The lack of direct comparative data for L- and D-N-Cbz-serine-β-lactone against serine proteases highlights a critical knowledge gap. Future studies should focus on performing detailed kinetic analyses (k_inact, K_I, and K_i) of both enantiomers against a panel of serine proteases to determine if the stereospecific inhibition mechanism is transferable.

Experimental Protocols

To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis of the chiral N-Cbz-serine-β-lactones and a general procedure for assessing their inhibitory activity against serine proteases.

Synthesis of N-Cbz-L-serine-β-lactone

The synthesis of optically pure N-Cbz-serine-β-lactones is readily achieved from the corresponding N-protected serine enantiomers via a modified Mitsunobu reaction.

G N_Cbz_L_Serine N-Cbz-L-Serine Reaction_Mixture Reaction Mixture N_Cbz_L_Serine->Reaction_Mixture Mitsunobu_Reagents Ph₃P, DEAD (or DIAD) Mitsunobu_Reagents->Reaction_Mixture THF_Solvent Anhydrous THF THF_Solvent->Reaction_Mixture Purification Flash Chromatography Reaction_Mixture->Purification Product N-Cbz-L-serine-β-lactone Purification->Product

Caption: Workflow for the synthesis of N-Cbz-L-serine-β-lactone.

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Addition of N-Cbz-L-Serine: In a separate flask, dissolve N-Cbz-L-serine in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Cbz-L-serine-β-lactone.

Note: The synthesis of the D-enantiomer follows the same procedure, starting with N-Cbz-D-serine.

Serine Protease Inhibition Assay (General Protocol)

This protocol can be adapted for various serine proteases, such as chymotrypsin or elastase, using their respective chromogenic or fluorogenic substrates.

G cluster_0 Assay Components cluster_1 Assay Procedure Enzyme Serine Protease (e.g., Chymotrypsin) Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor N-Cbz-serine-β-lactone (L- or D-enantiomer) Inhibitor->Preincubation Substrate Chromogenic/Fluorogenic Substrate Initiation Add Substrate to Initiate Reaction Substrate->Initiation Preincubation->Initiation Measurement Monitor Absorbance/ Fluorescence over Time Initiation->Measurement

Caption: General workflow for a serine protease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the serine protease, the L- and D-enantiomers of N-Cbz-serine-β-lactone (typically in DMSO), and the appropriate chromogenic or fluorogenic substrate in a suitable assay buffer (e.g., Tris-HCl or HEPES at physiological pH).

  • Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of the inhibitor to the designated wells. Include control wells with buffer and DMSO (vehicle control) and wells with a known standard inhibitor (positive control).

  • Enzyme Addition and Pre-incubation: Add the serine protease solution to all wells except the blank. Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C) to allow for binding or inactivation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. For reversible inhibitors, determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model. For irreversible inhibitors, determine the apparent second-order rate constant (k_inact/K_I) by plotting the observed rate of inactivation (k_obs) against the inhibitor concentration.

Conclusion and Future Directions

The L- and D-enantiomers of N-Cbz-serine-β-lactone exhibit remarkably different inhibitory activities against the HAV 3C cysteine proteinase, with the L-enantiomer acting as an irreversible inactivator and the D-enantiomer as a potent reversible inhibitor. This stark contrast highlights the profound influence of stereochemistry on the molecular interactions governing enzyme inhibition.

While the synthesis of these chiral β-lactones is well-established, a significant gap remains in our understanding of their comparative activity against serine proteases. Future research should be directed towards a systematic evaluation of both enantiomers against a panel of serine proteases to ascertain whether the observed stereospecificity is a broader phenomenon. Such studies will not only deepen our fundamental understanding of enzyme-inhibitor interactions but also pave the way for the development of highly selective and potent β-lactone-based therapeutics.

References

A Comparative Guide to Alternatives for N-Carbobenzyloxy-D-serine-β-lactone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and the creation of complex bioactive molecules, the serine moiety is a cornerstone. For decades, N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-Ser-β-lactone) has served as a reliable and effective electrophilic precursor for the introduction of the D-serine scaffold and the stereoselective synthesis of β-substituted α-amino acids. Its high reactivity, driven by the strain of the four-membered β-lactone ring, allows for efficient ring-opening reactions with a variety of nucleophiles. However, the evolving demands of modern synthetic chemistry—seeking milder reaction conditions, broader functional group tolerance, and greater synthetic efficiency—have spurred the development of several powerful alternatives.

This guide provides a comprehensive comparison of the leading alternatives to Cbz-D-Ser-β-lactone, offering an objective analysis of their performance based on available experimental data. We will delve into the nuances of each method, from the use of alternative protecting groups to cutting-edge enzymatic and late-stage functionalization strategies, empowering you to make informed decisions for your specific synthetic challenges.

The Benchmark: N-Carbobenzyloxy-D-serine-β-lactone

N-Cbz-D-serine-β-lactone is typically synthesized from N-Cbz-D-serine via a Mitsunobu reaction, which proceeds through the activation of the hydroxyl group followed by intramolecular cyclization. This reagent is a versatile building block for creating β-substituted alanines through nucleophilic ring-opening at the β-carbon.

Alternative 1: N-tert-Butoxycarbonyl (Boc)-D-serine-β-lactone

The most direct alternative to the Cbz-protected variant is N-Boc-D-serine-β-lactone. The tert-butoxycarbonyl (Boc) protecting group offers the significant advantage of being removable under acidic conditions, which are orthogonal to the hydrogenolysis conditions required for Cbz group removal. This provides greater flexibility in multi-step syntheses where catalytic hydrogenation might be incompatible with other functional groups in the molecule.

Comparative Performance:

While direct, side-by-side comparative studies are scarce, the reactivity of the β-lactone ring itself is largely independent of the N-protecting group. Both Cbz- and Boc-protected serine-β-lactones are effective in ring-opening reactions. The choice between them is primarily dictated by the overall synthetic strategy and the compatibility of their deprotection conditions with the target molecule.

FeatureN-Cbz-D-serine-β-lactoneN-Boc-D-serine-β-lactone
Protecting Group Carbobenzyloxy (Cbz)tert-Butoxycarbonyl (Boc)
Deprotection Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., TFA)
Reactivity High (strained β-lactone ring)High (strained β-lactone ring)
Applications Synthesis of β-substituted alanines, peptide synthesisSynthesis of β-substituted alanines, peptide synthesis

Experimental Protocol: Synthesis of N-Boc-L-serine-β-lactone

This protocol is adapted from literature procedures for the synthesis of protected serine-β-lactones.

  • Preparation of Starting Material: Dissolve N-Boc-L-serine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Mitsunobu Reaction: Cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add triphenylphosphine (PPh₃, 1.1 equivalents) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours and then allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc-L-serine-β-lactone as a white solid.

Alternative 2: Late-Stage Serine Functionalization

A paradigm shift from the use of pre-functionalized building blocks is the late-stage functionalization of serine residues already incorporated within a peptide or a complex molecule. This approach is particularly powerful for creating libraries of analogs from a common precursor. A notable example is the deoxygenative functionalization of serine, which transforms the serine side chain into a variety of other functionalities.

Photocatalytic Deoxygenative Giese Addition:

This innovative method employs a phosphoramidite reagent in conjunction with a photocatalyst to activate the serine hydroxyl group. This generates an alanine radical that can then undergo a Giese addition with various radical acceptors, leading to the formation of a C-C bond at the β-position.

Comparative Performance:

FeatureN-Cbz-D-serine-β-lactoneLate-Stage Functionalization (Photocatalytic)
Timing of Modification Pre-incorporation (building block)Post-incorporation (modification of existing serine)
Versatility Limited to nucleophilic ring-openingBroad scope of radical acceptors for C-C bond formation
Reaction Conditions Often requires strong nucleophilesMild, photocatalytic conditions at room temperature
Substrate Scope Small moleculesComplex peptides and proteins
Yield Generally good to excellentModerate to good, depending on the substrate and acceptor

Experimental Protocol: Late-Stage Deoxygenative Functionalization of a Serine-Containing Peptide

This is a generalized protocol based on published methods.

  • Peptide Preparation: The serine-containing peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Phosphorylation: The resin-bound peptide is treated with a phosphoramidite reagent in the presence of an activator (e.g., 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.

  • Photocatalytic Giese Addition: The phosphorylated peptide on resin is suspended in a suitable solvent (e.g., DMSO/H₂O) with a photocatalyst (e.g., an iridium or ruthenium complex), a radical acceptor, and a sacrificial electron donor (e.g., Hantzsch ester). The mixture is irradiated with visible light for several hours.

  • Cleavage and Deprotection: The modified peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative 3: Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of β-amino acids. Enzymes such as transaminases and aminomutases can be employed to produce these valuable compounds, often with exquisite control over the stereochemistry.

Transaminase-Mediated Synthesis:

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a keto acid acceptor. For the synthesis of β-amino acids, a β-keto acid is used as the substrate. This method can achieve high enantiomeric excess.

Comparative Performance:

FeatureN-Cbz-D-serine-β-lactoneEnzymatic Synthesis (Transaminase)
Stereoselectivity High (dependent on chiral starting material)Excellent (enzyme-controlled)
Reaction Conditions Often requires anhydrous conditions and inert atmosphereAqueous, mild pH and temperature
Environmental Impact Use of organic solvents and reagents"Green" chemistry, biodegradable catalyst
Substrate Scope Broad range of nucleophilesLimited to the enzyme's substrate specificity
Scalability Well-established for lab and industrial scaleCan be challenging due to enzyme cost and stability

Experimental Protocol: General Procedure for Transaminase-Catalyzed Synthesis of a β-Amino Acid

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Substrate Addition: Add the β-keto acid substrate and an amino donor (e.g., isopropylamine).

  • Enzyme and Cofactor: Add the transaminase enzyme and the necessary cofactor, pyridoxal 5'-phosphate (PLP).

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for 24-48 hours. Monitor the conversion by HPLC or GC.

  • Work-up and Purification: After the reaction is complete, remove the enzyme by precipitation or filtration. Isolate the β-amino acid product by ion-exchange chromatography or crystallization.

Visualization of Methodologies

Workflow for Synthesis of β-Substituted Alanines using N-Cbz-D-serine-β-lactone

A N-Cbz-D-serine B Mitsunobu Reaction (PPh3, DEAD/DIAD) A->B Cyclization C N-Cbz-D-serine-β-lactone B->C E Ring Opening C->E D Nucleophile (Nu-) D->E F β-Substituted N-Cbz-D-alanine E->F

Caption: Synthesis of β-substituted alanines via N-Cbz-D-serine-β-lactone.

Workflow for Late-Stage Serine Functionalization

A Serine-containing Peptide (on resin) C Phosphorylation A->C B Phosphoramidite Reagent B->C D Phosphorylated Peptide C->D F Deoxygenative Giese Addition D->F E Photocatalyst, Light, Radical Acceptor E->F G Functionalized Peptide F->G

Caption: Late-stage functionalization of a serine residue in a peptide.

Workflow for Enzymatic Synthesis of β-Amino Acids

A β-Keto Acid D Enzymatic Amination A->D B Amino Donor B->D C Transaminase, PLP C->D E β-Amino Acid D->E

Caption: Enzymatic synthesis of β-amino acids using a transaminase.

Conclusion: Selecting the Optimal Reagent

The choice of reagent for introducing a serine-derived moiety or synthesizing a β-substituted amino acid is a critical decision that impacts the overall efficiency and success of a synthetic campaign.

  • N-Cbz-D-serine-β-lactone remains a valuable and reliable reagent, particularly for straightforward syntheses where its deprotection conditions are compatible with the target molecule.

  • N-Boc-D-serine-β-lactone offers a key advantage in terms of orthogonal protection, providing greater flexibility in complex synthetic routes.

  • Late-stage serine functionalization represents a paradigm shift, enabling the diversification of complex peptides and natural products at a late stage, which is invaluable for structure-activity relationship studies.

  • Enzymatic synthesis provides an environmentally friendly and highly stereoselective approach, although its application may be limited by the substrate specificity of the chosen enzyme.

Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic target, the desired level of stereocontrol, the compatibility of reaction conditions with other functional groups, and the overall strategic goals of the research program. This guide provides the foundational knowledge and comparative data to navigate these choices with confidence.

A Comparative Guide to Amide Bond Formation: The Specialized Role of N-Cbz-D-serine-β-lactone versus Conventional Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereochemically precise formation of amide bonds is the linchpin of synthetic chemistry, particularly in the assembly of peptides and complex organic molecules. The choice of coupling reagent is a critical decision that dictates reaction efficiency, product purity, and the preservation of chiral integrity. While the landscape is dominated by well-established classes of reagents like carbodiimides and onium salts, specialized reagents offer unique synthetic pathways.

This guide provides an in-depth comparison of the efficacy and application of N-Cbz-D-serine-β-lactone against the industry's most prevalent coupling reagents. We will dissect the mechanistic nuances, compare performance metrics, and provide actionable experimental protocols to guide your selection process, ensuring optimal outcomes for your specific synthetic challenges.

The Fundamental Role of a Coupling Reagent

In peptide synthesis, the core challenge is the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another.[1][2] This condensation reaction is not spontaneous and requires the "activation" of the carboxylic acid. A coupling reagent facilitates this by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][3] The ideal reagent accomplishes this rapidly, with high fidelity, and crucially, without disturbing the stereochemistry of the chiral α-carbon—a phenomenon known as racemization.[4][5]

N-Cbz-D-serine-β-lactone: A Reactive Building Block, Not a Universal Coupler

N-Cbz-D-serine-β-lactone is a strained, four-membered ring system. Its reactivity stems not from activating an external carboxylic acid, but from the high ring strain that promotes its own opening upon attack by a nucleophile. This fundamental difference categorizes it less as a general "coupling reagent" and more as a specialized, electrophilic building block for incorporating a protected serine derivative into a molecule.

Mechanism of Action

The reaction involves the nucleophilic attack on the β-lactone ring. Critically, the regioselectivity of this attack—and thus the final product—is highly dependent on the solvent and reaction conditions.[6]

  • Alkyl-Oxygen Cleavage: In aprotic solvents like acetonitrile, nucleophiles (e.g., trimethylsilylamines) primarily attack the β-carbon (C3). This cleaves the alkyl-oxygen bond and results in the formation of optically pure N-Cbz-β-amino-L-alanine derivatives. This pathway is invaluable for synthesizing non-canonical amino acids.[6]

  • Acyl-Oxygen Cleavage: In halogenated solvents like chloroform or with certain metal-amine reagents, the nucleophile attacks the carbonyl carbon. This cleaves the acyl-oxygen bond to generate amides of N-Cbz-L-serine.[6]

It is important to note that in some applications, such as its initial consideration for C-terminal activation in native chemical ligation, the serine-derived β-lactone proved too unstable and decomposed during the activation step.[7][8]

G cluster_main N-Cbz-D-serine-β-lactone Ring Opening cluster_path1 Path A: Alkyl-Oxygen Cleavage (e.g., Acetonitrile) cluster_path2 Path B: Acyl-Oxygen Cleavage (e.g., Chloroform) reagent N-Cbz-D-serine-β-lactone attack_beta Attack at β-carbon reagent->attack_beta Solvent Dependent attack_carbonyl Attack at Carbonyl reagent->attack_carbonyl Solvent Dependent nucleophile Nucleophile (R-NH2) nucleophile->reagent product_beta β-Amino-L-alanine Derivative attack_beta->product_beta product_acyl N-Cbz-L-serine Amide attack_carbonyl->product_acyl

Caption: Solvent-dependent regioselectivity of β-lactone ring opening.

A Comparative Analysis of Mainstream Coupling Reagents

For the vast majority of amide bond formations, researchers turn to established classes of coupling reagents. These are designed to be broadly applicable activators for any protected amino acid.

Carbodiimides (DCC, DIC, EDC)

Carbodiimides are among the oldest and most cost-effective coupling reagents.[5] They function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

  • Advantages:

    • Cost-Effective: DCC and DIC are significantly cheaper, making them suitable for large-scale synthesis.[9]

    • Water-Soluble Workup (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, allowing for simple purification via aqueous extraction, which is ideal for bioconjugation.[10][11]

  • Disadvantages:

    • High Racemization Risk: The O-acylisourea intermediate is unstable and prone to forming an oxazolone, a key intermediate in the racemization pathway.[12] This necessitates the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization.[13]

    • Byproduct Removal (DCC/DIC): The dicyclohexylurea (DCU) byproduct of DCC is insoluble in most organic solvents, requiring removal by filtration, which can be cumbersome.[9][10] The diisopropylurea from DIC is more soluble but can still complicate purification.[14]

    • Allergenicity: DCC is a known potent sensitizer and requires careful handling.[11]

Onium Salts: Aminium/Uronium and Phosphonium Reagents

Onium salts have become the gold standard for high-efficiency peptide synthesis, especially for challenging sequences.[1] They react with the carboxylate to form an active ester intermediate that is more stable than the O-acylisourea from carbodiimides, leading to lower racemization and higher yields.[15]

  • Aminium/Uronium Salts (HATU, HBTU, HCTU):

    • Mechanism: These reagents activate the carboxylic acid to form an OBt- or OAt-active ester, which then reacts with the amine.[4][16] HATU is generally considered superior to HBTU because the resulting OAt-ester is more reactive and the 7-azabenzotriazole moiety is thought to provide a neighboring group effect that accelerates the coupling reaction.[15][17][18]

    • Advantages:

      • High Efficiency & Speed: Reactions are often complete in minutes.[4][14] HATU, in particular, excels in coupling sterically hindered amino acids.[18][19]

      • Low Racemization: The mechanism inherently suppresses racemization, making them the reagents of choice for preserving stereochemical integrity.[4][16][18]

      • Soluble Byproducts: Byproducts are soluble in common synthesis solvents, simplifying purification.[1]

    • Disadvantages:

      • Cost: Significantly more expensive than carbodiimides.[9]

      • Guanidinylation: If used in excess, these reagents can react with the free N-terminal amine of the peptide chain, forming a guanidinium cap that terminates the synthesis.[13][20]

  • Phosphonium Salts (PyBOP, PyAOP):

    • Advantages:

      • High Reactivity: Extremely effective for difficult couplings, fragment condensation, and peptide cyclization.[20]

      • Clean Reactions: Phosphonium salts do not cause the guanidinylation side reaction seen with uronium salts, making them ideal for in-situ activation methods.[20]

      • Safety: PyBOP was developed as a safer alternative to the original BOP reagent, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]

    • Disadvantages:

      • Cost: These are premium reagents with a corresponding price point.

G cluster_main HATU-Mediated Amide Bond Formation AA1_COOH Amino Acid 1 (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) AA1_COOH->Carboxylate Deprotonation Base Base (DIPEA) Base->AA1_COOH HATU HATU Reagent HATU->Carboxylate AA2_NH2 Amino Acid 2 (R'-NH2) ActiveEster OAt-Active Ester AA2_NH2->ActiveEster Peptide Dipeptide (R-CO-NH-R') Carboxylate->ActiveEster Activation ActiveEster->Peptide Nucleophilic Attack

Caption: General mechanism for HATU, a high-efficacy uronium salt reagent.

Performance Metrics: A Head-to-Head Comparison

The choice of reagent should be guided by the specific demands of the synthesis. The following table summarizes the key performance indicators.

FeatureN-Cbz-D-serine-β-lactoneDCC/HOBtHBTUHATUPyBOP
Primary Use Case Synthesis of β-amino-L-alanine or N-Cbz-serine derivativesRoutine, cost-sensitive peptide synthesisGeneral high-efficiency peptide synthesisDifficult sequences, rapid synthesis, hindered couplingsMost challenging couplings, fragment condensation
Reagent Type Electrophilic Building BlockCarbodiimide (+ Additive)Aminium SaltAminium SaltPhosphonium Salt
Reaction Speed Moderate to FastSlow to ModerateFastVery Fast[15]Very Fast
Racemization Risk Low (product is chiral)High (mitigated by HOBt)Low[4]Very Low[16][18]Very Low
Key Advantage Unique access to β-amino acids[6]Low CostBalanced cost and performanceHighest success rate for difficult sequences[15][18]No guanidinylation side reaction[20]
Key Disadvantage Not a general coupling reagent; labile[7][8]Insoluble byproduct (DCU); allergenicity[9][11]Potential for guanidinylation[13]Cost; potential for guanidinylation[13]Cost
Byproduct Issues SolubleInsoluble (DCC), requires filtrationSolubleSolubleSoluble

Experimental Protocols: From Theory to Practice

A robust protocol is self-validating. The following workflows illustrate the practical application of these reagents, highlighting the causality behind key steps.

Protocol 1: General Peptide Coupling in SPPS using HATU

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.

G start Start Cycle: Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. DMF Wash (x5) (Remove Piperidine) deprotect->wash1 couple 3. Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) wash1->couple wash2 4. DMF Wash (x3) (Remove Excess Reagents) couple->wash2 end End Cycle: Elongated Peptide (Fmoc-AA-NH-Peptide-Resin) wash2->end

Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: The peptide-resin is swelled in dimethylformamide (DMF). The N-terminal Fmoc protecting group is removed using a 20% solution of piperidine in DMF to expose the free amine.[21]

  • Wash: The resin is thoroughly washed with DMF to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Activation & Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (3 eq.), in DMF.

    • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.). Rationale: The base deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks HATU.[16][22] A hindered base is used to prevent it from acting as a competing nucleophile.

    • Allow this activation mixture to pre-activate for 1-2 minutes.

    • Add the activated mixture to the resin and agitate for 1-4 hours at room temperature.[16]

  • Final Wash: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation: A small sample of resin can be tested (e.g., Kaiser test) to confirm the complete consumption of the free amine, indicating reaction completion. The cycle is then repeated for the next amino acid.

Protocol 2: Synthesis of an N-Cbz-β-amino-L-alanine Derivative

This protocol demonstrates the specialized use of N-Cbz-L-serine-β-lactone to generate a non-canonical amino acid, adapted from established literature.[6]

Methodology:

  • Reactant Preparation: Dissolve N-Cbz-L-serine-β-lactone (1 eq.) in anhydrous acetonitrile. Rationale: Acetonitrile is chosen to favor the desired alkyl-oxygen cleavage pathway.[6] The system must be anhydrous to prevent hydrolysis of the lactone.

  • Nucleophile Addition: Add the desired trimethylsilylamine (Me₃Si-NR₂) (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue contains the trimethylsilyl ester of the product. This is typically hydrolyzed by treatment with a mild aqueous acid or buffer.

    • Perform an aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate) to isolate the final N-Cbz-β-amino-L-alanine derivative.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Authoritative Recommendation

The efficacy of a chemical tool can only be judged relative to its intended function. N-Cbz-D-serine-β-lactone is not a general-purpose coupling reagent but rather a potent and highly specialized electrophilic building block. Its value lies in its ability to provide stereochemically defined access to β-amino-L-alanine and N-Cbz-serine amide derivatives, pathways that are not directly accessible with conventional reagents. However, its lability and solvent-dependent reactivity require careful experimental control.[6][7][8]

For the vast majority of applications in peptide synthesis and routine amide bond formation, aminium (HATU) and phosphonium (PyBOP) salts represent the pinnacle of efficacy .[1][20] Their rapid kinetics, high coupling yields, and, most importantly, their exceptional ability to suppress racemization solidify their position as the reagents of choice for demanding synthetic challenges.[15][16][18] While carbodiimides remain a viable, cost-effective option for simpler couplings, the superior performance and reliability of onium salts provide the highest probability of success, particularly when synthesizing long or difficult peptide sequences.

References

Spectroscopic Scrutiny: A Comparative Guide to N-Carbobenzyloxy-D-serine-beta-lactone and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. This guide provides an in-depth spectroscopic analysis of N-Carbobenzyloxy-D-serine-beta-lactone, a valuable building block in synthetic chemistry. We will objectively compare its spectral features with its enantiomer and a commonly used N-Boc protected analogue, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

This compound (N-Cbz-D-serine-β-lactone) is a strained four-membered ring system that serves as a versatile intermediate in the synthesis of β-substituted α-amino acids and other complex chiral molecules. Its reactivity is intrinsically linked to its structure, making a thorough spectroscopic analysis essential for confirming its identity, purity, and for understanding its behavior in chemical transformations. This guide will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A Comparative Overview

To provide a comprehensive understanding, we will compare the spectroscopic data of N-Cbz-D-serine-β-lactone with two relevant alternatives:

  • N-Cbz-L-serine-beta-lactone: The enantiomer of our target molecule. A comparison of their spectra will highlight the subtle yet crucial differences that can arise from stereochemistry.

  • N-Boc-L-serine-beta-lactone: An analogue with a different amine protecting group (tert-butoxycarbonyl). This comparison will illustrate the influence of the protecting group on the spectroscopic properties.

The following sections will present a detailed analysis of the expected and experimentally observed spectroscopic data for each of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentN-Cbz-D-serine-β-lactone (Predicted)N-Cbz-L-serine-β-lactone (Experimental)N-Boc-L-serine-β-lactone (Predicted)
-CH₂- (lactone ring)~4.5-4.8 (m)4.65 (dd, J=11.2, 5.9 Hz), 4.45 (dd, J=11.2, 3.9 Hz)~4.4-4.7 (m)
-CH- (lactone ring)~5.0-5.2 (m)5.05 (m)~4.8-5.0 (m)
-NH-~5.5-5.8 (br s)5.65 (d, J=7.8 Hz)~5.2-5.5 (br s)
-CH₂- (benzyl)~5.1 (s)5.12 (s)-
Aromatic (C₆H₅)~7.3-7.4 (m)7.35 (m)-
-C(CH₃)₃ (Boc)--~1.4 (s)

Note: Predicted values are based on established chemical shift ranges for similar functional groups. Experimental data for the L-enantiomer is sourced from literature.

Causality Behind Chemical Shifts:

The protons on the β-lactone ring are significantly deshielded due to the ring strain and the electron-withdrawing effect of the adjacent carbonyl and oxygen atoms. The diastereotopic protons of the CH₂ group in the lactone ring typically appear as a complex multiplet. The chemical shift of the benzylic protons in the Cbz group is a characteristic singlet around 5.1 ppm. The protons of the tert-butyl group in the Boc-protected analogue appear as a sharp singlet at approximately 1.4 ppm, a key differentiator from the Cbz-protected compounds.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in a molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentN-Cbz-D-serine-β-lactone (Predicted)N-Cbz-L-serine-β-lactone (Predicted)N-Boc-L-serine-β-lactone (Predicted)
C=O (lactone)~170~170~170
C=O (carbamate)~156~156~155
Aromatic (ipso)~136~136-
Aromatic (ortho, meta, para)~128~128-
-CH- (lactone ring)~55~55~54
-CH₂- (lactone ring)~70~70~69
-CH₂- (benzyl)~67~67-
-C(CH₃)₃ (Boc)--~80
-C(CH₃)₃ (Boc)--~28

Key Observations:

The carbonyl carbon of the strained β-lactone ring is a key feature, typically appearing around 170 ppm. The carbamate carbonyl is also readily identifiable. The presence of the aromatic carbons in the Cbz-protected compounds and the quaternary and methyl carbons of the Boc group are clear distinguishing features.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The high frequency of the carbonyl stretch in the β-lactone is a particularly diagnostic feature.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

Functional GroupN-Cbz-D-serine-β-lactone (Predicted)N-Cbz-L-serine-β-lactone (Experimental)N-Boc-L-serine-β-lactone (Predicted)
N-H Stretch~3300~3300~3350
C=O Stretch (β-lactone)~1840-1820~1830-1845~1840-1820
C=O Stretch (carbamate)~1720-1700~1715~1700
C-O Stretch (lactone)~1200-1100~1180~1200-1100

Experimental data for the L-enantiomer's lactone carbonyl stretch is from a PhD thesis, which indicates a range of 1830-1845 cm⁻¹.[1]

The Significance of the Carbonyl Stretch:

The most notable feature in the IR spectrum of a β-lactone is the high-frequency carbonyl absorption, typically found between 1820 and 1840 cm⁻¹. This is a direct consequence of the significant ring strain in the four-membered ring, which increases the s-character of the C=O bond and shifts its stretching frequency to a higher wavenumber compared to less strained esters or lactones (e.g., γ-butyrolactone at ~1770 cm⁻¹). The carbamate carbonyl stretch appears at a more conventional frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
N-Cbz-D-serine-β-lactoneC₁₁H₁₁NO₄221.21222.07
N-Cbz-L-serine-β-lactoneC₁₁H₁₁NO₄221.21222.07
N-Boc-L-serine-β-lactoneC₈H₁₃NO₄187.19188.09

Fragmentation Patterns:

In addition to the molecular ion peak, the mass spectrum will show characteristic fragmentation patterns. For the N-Cbz protected compounds, a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected. For the N-Boc protected compound, a characteristic loss of isobutylene (56 Da) from the molecular ion is a common fragmentation pathway.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following are detailed protocols for the key analytical techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation & Comparison Sample N-Cbz-D-serine- β-lactone Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Solution_Prep Dilution in MS-grade Solvent Sample->Solution_Prep NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (ESI) Solution_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structure Confirmation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Comparison Comparison with L-enantiomer & Boc-analogue Interpretation->Comparison

Caption: Workflow for the spectroscopic analysis of N-Cbz-D-serine-β-lactone.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for unambiguous identification and purity assessment. Key distinguishing features include the characteristic high-frequency carbonyl stretch in the IR spectrum, the specific chemical shifts of the β-lactone protons in the ¹H NMR spectrum, and the unique fragmentation patterns in the mass spectrum.

By comparing these data with those of its L-enantiomer and the N-Boc protected analogue, researchers can gain a deeper understanding of the subtle structural influences on spectroscopic properties. While standard NMR and IR spectra of enantiomers are largely identical in an achiral environment, techniques like chiral chromatography or the use of chiral shift reagents would be necessary to distinguish them. The choice of protecting group, however, leads to significant and easily identifiable differences in the spectra. This comprehensive guide provides the foundational knowledge and practical protocols necessary for the confident and accurate spectroscopic characterization of this important synthetic intermediate.

References

A Comparative Guide to β-Lactone Inhibitors for Cysteine Proteinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective inhibition of cysteine proteinases is a critical objective in the study and treatment of diseases ranging from cancer to neurodegenerative disorders. Among the arsenal of chemical tools available, β-lactones represent a potent class of irreversible inhibitors. This guide provides an in-depth comparative study of β-lactone inhibitors, focusing on their mechanism of action, kinetic profiles, and the experimental methodologies required for their accurate evaluation.

Introduction: The Cysteine Protease Target and the β-Lactone Warhead

Cysteine proteinases, including families such as cathepsins, caspases, and calpains, are characterized by a catalytic dyad or triad featuring a nucleophilic cysteine residue in the active site.[1] This cysteine thiol is the primary target for a class of mechanism-based inhibitors that form a permanent covalent bond, leading to irreversible inactivation.

The β-lactone is a four-membered ring system containing an internal ester bond.[1] Its high ring strain makes it an effective electrophilic "warhead." When a properly substituted β-lactone inhibitor binds to the active site of a cysteine proteinase, the catalytic cysteine's thiol group attacks the β-position of the lactone ring. This nucleophilic attack results in the opening of the ring and the formation of a stable thioether bond, thereby irreversibly acylating and inactivating the enzyme.[2]

Mechanism of Action: Covalent Modification

The inhibitory mechanism of β-lactones against cysteine proteases is a two-step process, which is crucial for their specificity and potency.[3]

  • Initial Non-covalent Binding (E+I ⇌ E·I): The inhibitor first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E·I). This binding is governed by the affinity of the inhibitor's scaffold for the enzyme's substrate-binding pockets, defined by the inhibition constant, KI.

  • Irreversible Covalent Modification (E·I → E-I): Following initial binding, the strained β-lactone ring is positioned optimally for nucleophilic attack by the active site cysteine. This leads to the formation of a covalent thioether linkage and irreversible inactivation of the enzyme. This step is defined by the rate of inactivation, kinact.

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[4] A simple IC50 value is insufficient as it is time-dependent and does not distinguish between initial binding affinity and the rate of covalent modification.[5][6]

Below is a diagram illustrating the general mechanism of inhibition.

References

The Mechanistic Foundation: Why β-Lactones are Potent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of N-Cbz-D-serine-β-lactone as a Research Tool for Serine Hydrolase Inhibition

For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that underpins the reliability of experimental outcomes. An ideal probe offers high potency and specificity for its intended target, minimizing off-target effects that can confound data interpretation. N-Cbz-D-serine-β-lactone is a reactive small molecule belonging to the β-lactone class, which is known to inhibit serine hydrolases.[1] However, its utility as a precise research tool is contingent upon rigorous validation.

This guide provides a comprehensive framework for validating N-Cbz-D-serine-β-lactone, moving beyond a simple protocol to explain the scientific rationale behind each step. We will compare its properties to established alternatives and provide detailed methodologies to empower researchers to confidently assess its performance and suitability for their specific applications.

Serine hydrolases, a vast and diverse enzyme superfamily, utilize a catalytic serine residue for their function.[2] The inhibitory action of β-lactones stems from their unique, highly strained four-membered ring structure. This ring is susceptible to nucleophilic attack by the activated serine residue in the enzyme's active site.

The reaction proceeds via an acyl-enzyme intermediate, where the β-lactone ring opens and forms a stable, covalent ester bond with the catalytic serine. This process effectively and irreversibly inactivates the enzyme. The D-serine scaffold and the N-terminal carbobenzyloxy (Cbz) protecting group contribute to the molecule's specificity and cell permeability, guiding it toward certain classes of hydrolases.

G cluster_0 Serine Hydrolase Active Site cluster_1 Inhibitor cluster_2 Covalent Inactivation Ser Serine (Ser) (Nucleophile) His Histidine (His) Ser->His H-Bond Inhibitor N-Cbz-D-serine-β-lactone Ser->Inhibitor Nucleophilic Attack on β-lactone ring Asp Aspartate (Asp) His->Asp H-Bond Adduct Irreversible Acyl-Enzyme Complex (Inactive) Inhibitor->Adduct Covalent Bond Formation (Ring Opening)

Figure 1. Mechanism of irreversible inhibition of a serine hydrolase by N-Cbz-D-serine-β-lactone.

The Validation Workflow: A Step-by-Step Approach to Confidence

A chemical probe is only as good as its characterization. The following workflow provides a logical progression from initial potency assessment to comprehensive specificity profiling.

G A Step 1: In Vitro Potency Assay (Determine IC₅₀) B Step 2: Target Engagement Assay (Confirm binding in cells) A->B Is it potent? C Step 3: Proteome-Wide Specificity (Activity-Based Protein Profiling) B->C Does it hit the target in a complex environment? D Step 4: Comparative Analysis (Benchmark against alternatives) C->D How specific is it? E Result: Validated Research Tool D->E Is it the right tool for the job?

Figure 2. A logical workflow for the comprehensive validation of a chemical probe.

Comparative Analysis: Choosing the Right Inhibitor

N-Cbz-D-serine-β-lactone does not exist in a vacuum. Its utility must be judged relative to other available inhibitors. A key point of comparison is its enantiomer, N-Cbz-L-serine-β-lactone , which has been shown to be an inhibitor of cysteine proteases, not serine proteases.[3] This highlights the critical importance of stereochemistry in inhibitor design and validation.

InhibitorTarget ClassMechanismPotencyKey Features & Limitations
N-Cbz-D-serine-β-lactone Serine Hydrolases (putative)Irreversible (Covalent)To be determinedPutative broad-spectrum serine hydrolase inhibitor; validation is essential. Stereoisomer of a known cysteine protease inhibitor.
N-Cbz-L-serine-β-lactone Cysteine Proteases[3]Irreversible (Covalent)μM range[3]Excellent negative control for D-enantiomer. Targets a different protease class entirely due to stereochemistry.
PMSF / AEBSF Serine ProteasesIrreversible (Covalent)High μM to mMBroad-spectrum positive control. Poor specificity, high reactivity, and instability (PMSF). AEBSF is a more stable alternative.[4]
Z-AAD-CMK Granzyme B / CaspasesIrreversible (Covalent)nM to μM[5][6]Example of a specific peptide-based inhibitor. Cell-permeable but targets a specific subset of serine proteases involved in apoptosis.[6]
SerpinB9 Granzyme BIrreversible (Suicide Substrate)High nMEndogenous biological inhibitor. Highly specific protein inhibitor, not a small molecule tool for general use.[5][7]

Experimental Protocols for Validation

Here we provide detailed, self-validating protocols for the key steps in the validation workflow.

Protocol 1: In Vitro Serine Protease Inhibition Assay (IC₅₀ Determination)

This protocol assesses the direct inhibitory effect of N-Cbz-D-serine-β-lactone on a purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific target of interest).

Principle: A fluorogenic substrate is cleaved by the active enzyme, releasing a fluorescent signal. An effective inhibitor will prevent this cleavage, resulting in a lower signal. The concentration of inhibitor required to reduce enzyme activity by 50% is the IC₅₀ value.

Materials:

  • Purified serine protease of interest

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • N-Cbz-D-serine-β-lactone (stock solution in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a 10-point serial dilution of N-Cbz-D-serine-β-lactone in Assay Buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control.

  • Enzyme Preparation: Dilute the serine protease in cold Assay Buffer to a working concentration (this should be determined empirically to give a robust signal within the linear range of the instrument).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of the diluted enzyme to each well.

    • Pre-incubation: Incubate the plate at room temperature for 30 minutes. This allows the irreversible inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Read the fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates to the DMSO-only control (100% activity).

    • Plot the % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Trustworthiness Check: The inclusion of a no-enzyme control confirms the substrate is not auto-fluorescent or unstable. The DMSO-only control establishes the 100% activity baseline. Running the assay in kinetic mode ensures true initial velocity is measured.

Protocol 2: Cellular Target Engagement using Fluorescent Activity-Based Probes (ABPs)

This protocol determines if N-Cbz-D-serine-β-lactone can enter living cells and bind to its intended serine hydrolase targets in a complex cellular environment.

Principle: Cells are pre-treated with the non-fluorescent inhibitor (N-Cbz-D-serine-β-lactone). A broad-spectrum, fluorescently-tagged serine hydrolase ABP is then added. If the inhibitor has engaged the target enzymes, the fluorescent ABP will be unable to bind, resulting in a decreased fluorescent signal for those protein bands on an SDS-PAGE gel.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • N-Cbz-D-serine-β-lactone

  • Broad-spectrum serine hydrolase ABP (e.g., FP-TAMRA)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors except serine protease inhibitors)

  • SDS-PAGE and fluorescence gel scanning equipment

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat the cells with varying concentrations of N-Cbz-D-serine-β-lactone (e.g., 0, 1, 10, 100 µM) for 1-4 hours in serum-free media.

  • ABP Labeling: Add the fluorescent ABP (e.g., FP-TAMRA at 1 µM final concentration) to the media and incubate for an additional 30 minutes.

  • Cell Lysis: Wash the cells three times with cold PBS to remove excess probe. Lyse the cells directly on the plate with cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the ABP's fluorophore.

  • Data Analysis:

    • Observe the fluorescent bands corresponding to active serine hydrolases in the control lane.

    • In the inhibitor-treated lanes, look for a dose-dependent decrease in the fluorescence intensity of specific bands. This indicates successful target engagement by N-Cbz-D-serine-β-lactone.

    • A Coomassie stain of the same gel can be used to confirm equal protein loading.

Expert Insight: This experiment is crucial for bridging the gap between in vitro potency and cellular efficacy. A compound that is potent on a purified enzyme but fails to engage its target in a cell is not a useful tool. The disappearance of a band indicates that your compound is cell-permeable and effectively blocks the active site of that specific enzyme.

Conclusion

References

A Technical Guide to the Enzymatic Cross-Reactivity of N-Carbobenzyloxy-D-serine-beta-lactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. N-Carbobenzyloxy-D-serine-beta-lactone (Z-D-Ser-BL), a reactive serine derivative, presents a compelling case for the nuanced evaluation of inhibitor cross-reactivity. This guide provides a comprehensive comparison of Z-D-Ser-BL's known interactions with a cysteine protease and discusses the potential for cross-reactivity with serine proteases, supported by experimental data and detailed protocols for in-house validation.

Introduction to this compound and the Imperative of Selectivity

This compound is a member of the beta-lactone family of compounds, which are recognized for their potential to inhibit various enzymes, particularly serine hydrolases.[1] The strained four-membered ring of the beta-lactone motif renders it susceptible to nucleophilic attack, leading to covalent modification of the target enzyme. However, this inherent reactivity also raises critical questions about an inhibitor's selectivity. Off-target inhibition can lead to unforeseen physiological effects, complicating preclinical and clinical drug development. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a foundational step in translational research.

This guide will delve into the documented inhibitory activity of Z-D-Ser-BL and its enantiomer against a viral cysteine protease, providing a quantitative benchmark for its reactivity. Furthermore, we will explore the broader context of beta-lactone interactions with serine proteases and equip researchers with the methodologies to conduct their own cross-reactivity profiling.

Comparative Analysis of Enzymatic Inhibition

A pivotal study on the interaction of N-Cbz-serine-beta-lactones with the Hepatitis A Virus (HAV) 3C proteinase, a cysteine protease, offers significant insights into the stereospecificity and mechanism of inhibition.[2][3]

CompoundEnzyme TargetInhibition TypeKinetic Parameters
N-Cbz-D-serine-beta-lactone (Z-D-Ser-BL) HAV 3C Cysteine ProteaseReversible, CompetitiveK_i = 1.50 x 10⁻⁶ M
N-Cbz-L-serine-beta-lactone (Z-L-Ser-BL) HAV 3C Cysteine ProteaseIrreversiblek_inact = 0.70 min⁻¹ K_I = 1.84 x 10⁻⁴ M k_inact/K_I = 3800 M⁻¹min⁻¹

Table 1: Comparative Inhibition of HAV 3C Cysteine Protease by N-Cbz-serine-beta-lactone Enantiomers.[2][3]

The data reveals a striking stereochemical divergence in the inhibitory mechanism. The L-enantiomer acts as an irreversible inhibitor, forming a covalent bond with the active site cysteine.[2][3] In contrast, the D-enantiomer, our primary subject, behaves as a reversible competitive inhibitor of the same enzyme.[2][3] This finding underscores the critical importance of stereochemistry in inhibitor design and evaluation.

Mechanistic Insights and Rationale for Experimental Design

The differential inhibition of the HAV 3C cysteine protease by the D- and L-enantiomers of N-Cbz-serine-beta-lactone suggests a highly specific orientation within the enzyme's active site is required for irreversible inactivation. For the L-enantiomer, the active site cysteine thiol attacks the beta-position of the oxetanone ring, leading to ring-opening and covalent modification.[2][3] The D-enantiomer, while still capable of binding to the active site as a competitive inhibitor, may not be oriented in a way that facilitates this irreversible reaction.

This known interaction with a cysteine protease provides a compelling rationale for investigating the cross-reactivity of Z-D-Ser-BL with serine proteases. The catalytic serine residue in serine proteases is a potent nucleophile, analogous to the cysteine in cysteine proteases. Therefore, it is plausible that Z-D-Ser-BL could act as an inhibitor of serine proteases. To ascertain this and to quantify the potential interaction, a systematic screening against a panel of representative serine proteases is essential.

Below is a diagram illustrating the potential inhibitory mechanisms of N-Cbz-D-serine-beta-lactone.

Inhibition_Mechanisms cluster_reversible Reversible Inhibition (e.g., with HAV 3C Cysteine Protease) cluster_irreversible Potential Irreversible Inhibition (with Serine Proteases) ZDSerBL_rev Z-D-Ser-BL Complex_rev Enzyme-Inhibitor Complex (EI) ZDSerBL_rev->Complex_rev k_on ZDSerBL_irrev Z-D-Ser-BL Enzyme_rev Enzyme (E) Complex_rev->ZDSerBL_rev k_off Complex_irrev Enzyme-Inhibitor Complex (EI) ZDSerBL_irrev->Complex_irrev k_on Enzyme_irrev Enzyme (E) Complex_irrev->ZDSerBL_irrev k_off Inactive_Enzyme Covalently Modified Enzyme (E-I*) Complex_irrev->Inactive_Enzyme k_inact

Caption: Potential inhibitory mechanisms of Z-D-Ser-BL.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate the investigation of Z-D-Ser-BL's cross-reactivity, we provide detailed, step-by-step methodologies for key enzyme inhibition assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: Chromogenic Serine Protease Inhibition Assay

This protocol is suitable for determining the inhibitory potential of Z-D-Ser-BL against serine proteases like trypsin and chymotrypsin using a colorimetric substrate.

Materials:

  • Purified serine protease (e.g., bovine pancreatic trypsin, bovine α-chymotrypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin)

  • This compound (Z-D-Ser-BL)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a stock solution of Z-D-Ser-BL in DMSO. Create a series of dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each Z-D-Ser-BL dilution to triplicate wells.

    • Add 10 µL of assay buffer to control wells (no inhibitor).

    • Add 10 µL of assay buffer without enzyme to blank wells.

    • Add 80 µL of the enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of Z-D-Ser-BL by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Fluorogenic Assay for Serine Protease Inhibitor Screening

Fluorogenic assays offer higher sensitivity and are well-suited for high-throughput screening.[4][5]

Materials:

  • Purified serine protease

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • This compound (Z-D-Ser-BL)

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow the reagent and assay setup steps as in Protocol 1, using a fluorogenic substrate and a black microplate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC₅₀ value.

Workflow for Determining Inhibition Kinetics

To further characterize the nature of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), a more detailed kinetic analysis is required.

Inhibition_Kinetics_Workflow start Start: Enzyme Inhibition Study ic50 Determine IC50 (Protocols 1 or 2) start->ic50 time_dependence Assess Time-Dependence of Inhibition ic50->time_dependence reversible Reversible Inhibition time_dependence->reversible irreversible Irreversible Inhibition time_dependence->irreversible mode_of_inhibition Determine Mode of Inhibition (e.g., Lineweaver-Burk plot) reversible->mode_of_inhibition kinact_KI Determine kinact and KI irreversible->kinact_KI ki Calculate Ki mode_of_inhibition->ki end End: Characterized Inhibitor ki->end kinact_KI->end

Caption: Workflow for characterizing enzyme inhibitors.

Conclusion and Future Directions

The available evidence demonstrates that this compound is a reversible, competitive inhibitor of the HAV 3C cysteine protease, while its L-enantiomer is an irreversible inhibitor of the same enzyme.[2][3] This stereospecificity is a critical consideration for its application in research and drug development.

The cross-reactivity of Z-D-Ser-BL with serine proteases remains an open question that warrants experimental investigation. The protocols provided in this guide offer a robust framework for researchers to perform this essential characterization. By systematically evaluating the inhibitory activity of Z-D-Ser-BL against a panel of serine proteases, the scientific community can build a more complete understanding of its selectivity profile. Such data will be invaluable for interpreting experimental results and for guiding the future design of more potent and selective enzyme inhibitors.

References

A Structural Comparison of N-Protected Serine Derivatives: A Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the hydroxyl-containing amino acid, L-serine, is a cornerstone. Its strategic incorporation into peptide chains is fundamental to the structure and function of a vast array of therapeutic and biological molecules. However, the nucleophilic nature of its side-chain hydroxyl group and the reactivity of its α-amino group necessitate the use of protecting groups to ensure regioselective reactions and prevent unwanted side products. This guide provides an in-depth, objective comparison of the most commonly employed N-protected serine derivatives: N-tert-butoxycarbonyl-L-serine (Boc-Ser-OH), N-benzyloxycarbonyl-L-serine (Cbz-Ser-OH), and N-(9-fluorenylmethoxycarbonyl)-L-serine (Fmoc-Ser-OH).

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthesis, stability, reactivity, and application of these critical building blocks. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

The Imperative of N-Protection for Serine in Synthesis

The primary role of an N-protecting group is to temporarily mask the reactivity of the α-amino group of serine, thereby preventing self-polymerization and allowing for controlled, sequential peptide bond formation. The choice of an N-protecting group is a critical decision that dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The ideal protecting group should be readily introduced in high yield, stable to the conditions of peptide coupling and the deprotection of other protecting groups, and be removable under mild conditions that do not compromise the integrity of the growing peptide chain. The three protecting groups discussed herein—Boc, Cbz, and Fmoc—each offer a unique set of properties that make them suitable for different synthetic approaches.

A Head-to-Head Comparison of N-Protected Serine Derivatives

The selection of an N-protected serine derivative is fundamentally linked to the overarching peptide synthesis strategy. The two dominant strategies in SPPS are the Boc/Bzl (benzyl) and the Fmoc/tBu (tert-butyl) approaches, which are defined by the lability of the Nα-protecting group.

CharacteristicBoc-Ser-OH Cbz-Ser-OH Fmoc-Ser-OH
Nα-Protecting Group tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)[1]Hydrogenolysis (e.g., H₂/Pd)[2]Base-labile (e.g., 20% piperidine in DMF)[3]
Typical SPPS Strategy Boc/BzlPrimarily solution-phaseFmoc/tBu
Side-Chain Protection for Ser Benzyl ether (Bzl)Can be used unprotected in some casestert-Butyl ether (tBu)
Orthogonality Quasi-orthogonal with Bzl side-chain protection[4]Orthogonal to many other groupsFully orthogonal with tBu side-chain protection[5]
N-tert-butoxycarbonyl-L-serine (Boc-Ser-OH)

The Boc group is a cornerstone of the "Boc/Bzl" strategy in SPPS. Its acid lability allows for selective deprotection of the Nα-amino group using moderately strong acids like trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups remain intact.

Synthesis and Purity: Boc-Ser-OH can be synthesized with high yield and purity by reacting L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A reported method describes achieving a yield of over 90% with a purity exceeding 99%[6].

Stability: The Boc group is stable to basic conditions and nucleophiles but is readily cleaved by acids. This differential stability is the foundation of the Boc/Bzl strategy.

Application and Side Reactions: In the Boc/Bzl strategy, the serine side-chain is typically protected as a benzyl ether (Boc-Ser(Bzl)-OH). A significant challenge with the Boc strategy is the repetitive use of acid for deprotection, which can lead to the gradual cleavage of acid-labile side-chain protecting groups. Additionally, the strong acid (typically HF) required for the final cleavage from the resin can lead to side reactions.

N-benzyloxycarbonyl-L-serine (Cbz-Ser-OH)

The Cbz group, also known as the Z group, was one of the first widely used N-protecting groups in peptide synthesis.[7] Its removal via catalytic hydrogenolysis provides a mild and orthogonal deprotection method.

Synthesis and Purity: Cbz-Ser-OH is synthesized by the reaction of L-serine with benzyl chloroformate under basic conditions. High purity Cbz-L-serine can be produced using asymmetric synthesis methods.[8]

Stability: The Cbz group is stable to mildly acidic and basic conditions, making it orthogonal to many other protecting groups.[2] However, it is not stable to the strong acidic conditions often used for final cleavage in Boc-SPPS.

Application and Side Reactions: While historically significant, the use of Cbz-protected amino acids in modern SPPS is less common due to the inconvenience of catalytic hydrogenation with a solid support. It finds more utility in solution-phase peptide synthesis. A potential side reaction during the synthesis of Cbz-protected peptides is the formation of 4-carbobenzoxyaminooxazolidone-2 from carbobenzoxy-l-serinazide at elevated temperatures.[9]

N-(9-fluorenylmethoxycarbonyl)-L-serine (Fmoc-Ser-OH)

The Fmoc group is the foundation of the most widely used SPPS strategy today, the "Fmoc/tBu" strategy. Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF.

Synthesis and Purity: High-purity Fmoc-L-serine (≥ 99.5%) is commercially available.[10] The synthesis involves the reaction of L-serine with Fmoc-Cl or Fmoc-OSu. The quality of Fmoc-amino acids has significantly improved due to their large-scale production for therapeutic peptides.[5]

Stability: The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether for the serine hydroxyl group. This provides a truly orthogonal protection scheme.[5]

Application and Side Reactions: The Fmoc/tBu strategy is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive peptide sequences and modifications, such as phosphorylation and glycosylation.[5] However, the basic deprotection conditions can promote side reactions, most notably aspartimide formation when an aspartic acid residue is present in the peptide sequence.[5] Racemization of the activated amino acid can also occur, although the urethane nature of the Fmoc group helps to suppress this. The use of additives like HOBt or HOAt during coupling can further minimize racemization.[3]

Experimental Protocols

Synthesis of N-Protected Serine Derivatives

The following are generalized protocols for the synthesis of Boc-, Cbz-, and Fmoc-protected L-serine.

  • Dissolve L-serine in an aqueous solution of sodium carbonate or sodium bicarbonate.[6]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the solution while maintaining the basic pH.[6]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1M H₂SO₄).[11]

  • Extract the product with an organic solvent such as ethyl acetate.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-serine.[11]

  • Dissolve L-serine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while vigorously stirring and maintaining a basic pH.

  • Continue stirring at room temperature until the reaction is complete.

  • Acidify the reaction mixture to a pH of 2-3.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield Cbz-L-serine.

  • Dissolve L-serine in a suitable solvent system, often a mixture of an organic solvent and aqueous base.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent dropwise.

  • Maintain the reaction at a controlled temperature and pH.

  • Stir until the reaction is complete.

  • Work up the reaction mixture by acidification and extraction to isolate the Fmoc-L-serine.

Solid-Phase Peptide Synthesis (SPPS) Workflows

The following diagrams illustrate the general workflows for Fmoc/tBu and Boc/Bzl SPPS.

Fmoc_SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for next amino acid Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Ser(Bzl)-OH, Activator) Neutralization->Coupling Wash DCM/DMF Wash Coupling->Wash Cycle Repeat Cycle Wash->Cycle for next amino acid Cleavage Final Cleavage & Deprotection (HF) Wash->Cleavage Final Cycle Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Racemization: A Critical Consideration

Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final peptide. The activation of the carboxylic acid group of the N-protected serine derivative for peptide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.

The urethane-based protecting groups (Boc, Cbz, and Fmoc) are known to suppress racemization compared to other types of N-protecting groups. However, the choice of coupling reagents and reaction conditions can still influence the extent of racemization. For instance, the use of diisopropylethylamine (DIPEA) as a base has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[3] The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a common strategy to minimize racemization.[3][5]

Quantitative data directly comparing the racemization of Boc-Ser, Cbz-Ser, and Fmoc-Ser under identical activation conditions is scarce in the literature. However, studies on histidine derivatives, which are also prone to racemization, have shown that the choice of protecting group on the side chain can significantly impact the level of epimerization. For example, Fmoc-His(Boc)-OH shows significantly less racemization than Fmoc-His(Trt)-OH, especially at elevated temperatures.[12][13] This suggests that the electronic and steric properties of the protecting groups play a crucial role in stabilizing the chiral center.

Conclusion and Future Perspectives

The choice between Boc-, Cbz-, and Fmoc-protected serine derivatives is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages. The Fmoc/tBu strategy has become the dominant methodology in modern SPPS due to its mild deprotection conditions and orthogonality, making it suitable for a wide range of applications, including the synthesis of complex and modified peptides.[5][] The Boc/Bzl strategy, while requiring harsher conditions, remains a robust and valuable approach, particularly for the synthesis of long or aggregation-prone peptides.[15] The Cbz group, though less common in SPPS, continues to be a useful tool in solution-phase synthesis.

Future developments in this field will likely focus on the design of new protecting groups with improved properties, such as enhanced stability, milder deprotection conditions, and greater suppression of side reactions. The development of more efficient and racemization-free coupling reagents will also continue to be an area of active research. As the demand for synthetic peptides in medicine and materials science grows, the optimization of strategies for the incorporation of serine and other amino acids will remain a key focus for chemists and drug development professionals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Carbobenzyloxy-D-serine-beta-lactone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. N-Carbobenzyloxy-D-serine-beta-lactone, a valuable chiral building block, possesses a strained β-lactone ring, which imparts useful reactivity but also necessitates careful handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This compound is classified as an irritant and may be harmful if ingested or inhaled.[1][2] The primary concern stems from its reactivity, which, while lower than many highly reactive reagents, requires prudent management.

Required Personal Protective Equipment (PPE): Adherence to standard laboratory PPE protocols is the first line of defense.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, long-sleeved protective clothing is recommended.[4]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required.[3][5] However, if dust is generated, a NIOSH/MSHA-approved respirator should be used.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[6] The foundational principle is that no experimental work should begin without a clear plan for the disposal of all potential waste streams.[7]

Waste Characterization: this compound waste must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[4][8]

Segregation: Proper segregation is crucial to prevent dangerous reactions in waste containers.

  • Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents .[1][3]

  • Maintain separate waste streams for solid waste, halogenated organic liquid waste, and non-halogenated organic liquid waste.

Step-by-Step Disposal Protocol

Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol for Solid Waste Disposal

This applies to unused, expired, or surplus solid this compound.

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is suitable.[9]

  • Labeling: The container must be labeled "HAZARDOUS WASTE." The label must include the full chemical name ("this compound"), the quantity, accumulation start date, and the name of the principal investigator or laboratory.[4]

  • Storage: Store the sealed container in a designated satellite accumulation area, typically within a fume hood, away from incompatible materials.

  • Pickup: Arrange for waste pickup with your institution's EHS office. Do not transport hazardous waste yourself.[4]

Protocol for Liquid Waste Disposal

This applies to solutions containing this compound.

  • Segregation:

    • Aqueous Solutions: Collect in a dedicated aqueous hazardous waste container. The pH may need to be adjusted to a neutral range (6-10) before collection, depending on institutional requirements.[7]

    • Organic Solvent Solutions: Collect in a designated container for either halogenated or non-halogenated solvent waste, as appropriate. Do not mix these two streams.

  • Containerization & Labeling: Use a compatible, sealed waste container with a proper "HAZARDOUS WASTE" label, listing all chemical constituents and their approximate percentages.

  • Storage & Pickup: Follow the same storage and EHS pickup procedures as for solid waste.

Protocol for Contaminated Labware Disposal

This applies to items like gloves, weigh paper, pipette tips, and chromatography media.

  • Collection: Place all contaminated disposable items into a dedicated, labeled hazardous waste bag or container to prevent cross-contamination.

  • Disposal: This container is then disposed of as solid hazardous chemical waste through your EHS office.

  • Empty Containers: A container that held the pure compound is not considered "empty" until all contents are removed. It is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycled, per institutional policy.[4]

Spill Management Protocol

Immediate and correct action is vital in the event of a spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. For large spills, contact your institution's EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or dry clay to create a dike around a liquid spill.[4][10]

  • Absorb and Collect: Carefully absorb the spilled material with the inert absorbent. Using non-sparking tools, scoop the absorbed material and any solid spill into a designated hazardous waste container.[1][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Decontamination of Labware and Surfaces

For non-disposable glassware and surfaces, chemical decontamination can be employed to cleave the reactive β-lactone ring, rendering it less hazardous. Studies on related beta-lactam compounds show that agents like sodium hydroxide and hydroxylamine are effective.[12][13]

Experimental Protocol for Chemical Decontamination:

  • Prepare Decontamination Solution: Prepare a fresh 1 M solution of sodium hydroxide (NaOH) in water or a 10% solution of hydroxylamine hydrochloride, neutralized to ~pH 7 with NaOH.

  • Application: Carefully rinse the glassware or wipe the surface with the chosen decontamination solution.

  • Contact Time: Allow a contact time of at least one hour to ensure complete degradation of the beta-lactone ring.

  • Final Rinse: Thoroughly rinse the glassware or surface with water.

  • Waste: The initial decontamination rinsate should be collected and disposed of as aqueous hazardous waste.

Summary of Safety & Disposal Information

Parameter Guideline Source(s)
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2]
Required PPE Safety goggles, nitrile gloves, lab coat[3]
Incompatible Materials Strong oxidizing agents[1][3]
Solid Waste Disposal Collect in a labeled hazardous waste container for EHS pickup.[4]
Liquid Waste Disposal Segregate into aqueous or organic streams. Collect in labeled hazardous waste containers for EHS pickup.[7][9]
Spill Containment Use inert absorbent material (vermiculite, sand, dry clay).[4][10]
Decontamination Agents 1 M Sodium Hydroxide, 10% Hydroxylamine[12][13]

Disposal Workflow Diagram

G cluster_waste_type Waste Type cluster_containment Containment & Labeling cluster_final Final Steps start Identify N-Cbz-D-serine- beta-lactone Waste solid_waste Solid Waste (Unused, Expired) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste contaminated_items Contaminated Items (Gloves, Tips) start->contaminated_items spill Spill start->spill solid_container Seal in compatible container. Label 'Hazardous Waste' with full chemical name. solid_waste->solid_container liquid_container Segregate (Aqueous/Organic). Seal in compatible container. Label 'Hazardous Waste' with all components. liquid_waste->liquid_container items_container Collect in dedicated hazardous waste bag or container. Label. contaminated_items->items_container spill_container Contain with inert absorbent. Collect all materials in sealed 'Hazardous Waste' container. spill->spill_container ehs_pickup Store in Satellite Accumulation Area. Arrange Pickup with Institutional EHS. solid_container->ehs_pickup liquid_container->ehs_pickup items_container->ehs_pickup decon Decontaminate spill area with soap and water. Dispose of all cleanup materials as hazardous waste. spill_container->decon decon->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Carbobenzyloxy-D-serine-beta-lactone
Reactant of Route 2
N-Carbobenzyloxy-D-serine-beta-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.